molecular formula C6H10O2 B072198 4-Hexenoic acid CAS No. 1577-20-4

4-Hexenoic acid

Cat. No.: B072198
CAS No.: 1577-20-4
M. Wt: 114.14 g/mol
InChI Key: NIDHFQDUBOVBKZ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexenoic acid is a six-carbon, mono-unsaturated fatty acid analog characterized by a terminal double bond. This structural feature makes it a valuable tool in biochemical research, particularly in the study of fatty acid metabolism and beta-oxidation pathways. It is known to act as a mechanism-based inhibitor, where its metabolism by acyl-CoA dehydrogenases leads to the formation of a reactive metabolite that inactivates the enzyme, thereby allowing researchers to probe the functional consequences of impaired mitochondrial fatty acid catabolism. This inhibitory action has established this compound as a critical compound for modeling metabolic disorders and studying energy homeostasis. Beyond metabolic research, it serves as a versatile synthetic intermediate in organic chemistry for the preparation of more complex molecules, including fragrances, polymers, and various fine chemicals. Its unique structure also facilitates investigations into the role of specific fatty acid species in cell signaling and membrane dynamics. Our high-purity product is rigorously quality-controlled to ensure reproducible results in your laboratory experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2-3H,4-5H2,1H3,(H,7,8)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDHFQDUBOVBKZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901008
Record name NoName_56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1577-20-4, 35194-36-6
Record name (4E)-4-Hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1577-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hex-4-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexenoic acid, trans
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-4-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HEXENOIC ACID, TRANS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK2A7VWZ5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 4-Hexenoic acid. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context. This compound, a medium-chain unsaturated fatty acid, is of interest for its potential applications in various fields, including its use as a flavoring agent, a chemical intermediate, and for its potential biological activities.[1]

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized below. It is important to note that values can differ based on the specific isomer ((E)-trans or (Z)-cis) and whether the data is experimentally determined or predicted.

PropertyValueIsomer / NotesSource(s)
Molecular Formula C₆H₁₀O₂Not applicable[2][3][4][5][6]
Molecular Weight 114.14 g/mol Not applicable[2][3][6][7]
pKa 4.68 ± 0.10Predicted[4][5][8]
4.98Predicted[9]
Boiling Point 163-165 °C(E)-isomer[2][5]
98 °C at 11 Torr(E)-isomer[2][4][5][8]
100 °C at 10 mmHgNot specified[10][11]
203-204 °C at 760 mmHgNot specified (est.)[12]
Melting Point -17 to -15 °C(E)-isomer[2][4][5][8]
-35 °C(E)-isomer[2][5]
17.3 °CNot specified (est.)[10]
Density ~0.92 g/mL(E)-isomer[2][5]
0.985 ± 0.06 g/cm³Predicted[2][4][5][8]
0.958 g/mL(Z)-isomer[10][11]
Refractive Index 1.4390Not specified[10][11]
logP (o/w) 1.1XLogP3[3][8]
1.22ALOGPS (Predicted)[9]
1.43Calculated[13]
1.493Estimated[12]
Water Solubility 7069 mg/L at 25 °C(Z)-isomer (est.)[14]
Appearance Colorless liquid(E)-isomer[2][4][5]
Odor Fruity(E)-isomer[2][4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for two key parameters, pKa and logP, based on standard laboratory techniques.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, potentiometric titration is a reliable method.

Principle: The pKa is the pH at which the acid is 50% dissociated into its conjugate base. This point corresponds to the midpoint of the titration curve, where the pH changes least upon addition of a strong base.

Methodology:

  • Preparation: A known concentration of this compound is dissolved in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

  • Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution to monitor the pH continuously.

  • Data Collection: The strong base is added to the acid solution in small, precise increments using a burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.

  • Analysis: The recorded pH values are plotted against the volume of titrant added. The equivalence point is identified as the point of steepest inflection on the curve. The pKa is determined by finding the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[15]

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most widely accepted technique for its experimental determination.[16]

Principle: LogP is the base-10 logarithm of the ratio of a compound's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.[17] A positive value indicates higher solubility in lipids (lipophilic), while a negative value indicates higher solubility in water (hydrophilic).[16]

Methodology:

  • Phase Preparation: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.[18]

  • Sample Preparation: A small, known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The prepared solution is added to a separation funnel containing a known volume of the second phase. The funnel is then shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the octanol and aqueous layers are clearly separated.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The logP value is calculated using the formula: logP = log₁₀ ([solute]octanol / [solute]aqueous)[16]

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key experimental and logical workflows relevant to the study of this compound.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.1 M 4-Hexenoic Acid Solution D Add NaOH in Increments A->D B Standardize 0.1 M NaOH Titrant B->D C Calibrate pH Meter E Record pH and Volume C->E D->E F Plot pH vs. Volume of NaOH E->F Repeat until pH plateaus G Identify Equivalence Point (Steepest Slope) F->G H Determine Half-Equivalence Point G->H I Read pH at Half-Equivalence Point = pKa H->I

Caption: Workflow for pKa determination by potentiometric titration.

G cluster_logp LogP Value cluster_prop Dominant Property cluster_part Partitioning Behavior neg Negative LogP (e.g., < 0) hydrophilic Hydrophilic (Water-Liking) neg->hydrophilic zero Zero LogP (e.g., = 0) balanced Balanced Affinity zero->balanced pos Positive LogP (e.g., > 0) lipophilic Lipophilic (Lipid-Liking) pos->lipophilic aq_fav Favors Aqueous Phase hydrophilic->aq_fav equal_part Equal Partitioning balanced->equal_part org_fav Favors Organic Phase lipophilic->org_fav

Caption: Relationship between LogP, molecular properties, and partitioning.

G cluster_pathways Potential Metabolic Relevance of Short/Medium-Chain Fatty Acids cluster_mevalonic Mevalonic Acid Pathway cluster_linolenic Linolenic Acid Pathway Hx Hexanoic Acid (Related Compound) MVA Mevalonic Acid Hx->MVA Induces Malonyl Malonyl-CoA Hx->Malonyl Induces MVA5P Mevalonate-5P MVA->MVA5P Terpenoids Terpenoids MVA5P->Terpenoids Leads to Linoleic Linoleic Acid Malonyl->Linoleic HpOTrE HpOTrE Isomers Linoleic->HpOTrE Jasmonates Jasmonates HpOTrE->Jasmonates Leads to

Caption: Potential biological pathway involvement for related fatty acids.[19]

References

An In-depth Technical Guide to 4-Hexenoic Acid: CAS Number, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexenoic acid, a monounsaturated carboxylic acid, serves as a versatile building block in organic synthesis and holds potential in various applications, including the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and known biological relevance.

Chemical Identity and Structure

This compound is a six-carbon fatty acid characterized by a double bond between the fourth and fifth carbon atoms. It can exist as two geometric isomers: cis (Z) and trans (E).

Structure:

  • Chemical Formula: C₆H₁₀O₂

  • Molecular Weight: 114.14 g/mol [1]

  • IUPAC Name: hex-4-enoic acid[2]

  • Synonyms: γ-Hexenoic acid[3]

The CAS Registry Number for this compound can vary depending on the isomeric form:

  • 35194-36-6: This CAS number typically refers to a mixture of cis and trans isomers of this compound.[4][5][6][7]

  • 13855-41-9: This CAS number is specifically assigned to cis-4-Hexenoic acid.[8]

  • 1577-20-4: This CAS number is assigned to (E)-hex-4-enoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing chemical reactions and purification procedures.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][9]
Molecular Weight 114.14 g/mol [1]
Melting Point -17 to -15 °C[10]
Boiling Point 205-207 °C (at 760 mmHg); 98-100 °C (at 10-11 mmHg)[5][10][11]
Density ~0.96 g/mL[11]
pKa 4.68 ± 0.10 (Predicted)[10]
Refractive Index ~1.439[11]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound and its derivatives. The choice of method often depends on the desired stereochemistry (cis or trans) and the available starting materials.

Experimental Protocol: Wittig Reaction for the Synthesis of Alkenes

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. This reaction can be adapted to synthesize this compound derivatives. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides lead to the (Z)-alkene.[12][13]

Materials:

  • Appropriate aldehyde (e.g., a protected 3-formylpropanoic acid derivative)

  • Triphenylphosphine (B44618)

  • Appropriate alkyl halide (e.g., ethyl bromoacetate)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • Preparation of the Phosphonium Salt: A solution of triphenylphosphine in an anhydrous solvent is reacted with an appropriate alkyl halide under an inert atmosphere. The resulting phosphonium salt typically precipitates and can be collected by filtration.

  • Formation of the Ylide (Wittig Reagent): The phosphonium salt is suspended in an anhydrous solvent and deprotonated with a strong base at a low temperature (e.g., 0 °C or -78 °C). The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: The aldehyde is added dropwise to the solution of the ylide at a controlled temperature. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to yield the desired this compound derivative. Subsequent hydrolysis of the ester group may be required to obtain the free carboxylic acid.

A generalized workflow for a Wittig reaction is depicted below:

Wittig_Reaction_Workflow Start Start Phosphonium_Salt Prepare Phosphonium Salt Start->Phosphonium_Salt Ylide_Formation Form Ylide (Wittig Reagent) Phosphonium_Salt->Ylide_Formation Deprotonation Wittig_Reaction React Ylide with Aldehyde/Ketone Ylide_Formation->Wittig_Reaction Workup Reaction Work-up & Extraction Wittig_Reaction->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification End End Purification->End

Caption: A logical workflow for the synthesis of an alkene via the Wittig reaction.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While specific peak assignments require experimental data, general characteristics can be predicted.

  • ¹H NMR: Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups, and signals in the olefinic region for the protons on the double bond. The coupling constants of the olefinic protons can help determine the stereochemistry (cis or trans).

  • ¹³C NMR: The spectrum would show distinct signals for the carboxylic acid carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the methylene and methyl groups.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information. PubChem provides some GC-MS data for hex-4-enoic acid.[8]

Biological Significance and Applications

This compound and its derivatives have garnered interest in the field of drug development.

  • Antibacterial and Anti-inflammatory Effects: Studies have suggested that (E)-4-Hexenoic acid possesses antibacterial and anti-inflammatory properties, indicating its potential for therapeutic applications.[14]

  • GABA-T Inhibition: A significant derivative, 4-amino-5-hexenoic acid (vigabatrin), is a known inhibitor of γ-aminobutyric acid transaminase (GABA-T). By preventing the breakdown of the inhibitory neurotransmitter GABA, vigabatrin (B1682217) is used as an antiepileptic medication.

The synthesis of vigabatrin often involves intermediates that are derivatives of this compound, highlighting the importance of this scaffold in medicinal chemistry. A logical relationship diagram illustrating the connection between this compound and its application in the synthesis of vigabatrin is shown below.

Logical_Relationship Hexenoic_Acid This compound (Backbone) Functionalization Chemical Functionalization Hexenoic_Acid->Functionalization Amino_Hexenoic_Acid 4-Amino-5-hexenoic Acid (Vigabatrin) Functionalization->Amino_Hexenoic_Acid Leads to Inhibition Inhibition Amino_Hexenoic_Acid->Inhibition Causes GABA_T GABA Transaminase (GABA-T) GABA_T->Inhibition Target of Therapeutic_Effect Antiepileptic Effect Inhibition->Therapeutic_Effect Results in

Caption: Relationship between this compound and the therapeutic action of Vigabatrin.

Conclusion

This compound is a valuable chemical entity with established synthetic routes and emerging biological significance. This guide provides foundational knowledge for researchers and professionals engaged in organic synthesis and drug discovery, facilitating further exploration and application of this versatile molecule. The detailed physicochemical data and synthetic workflow diagrams serve as practical resources for laboratory work and conceptual understanding.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Hexenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the geometric isomers of 4-hexenoic acid: (E)-4-hexenoic acid and (Z)-4-hexenoic acid. This document details stereoselective synthetic methodologies, robust purification protocols, and includes quantitative data from analogous reactions to guide laboratory work.

Introduction to this compound Isomers

This compound, a six-carbon monounsaturated fatty acid, exists as two geometric isomers, (E) (trans) and (Z) (cis), depending on the arrangement of substituents around the C4-C5 double bond. These isomers can exhibit different physical properties and biological activities, making their selective synthesis and purification crucial for research and development in pharmaceuticals, flavorings, and fine chemicals.

Synthesis of this compound Isomers

The stereoselective synthesis of (E)- and (Z)-4-hexenoic acid can be achieved through established organic reactions, primarily the Doebner-Knoevenagel condensation for the (E)-isomer and the Wittig reaction for the (Z)-isomer.

Synthesis of (E)-4-Hexenoic Acid (trans)

The Doebner modification of the Knoevenagel condensation is a reliable method for synthesizing α,β-unsaturated acids, and it strongly favors the formation of the more thermodynamically stable (E)-isomer.[1] The reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.[2] For the synthesis of (E)-4-hexenoic acid, the starting aldehyde is butanal.

Doebner_Knoevenagel Butanal Butanal Intermediate Unstable Intermediate Butanal->Intermediate 1. MalonicAcid Malonic Acid MalonicAcid->Intermediate 1. Pyridine_Piperidine Pyridine (B92270) / Piperidine Pyridine_Piperidine->Intermediate Catalyst Product (E)-4-Hexenoic Acid Intermediate->Product 2. Decarboxylation CO2 CO₂ Intermediate->CO2 H2O H₂O Intermediate->H2O

Caption: Doebner-Knoevenagel reaction for (E)-4-hexenoic acid synthesis.

Experimental Protocol: Doebner-Knoevenagel Synthesis of (E)-4-Hexenoic Acid (Analogous to Sorbic Acid Synthesis) [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine crotonaldehyde (B89634) (1.14 moles, analogous to butanal), malonic acid (1.15 moles), and pyridine (1.52 moles).

  • Reaction Conditions: Heat the mixture on a steam bath for 3 hours. The evolution of carbon dioxide should be observed.

  • Work-up: Cool the flask in an ice bath. With shaking, add a solution of concentrated sulfuric acid (0.76 moles) in 100 mL of water.

  • Isolation: Filter the crude acid by suction and wash with a small amount of ice water.

  • Purification: Recrystallize the crude product from boiling water. The purified acid will separate upon standing overnight in an ice chest. Filter to obtain the final product.

Synthesis of (Z)-4-Hexenoic Acid (cis)

The Wittig reaction is a versatile method for alkene synthesis that allows for stereochemical control. To favor the (Z)-isomer, a non-stabilized ylide is typically used under salt-free conditions. The reaction involves the addition of a phosphorus ylide to an aldehyde or ketone.[4] For the synthesis of (Z)-4-hexenoic acid, the reaction would involve propanal and a phosphonium (B103445) ylide derived from 3-halopropanoic acid.

Wittig_Reaction PhosphoniumSalt 3-(Triphenylphosphonio)propanoate Ylide Phosphorus Ylide (Non-stabilized) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Oxaphosphetane cis-Oxaphosphetane Intermediate Ylide->Oxaphosphetane 1. Nucleophilic Attack Propanal Propanal Propanal->Oxaphosphetane 1. Product (Z)-4-Hexenoic Acid Oxaphosphetane->Product 2. Elimination TPO Triphenylphosphine (B44618) Oxide Oxaphosphetane->TPO

Caption: Wittig reaction for the synthesis of (Z)-4-hexenoic acid.

Experimental Protocol: Z-Selective Wittig Reaction (General Procedure) [5]

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (e.g., (3-carboxypropyl)triphenylphosphonium (B14145455) bromide) in anhydrous THF. Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium) dropwise until the deep color of the ylide persists.

  • Reaction with Aldehyde: Add a solution of propanal in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, which contains triphenylphosphine oxide, is then purified by column chromatography.

Quantitative Data for Synthesis

Specific yield and isomeric ratio data for the synthesis of this compound are not extensively reported in the literature. The following table provides data for analogous reactions to serve as a guide.

ReactionAldehydeYlide/Active MethyleneProductYield (%)Isomeric Ratio (E:Z)Reference
Doebner-KnoevenagelCrotonaldehydeMalonic AcidSorbic Acid28-32Predominantly E[3]
Doebner-KnoevenagelVanillinMalonic AcidFerulic Acid60Predominantly E[6]
Aqueous WittigBenzaldehydeMethyl bromoacetateMethyl cinnamate46.595.5:4.5[7]
Arsine-mediated WittigBenzaldehydeBromoacetophenoneChalcone~99>19:1[8]

Purification of this compound Isomers

The purification of this compound isomers from the crude reaction mixture is essential to remove unreacted starting materials, byproducts (such as triphenylphosphine oxide from the Wittig reaction), and the undesired geometric isomer. A multi-step purification workflow is often necessary.

Purification_Workflow Crude Crude Reaction Mixture Extraction Aqueous Work-up / Extraction Crude->Extraction Remove water-soluble impurities Distillation Fractional Distillation Extraction->Distillation Separate by boiling point Chromatography Chromatographic Separation Distillation->Chromatography Isomer Separation Pure Pure Isomer Chromatography->Pure

Caption: General purification workflow for this compound isomers.

Aqueous Work-up and Extraction

An initial aqueous work-up is crucial to remove water-soluble impurities. For acidic products like carboxylic acids, a base wash can be employed to extract the product into the aqueous phase as its carboxylate salt, leaving neutral impurities (like triphenylphosphine oxide) in the organic phase. Subsequent acidification of the aqueous layer will precipitate the carboxylic acid, which can then be extracted back into an organic solvent.[9]

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times, combining the aqueous layers.

  • Carefully acidify the combined aqueous layers with dilute HCl until the solution is acidic (pH ~2-3).

  • Extract the precipitated this compound with fresh organic solvent (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Fractional Distillation

Fractional distillation is effective for separating compounds with different boiling points.[10] While the boiling points of (E)- and (Z)-4-hexenoic acid are expected to be very close, fractional distillation can be used to remove lower-boiling solvents and some impurities. For compounds with boiling points above 150 °C at atmospheric pressure, vacuum distillation is recommended to prevent decomposition.[11]

Physical Properties of this compound Isomers

IsomerBoiling PointReference
(Z)-4-Hexenoic acid100 °C at 10 mmHg[12]

Experimental Protocol: Fractional Vacuum Distillation

  • Set up a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, a condenser, and receiving flasks.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Apply a vacuum and gently heat the flask.

  • Collect and discard any low-boiling forerun.

  • Collect the fraction that distills at the expected boiling point under the applied pressure.

Chromatographic Separation

For the challenging separation of geometric isomers, chromatographic techniques are often the most effective.

Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity.[13] While standard C18 columns may struggle to separate cis/trans isomers, specialized columns or modified mobile phases can improve resolution.[13]

Experimental Protocol: Preparative RP-HPLC (General Conditions)

  • System: A preparative HPLC system with a UV detector.

  • Column: A high-resolution reversed-phase column (e.g., C18 or a specialized column for fatty acids).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress ionization of the carboxylic acid. The exact ratio will need to be optimized.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm).

  • Procedure: Dissolve the sample in the mobile phase and inject it onto the column. Collect the fractions corresponding to the eluting isomers. Combine the pure fractions and remove the solvent.

Silver ion chromatography is a powerful technique for separating unsaturated compounds based on the interaction between silver ions and the π-electrons of the double bonds.[14][15] The silver ions are typically immobilized on a solid support (e.g., silica (B1680970) gel or an ion-exchange resin).[15] Cis isomers generally interact more strongly with the silver ions and are retained longer than trans isomers.[16]

Experimental Protocol: Silver Ion Solid-Phase Extraction (SPE) [15]

  • Column Preparation: Pass a solution of silver nitrate (B79036) in acetonitrile/water through a cation-exchange SPE cartridge to load the silver ions. Wash the cartridge with acetonitrile, acetone, and then dichloromethane.

  • Sample Loading: Dissolve the mixture of this compound isomers (as methyl esters for better compatibility) in a small volume of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and apply it to the column.

  • Elution: Elute the isomers using a stepwise gradient of increasingly polar solvents. The trans-isomer will elute first with a less polar solvent system (e.g., hexane/diethyl ether), followed by the cis-isomer with a more polar solvent system (e.g., diethyl ether/acetic acid).

  • Analysis and Recovery: Analyze the collected fractions by GC or HPLC to confirm separation. Combine the pure fractions and remove the solvent. If the methyl esters were used, they can be hydrolyzed back to the free acids.

Purity Analysis and Quantitative Data

The purity of the final products should be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data for Purification of Unsaturated Fatty Acid Isomers

TechniqueCompound TypeSeparation AchievedPurity/EfficiencyReference
Fractional DistillationFatty AcidsSeparation by chain length>90% purity for 2-carbon difference[17]
Preparative RP-HPLCC16-C22 FAMEsBaseline separation of cis/trans isomers>98% reproducibility of fractionation
Silver Ion SPEC18 FAMEsFractionation of cis and trans isomersEffective for simplifying GC analysis[16]

Conclusion

The stereoselective synthesis and purification of (E)- and (Z)-4-hexenoic acid are achievable through a combination of classic organic reactions and modern purification techniques. The Doebner-Knoevenagel condensation provides a reliable route to the (E)-isomer, while the Wittig reaction can be tuned to favor the (Z)-isomer. A multi-step purification process involving acid-base extraction, fractional distillation, and high-performance liquid chromatography or silver ion chromatography is necessary to obtain the individual isomers in high purity. While specific quantitative data for this compound is sparse, the provided protocols and data for analogous systems offer a strong foundation for researchers to develop and optimize their own procedures.

References

4-Hexenoic Acid: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexenoic acid, a monounsaturated short-chain fatty acid, is a molecule of growing interest in various scientific domains. Its presence in natural sources, particularly as a metabolite in fungal species, and its potential biological activities warrant a deeper understanding of its origins and methods for its isolation. This technical guide provides a comprehensive overview of the natural occurrences of this compound, detailed methodologies for its isolation and purification, and quantitative data where available.

Natural Sources of this compound

This compound is found in a variety of natural matrices, ranging from fruits and fermented products to microbial cultures.

Fungal Metabolism: The most well-documented source of this compound is through the fungal detoxification of sorbic acid, a common food preservative.[1] Several fungal species, notably from the genera Geotrichum and Penicillium, are capable of metabolizing sorbic acid into various compounds, including trans-4-hexenoic acid. While the primary conversion product can sometimes be trans-4-hexenol, this compound is a significant related metabolite. The conversion process is a detoxification mechanism for the fungi.

Fruits and Fermented Foods: Volatile organic compound profiling has identified hexenoic acids in various fruits, including strawberries and citrus varieties. However, the specific isomeric form and concentration are often not detailed. Its presence has also been noted in fermented products like wine and fermented cucumbers.

Quantitative Data

Quantitative data for this compound in natural sources is limited. The most significant data point comes from the fungal conversion of sorbic acid, although it often pertains to the related alcohol.

Natural SourceAnalyteConcentration/YieldMethod of Analysis
Mucor sp. A-73 culture with sorbic acidtrans-4-hexenol> 90% yieldGas Chromatography
Geotrichum sp. C-48 culture with sorbic acidtrans-4-hexenoic acidNot explicitly quantifiedGas Chromatography-Mass Spectrometry
Strawberry (various varieties)Hexenoic acid methyl esterVaries with maturation stageHeadspace-Solid Phase Microextraction GC-MS
WineThis compoundPresent, not quantifiedNot specified
Blood Orange WineThis compoundPresent, not quantifiedNot specified

Experimental Protocols

The following section details a comprehensive methodology for the production of this compound via fungal fermentation of sorbic acid, followed by its isolation, purification, and analysis. This protocol is a composite based on established methods for short-chain fatty acid extraction and analysis.

Part 1: Fungal Fermentation and Production of this compound

This protocol is adapted from studies on the fungal metabolism of sorbic acid.

1.1. Materials and Reagents:

  • Geotrichum sp. culture

  • Potato Dextrose Agar (PDA) for culture maintenance

  • Liquid fermentation medium (e.g., 5% glucose, 1% peptone, 0.1% yeast extract)

  • Potassium sorbate (B1223678)

  • Shaking incubator

  • Autoclave

  • Sterile flasks

1.2. Fungal Culture and Fermentation:

  • Maintain the Geotrichum sp. culture on PDA slants at 4°C.

  • Prepare the liquid fermentation medium and sterilize by autoclaving.

  • Inoculate a starter culture by transferring a loopful of the fungal culture into a flask containing the sterile liquid medium. Incubate at 25-28°C on a rotary shaker at 150 rpm for 48-72 hours.

  • Prepare the main production culture by inoculating fresh sterile liquid medium with the starter culture (e.g., 5% v/v).

  • Add a sterile solution of potassium sorbate to the main culture to a final concentration of 500 ppm.

  • Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 7-14 days. Monitor the culture for growth and the characteristic odor associated with the metabolites.

Part 2: Isolation and Purification of this compound

This section outlines two common methods for extracting short-chain fatty acids from aqueous media: liquid-liquid extraction and solid-phase extraction.

2.1. Method A: Liquid-Liquid Extraction (LLE)

2.1.1. Materials and Reagents:

  • Fermented culture broth

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

2.1.2. LLE Protocol:

  • At the end of the fermentation period, centrifuge the culture broth at 5000 x g for 15 minutes to pellet the fungal biomass.

  • Decant the supernatant (the aqueous phase containing the metabolites).

  • Acidify the supernatant to a pH of approximately 2 with HCl or H₂SO₄ to protonate the carboxylic acid, making it more soluble in organic solvents.

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of an organic solvent (e.g., diethyl ether).

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top layer will be the organic phase containing the this compound.

  • Drain the lower aqueous layer and collect the organic layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Filter to remove the sodium sulfate.

  • Concentrate the organic extract using a rotary evaporator at a low temperature to obtain the crude this compound.

2.2. Method B: Solid-Phase Extraction (SPE)

2.2.1. Materials and Reagents:

  • Fermented culture broth supernatant (acidified as in 2.1.2)

  • SPE cartridges (e.g., C18 or a polymeric sorbent)

  • Methanol (B129727) (for conditioning and elution)

  • Deionized water (for washing)

  • SPE manifold

2.2.2. SPE Protocol:

  • Condition the SPE cartridge by passing 3-5 mL of methanol through it, followed by 3-5 mL of deionized water. Do not let the cartridge run dry.

  • Load the acidified supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Wash the cartridge with a small volume of deionized water to remove polar impurities.

  • Elute the this compound from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.

  • Collect the eluate and concentrate it under a gentle stream of nitrogen or using a rotary evaporator.

Part 3: Analysis and Quantification

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

3.1.1. Derivatization (Optional but Recommended): To improve the volatility and chromatographic peak shape of this compound, derivatization is often employed. Silylation is a common method.

  • To the dried extract of this compound, add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

3.1.2. GC-MS Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 290°C at 35°C/min, hold for 2 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3.2. Quantification: Quantification is achieved by creating a calibration curve using standards of pure this compound (or its derivative). An internal standard can be used to improve accuracy and precision.

Visualizations

Fungal Production of this compound from Sorbic Acid

Fungal_Production cluster_culture Fungal Culture Preparation cluster_fermentation Fermentation cluster_metabolism Fungal Metabolism pda Geotrichum sp. on PDA starter Starter Culture (Liquid Medium) pda->starter Inoculation production Production Culture (Liquid Medium) starter->production Inoculation incubator Incubation (25-28°C, 150 rpm, 7-14 days) production->incubator sorbate Sterile Potassium Sorbate Solution sorbate->production sorbic_acid Sorbic Acid hexenoic_acid This compound sorbic_acid->hexenoic_acid Detoxification Pathway

Caption: Workflow for the fungal production of this compound from sorbic acid.

Isolation and Analysis Workflow for this compound

Isolation_Analysis cluster_extraction Extraction cluster_purification_analysis Purification & Analysis culture Fermented Culture centrifuge Centrifugation culture->centrifuge supernatant Supernatant centrifuge->supernatant acidify Acidification (pH 2) supernatant->acidify lle Liquid-Liquid Extraction (e.g., Diethyl Ether) acidify->lle spe Solid-Phase Extraction (e.g., C18) acidify->spe extract Crude Extract lle->extract spe->extract dry_concentrate Drying & Concentration extract->dry_concentrate derivatize Derivatization (Silylation) dry_concentrate->derivatize gcms GC-MS Analysis derivatize->gcms quantify Quantification gcms->quantify

Caption: General workflow for the isolation and analysis of this compound.

References

"4-Hexenoic acid as a volatile organic compound in plants"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are crucial mediators of plant interactions with their environment. Among these, the C6-family of "green leaf volatiles" (GLVs), which includes aldehydes, alcohols, and acids, are rapidly released upon mechanical damage or herbivore attack and play a significant role in plant defense. This technical guide focuses on a specific, yet less-studied member of this family: 4-hexenoic acid. While its saturated counterpart, hexanoic acid, is a well-documented priming agent for plant defense, the role of unsaturated this compound as a plant VOC is an emerging area of interest. This document provides a comprehensive overview of the current understanding of this compound in plants, including its biosynthesis, proposed signaling functions, and detailed analytical protocols for its study.

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

This compound is synthesized in plants through the lipoxygenase (LOX) pathway, a metabolic cascade that is activated in response to wounding and various stresses. This pathway utilizes polyunsaturated fatty acids as its primary substrates.

The biosynthesis begins with the release of linoleic acid (18:2) or α-linolenic acid (18:3) from galactolipids in the cell membrane by the action of lipases. Subsequently, lipoxygenase (LOX) catalyzes the dioxygenation of these fatty acids. Depending on the specific LOX isoform, this can result in the formation of different hydroperoxy fatty acids. For the formation of C6 volatiles, the 13-hydroperoxides are the key intermediates[1][2][3].

The 13-hydroperoxy fatty acids are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme, into a C6 aldehyde and a C12 ω-oxo-acid[4]. Specifically, 13-hydroperoxy-linolenic acid yields (Z)-3-hexenal, while 13-hydroperoxy-linoleic acid produces hexanal. These aldehydes can then undergo further enzymatic conversions. It is hypothesized that this compound is formed through the oxidation of one of these C6 aldehyde precursors, although the specific enzymes catalyzing this final step in plants are yet to be fully characterized.

biosynthesis_of_4_hexenoic_acid cluster_membrane Cell Membrane cluster_cytosol Cytosol / Chloroplast Galactolipids Galactolipids Linolenic_Acid α-Linolenic Acid (18:3) Galactolipids->Linolenic_Acid Lipase 13_HPOT 13(S)-Hydroperoxy- linolenic Acid (13-HPOT) Linolenic_Acid->13_HPOT  + O2 LOX LOX Lipoxygenase (LOX) C6_Aldehydes (Z)-3-Hexenal / Hexanal 13_HPOT->C6_Aldehydes HPL C12_Oxo_Acid 12-oxo-(Z)-9-dodecenoic acid 13_HPOT->C12_Oxo_Acid HPL HPL Hydroperoxide Lyase (HPL) 4_Hexenoic_Acid This compound C6_Aldehydes->4_Hexenoic_Acid Oxidation Oxidation Oxidation (Putative) plant_defense_signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_hormonal Hormonal Pathways cluster_response Defense Response 4_Hexenoic_Acid This compound (VOC) Receptor Putative Receptor(s) 4_Hexenoic_Acid->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst Ca_Influx Ca2+ Influx Receptor->Ca_Influx MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade Ca_Influx->MAPK_Cascade JA_Pathway Jasmonic Acid (JA) Pathway MAPK_Cascade->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway MAPK_Cascade->SA_Pathway Gene_Expression Defense Gene Expression (e.g., PR proteins, PINs) JA_Pathway->Gene_Expression SA_Pathway->Gene_Expression Metabolite_Production Production of Secondary Metabolites Gene_Expression->Metabolite_Production Cell_Wall_Reinforcement Cell Wall Reinforcement Gene_Expression->Cell_Wall_Reinforcement experimental_workflow Plant_Material Plant Material (e.g., leaves, flowers) VOC_Collection Volatile Collection (Static or Dynamic Headspace) Plant_Material->VOC_Collection Derivatization Derivatization (e.g., Esterification, Silylation) VOC_Collection->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing (Peak identification, Quantification) GC_MS_Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

References

The Unveiling of Unsaturated Fatty Acids: A Technical History for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the pivotal discoveries, experimental protocols, and analytical advancements that shaped our understanding of unsaturated fatty acids.

Introduction

From their initial classification as simple energy storage molecules to their current status as critical signaling mediators and therapeutic targets, the scientific journey of unsaturated fatty acids has been one of continuous discovery and technological innovation. This technical guide provides an in-depth exploration of the history of unsaturated fatty acids, with a focus on the core experimental methodologies and analytical breakthroughs that have enabled their characterization and the elucidation of their biological significance. Designed for researchers, scientists, and drug development professionals, this document offers a detailed look at the foundational experiments that underpin our modern understanding of these vital biomolecules.

Early Discoveries: From Saponification to the Concept of "Fatty Acid"

The story of unsaturated fatty acids begins with the early explorations into the chemical nature of fats and oils. The pioneering work of French chemist Michel Eugène Chevreul in the early 19th century laid the groundwork for lipid chemistry. His meticulous investigations, detailed in his 1823 publication "Recherches chimiques sur les corps gras d'origine animale," systematically unraveled the composition of fats through the process of saponification.[1][2][3][4][5]

The Chevreul Era: Saponification and the Isolation of Fatty Acids

Chevreul's primary method for breaking down fats was saponification, the hydrolysis of fats using an alkali to produce glycerol (B35011) and fatty acid salts, or "soaps." This process was instrumental in his discovery that fats were not simple substances but were composed of a "sweet principle" (glycerol) and various organic acids, which he termed "fatty acids."

One of Chevreul's key innovations was the use of lead salts to separate different types of fatty acids. By converting the fatty acid mixture into their lead salts, he could exploit the differential solubility of these salts in alcohol to separate the more crystalline (saturated) from the more liquid (unsaturated) fatty acids.

Experimental Protocol: Chevreul's Lead Salt Precipitation Method

While Chevreul's original text provides the most detailed account, the following protocol is a reconstruction of the lead salt precipitation method based on his work and later descriptions.[6]

Objective: To separate saturated and unsaturated fatty acids from a saponified fat sample.

Materials:

Procedure:

  • Saponification: The fat or oil sample is heated with an aqueous solution of potassium hydroxide or sodium hydroxide to hydrolyze the triglycerides into glycerol and a mixture of fatty acid salts (soap).

  • Precipitation of Lead Salts: A solution of lead acetate is added to the hot soap solution. This causes the precipitation of the lead salts of the fatty acids.

  • Separation of Lead Salts: The mixture is cooled, and the precipitated lead salts are collected by filtration.

  • Fractional Crystallization: The mixture of lead salts is then treated with hot ethanol. The lead salts of saturated fatty acids are less soluble in ethanol and crystallize out upon cooling, while the lead salts of unsaturated fatty acids remain in solution.

  • Isolation of Unsaturated Fatty Acids: The ethanolic solution containing the soluble lead salts of unsaturated fatty acids is separated by filtration.

  • Liberation of Free Fatty Acids: The separated lead salts (both the crystalline saturated fraction and the dissolved unsaturated fraction) are then treated with a strong acid, such as hydrochloric acid or sulfuric acid. This liberates the free fatty acids from their lead salts.

  • Extraction: The free fatty acids are then extracted with ether, and the ether is evaporated to yield the separated saturated and unsaturated fatty acid fractions.

Diagram of Chevreul's Experimental Workflow

Chevreul_Workflow Fat Fat/Oil Sample Saponification Saponification (with KOH/NaOH) Fat->Saponification Soap Soap Solution (Fatty Acid Salts + Glycerol) Saponification->Soap LeadAcetate Addition of Lead Acetate Soap->LeadAcetate LeadSalts Precipitate of Lead Salts LeadAcetate->LeadSalts Ethanol Fractional Crystallization (Hot Ethanol) LeadSalts->Ethanol Insoluble Insoluble Lead Salts (Saturated FAs) Ethanol->Insoluble Crystallize out Soluble Soluble Lead Salts (Unsaturated FAs) Ethanol->Soluble Remain in solution Acidification1 Acidification (HCl/H₂SO₄) Insoluble->Acidification1 Acidification2 Acidification (HCl/H₂SO₄) Soluble->Acidification2 SatFA Saturated Fatty Acids Acidification1->SatFA UnsatFA Unsaturated Fatty Acids Acidification2->UnsatFA

Chevreul's method for separating fatty acids.

Industrial Advancements: The Twitchell Process

Towards the end of the 19th century, the industrial demand for fatty acids and glycerol grew. The Twitchell process, patented by Ernst Twitchell in 1898, provided a more efficient method for splitting fats and oils than traditional saponification.[6][7][8][9] This process utilized a catalyst to hydrolyze fats with steam at atmospheric pressure, making the production of fatty acids more commercially viable.

Experimental Protocol: The Twitchell Process

The following is a generalized protocol for the Twitchell process based on patent descriptions and historical accounts.[6][7][8]

Objective: To hydrolyze triglycerides into free fatty acids and glycerol on an industrial scale.

Materials:

  • Fat or oil feedstock

  • Twitchell reagent (a sulfonated aromatic fatty acid, e.g., from oleic acid, naphthalene, and sulfuric acid)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Steam source

  • Large open tank

Procedure:

  • Acid Washing: The fat or oil is first washed with sulfuric acid to remove impurities.

  • Charging the Reactor: The washed fat is charged into a large, open, wooden or lead-lined tank.

  • Addition of Reagents: Water (25-50% of the fat weight), sulfuric acid (approximately 0.5%), and the Twitchell reagent (0.75-1.25%) are added to the tank.[7]

  • Hydrolysis: The mixture is heated and agitated by bubbling live steam through it for 20-48 hours.[7] The Twitchell reagent acts as a catalyst, emulsifying the fat and promoting the hydrolysis reaction.

  • Separation: After the reaction is complete, the steam is turned off, and the mixture is allowed to settle. The denser glycerol-water layer separates at the bottom and is drawn off.

  • Fatty Acid Recovery: The upper layer, consisting of the free fatty acids, is then washed with hot water to remove any remaining mineral acids and glycerol.

Diagram of the Twitchell Process

Twitchell_Process cluster_tank Reaction Tank Fat Fat/Oil Hydrolysis Hydrolysis Fat->Hydrolysis Reagents Water + H₂SO₄ + Twitchell Reagent Reagents->Hydrolysis Steam Live Steam (20-48 hours) Steam->Hydrolysis Mixture Fatty Acids + Glycerol/Water Hydrolysis->Mixture Settling Settling Mixture->Settling Separation Separation Settling->Separation Glycerol Glycerol Water Separation->Glycerol FattyAcids Crude Fatty Acids Separation->FattyAcids Washing Washing FattyAcids->Washing PurifiedFA Purified Fatty Acids Washing->PurifiedFA

Workflow of the industrial Twitchell process.

The Discovery of Essential Fatty Acids

In the early 20th century, fats were primarily considered a source of calories. However, the groundbreaking work of George and Mildred Burr in 1929 and 1930 revolutionized nutritional science by demonstrating that certain fatty acids are essential for health.[10][11][12][13][14] Their experiments with rats on highly purified, fat-free diets revealed a deficiency syndrome that could be cured by the addition of specific unsaturated fatty acids.[10][12][13]

The Burr and Burr Experiment

The Burrs' meticulous experimental design was crucial to their discovery. They fed rats a highly purified diet devoid of fat and observed the resulting physiological effects.

Experimental Protocol: Burr and Burr's Fat-Free Diet Study

The following protocol is based on the descriptions in their 1929 paper in the Journal of Biological Chemistry.[10][11][12][13][14]

Objective: To investigate the effects of a fat-free diet on the health and growth of rats.

Experimental Diet Composition:

  • Protein: Purified casein

  • Carbohydrate: Purified sucrose

  • Vitamins: A vitamin concentrate (details of which were evolving at the time)

  • Minerals: A salt mixture

  • Fat: Rigorously excluded

Procedure:

  • Animal Model: Young rats were used as the experimental subjects.

  • Dietary Regimen: The rats were fed the purified, fat-free diet ad libitum.

  • Observation: The animals were closely monitored for changes in growth, skin and fur condition, and overall health.

  • Deficiency Syndrome: The Burrs observed a consistent set of symptoms in the rats on the fat-free diet, including retarded growth, scaly skin, inflamed and scaly tails, kidney lesions, and eventual death.[10][12]

  • Supplementation Studies: To identify the curative factor, the deficient rats were supplemented with various fats and fatty acids.

    • Saturated fatty acids: Did not cure the deficiency symptoms.

    • Linolenic acid: Also found to have curative properties.

Table 1: Summary of Key Findings from Burr and Burr's Experiments

Dietary GroupKey ObservationsConclusion
Fat-free dietStunted growth, scaly skin, tail necrosis, kidney damage, eventual death.[10][12]A fat-free diet induces a deficiency disease.
Supplemented with saturated fatty acidsNo improvement in deficiency symptoms.Saturated fatty acids are not the essential factor.
Supplemented with linoleic acidReversal of deficiency symptoms and resumption of growth.[10]Linoleic acid is an essential fatty acid.
Supplemented with linolenic acidAlleviation of deficiency symptoms.Linolenic acid is also an essential fatty acid.

Elucidating the Structure of Unsaturated Fatty Acids

The discovery of essential fatty acids spurred further research into the chemical structure of these molecules, particularly the number and position of their double bonds. Several chemical and, later, instrumental methods were developed for this purpose.

Chemical Degradation Methods

Before the advent of modern spectroscopic techniques, the structure of unsaturated fatty acids was painstakingly determined through chemical degradation methods that cleaved the molecule at the site of the double bond.

Ozonolysis, a reaction where ozone cleaves carbon-carbon double bonds, became a powerful tool for determining the position of unsaturation. The mechanism, elucidated by Criegee in 1953, involves the formation of an unstable primary ozonide (molozonide) followed by rearrangement to a more stable secondary ozonide (trioxolane).[15][16][17][18] Subsequent workup of the ozonide yields carbonyl compounds (aldehydes or ketones) or carboxylic acids, the identification of which reveals the location of the original double bond.

Experimental Protocol: Ozonolysis of an Unsaturated Fatty Acid (Generalized)

Objective: To determine the position of the double bond in an unsaturated fatty acid.

Materials:

  • Unsaturated fatty acid (e.g., oleic acid)

  • Ozone (O₃) generator

  • Solvent (e.g., methanol, dichloromethane)

  • Reducing agent (e.g., zinc dust, dimethyl sulfide) or Oxidizing agent (e.g., hydrogen peroxide)

  • Apparatus for low-temperature reactions (e.g., dry ice/acetone (B3395972) bath)

  • Analytical equipment for identifying the cleavage products (e.g., gas chromatography)

Procedure:

  • Ozonolysis Reaction: The unsaturated fatty acid is dissolved in a suitable solvent at a low temperature (typically -78 °C). A stream of ozone is then bubbled through the solution until the reaction is complete (often indicated by a blue color from unreacted ozone).[15]

  • Work-up:

    • Reductive Work-up: The resulting ozonide is treated with a reducing agent, such as zinc dust and water or dimethyl sulfide, to yield aldehydes.[19]

    • Oxidative Work-up: The ozonide is treated with an oxidizing agent, such as hydrogen peroxide, to yield carboxylic acids.

  • Product Analysis: The resulting cleavage products are then identified using appropriate analytical techniques. For example, if the ozonolysis of oleic acid (an 18-carbon monounsaturated fatty acid) followed by oxidative work-up yields nonanoic acid (a 9-carbon carboxylic acid) and azelaic acid (a 9-carbon dicarboxylic acid), it confirms that the double bond was at the C-9 position.[4]

Diagram of Ozonolysis for Structure Determination

Ozonolysis UnsatFA Unsaturated Fatty Acid (e.g., Oleic Acid) Ozone 1. O₃, CH₂Cl₂, -78°C UnsatFA->Ozone Workup 2. Work-up (Reductive or Oxidative) Ozone->Workup Products Cleavage Products (Aldehydes/Ketones or Carboxylic Acids) Workup->Products Analysis Analysis of Products (e.g., GC-MS) Products->Analysis Structure Determination of Double Bond Position Analysis->Structure

General workflow for ozonolysis.

Oxidation with potassium permanganate (B83412) (KMnO₄) was another method used to cleave the double bonds of unsaturated fatty acids. Depending on the reaction conditions (e.g., temperature, pH), this could yield diols or cleave the chain to produce carboxylic acids.

Experimental Protocol: Permanganate Oxidation for Qualitative Analysis

Objective: To qualitatively test for the presence of unsaturation in a fat or oil.

Materials:

  • Fat or oil sample

  • Potassium permanganate (KMnO₄) solution (e.g., 0.02 M)

  • Solvent (e.g., acetone or a specialized solvent like Volasil)

  • Test tubes or flasks

Procedure:

  • Sample Preparation: A small amount of the fat or oil is dissolved in a suitable solvent.

  • Titration: The potassium permanganate solution, which is purple, is added dropwise to the fat/oil solution with shaking.

  • Observation: If the fat or oil is unsaturated, the purple color of the permanganate will disappear as it is reduced. The reaction continues until all the double bonds have reacted, at which point the addition of more permanganate will result in a persistent purple or brown color. The amount of permanganate solution consumed can be used to semi-quantitatively compare the degree of unsaturation between different samples.

The Rise of Instrumental Analysis

The mid-20th century witnessed a paradigm shift in the analysis of fatty acids with the development of powerful instrumental techniques. These methods provided unprecedented resolution and sensitivity, revolutionizing the field of lipid research.

Gas-Liquid Chromatography (GLC)

The invention of gas-liquid chromatography by A.T. James and A.J.P. Martin in 1952 was a watershed moment for fatty acid analysis.[12][20][21][22] This technique allowed for the separation of complex mixtures of fatty acids with high efficiency. For GC analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

Experimental Protocol: Early Gas-Liquid Chromatography of Fatty Acid Methyl Esters (FAMEs)

The following is a generalized protocol based on the early work in the field.

Objective: To separate and identify the fatty acid composition of a sample.

Materials:

  • Lipid sample

  • Reagents for transesterification (e.g., methanolic HCl, boron trifluoride in methanol)

  • Organic solvent (e.g., hexane)

  • Gas chromatograph with a packed column (early columns often used celite coated with a high-boiling point liquid like a silicone grease or a polyester)

  • Detector (early detectors included the gas-density balance and later the flame ionization detector)

  • Carrier gas (e.g., nitrogen, argon)

Procedure:

  • Preparation of FAMEs: The lipid sample is transesterified to convert the fatty acids into their methyl esters. A common method involves heating the sample with a reagent like 14% boron trifluoride in methanol.

  • Extraction: The FAMEs are extracted into an organic solvent such as hexane.

  • Injection: A small volume of the FAMEs solution is injected into the heated injection port of the gas chromatograph, where it is vaporized.

  • Separation: The vaporized FAMEs are carried by an inert gas through the column. Separation occurs based on the differential partitioning of the FAMEs between the mobile gas phase and the stationary liquid phase. Generally, for a given chain length, unsaturated FAMEs elute before their saturated counterparts on polar columns.

  • Detection: As the separated FAMEs exit the column, they are detected. The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification by comparison with standards.

  • Quantification: The area under each peak is proportional to the amount of the corresponding FAME, allowing for quantitative analysis.

Table 2: Typical Elution Order of C18 FAMEs on a Polar GC Column

Fatty Acid Methyl EsterStructureRelative Retention Time
Methyl linolenate18:3n-3Fastest
Methyl linoleate18:2n-6Intermediate
Methyl oleate18:1n-9Slower
Methyl stearate18:0Slowest
Nuclear Magnetic Resonance (NMR) Spectroscopy

The first applications of nuclear magnetic resonance (NMR) spectroscopy to fatty acids in the late 1950s provided a non-destructive method for structural analysis.[23] ¹H NMR, in particular, proved valuable for determining the degree of unsaturation and for distinguishing between different types of protons in the fatty acid chain.

Key ¹H NMR Signals for Unsaturated Fatty Acids:

  • Olefinic protons (-CH=CH-): ~5.3 ppm

  • Bis-allylic protons (=CH-CH₂-CH=): ~2.8 ppm

  • Allylic protons (-CH₂-CH=): ~2.0 ppm

  • α-methylene protons (-CH₂-COOH): ~2.3 ppm

  • Terminal methyl protons (-CH₃): ~0.9 ppm

By integrating the areas of these signals, the relative proportions of different types of fatty acids (saturated, monounsaturated, polyunsaturated) in a mixture can be determined without the need for derivatization.[24]

Diagram of a Conceptual ¹H NMR Spectrum of an Unsaturated Fatty Acid

NMR_Spectrum axis p5_3 Olefinic (-CH=CH-) p2_8 Bis-allylic (=CH-CH₂-CH=) p2_3 α-methylene (-CH₂-COOH) p2_0 Allylic (-CH₂-CH=) p1_3 Methylene chain (-(CH₂)n-) p0_9 Terminal methyl (-CH₃)

Key proton signals in an unsaturated fatty acid NMR spectrum.
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), has become an indispensable tool for the definitive identification and structural elucidation of fatty acids. Early work in the late 1950s by Ryhage and Stenhagen demonstrated the potential of MS for analyzing fatty acid methyl esters.[25]

The fragmentation patterns of FAMEs under electron ionization (EI) can provide information about the chain length and presence of functional groups. However, determining the exact position of double bonds from the mass spectra of standard FAMEs can be challenging due to ion migration. To overcome this, derivatization techniques have been developed to "fix" the position of the double bond. One such method involves the preparation of picolinyl esters, which direct fragmentation in a way that is informative of the double bond location.

Experimental Protocol: Preparation of Picolinyl Esters for MS Analysis

Objective: To derivatize fatty acids to enable the determination of double bond position by mass spectrometry.

Materials:

  • Fatty acid sample

  • Thionyl chloride (SOCl₂)

  • 3-Pyridylcarbinol (3-picolyl alcohol)

  • Anhydrous solvent (e.g., hexane)

  • Apparatus for refluxing

Procedure:

  • Formation of the Acid Chloride: The fatty acid is reacted with thionyl chloride to form the corresponding fatty acyl chloride.

  • Esterification: The fatty acyl chloride is then reacted with 3-pyridylcarbinol to form the picolinyl ester.

  • Purification: The resulting picolinyl ester is purified, typically by chromatography.

  • GC-MS Analysis: The purified picolinyl ester is then analyzed by GC-MS. The nitrogen atom in the picolinyl group directs fragmentation upon electron ionization, leading to a series of characteristic ions that allow for the unambiguous determination of the position of double bonds and other structural features along the fatty acid chain.

Conclusion

The journey of discovery for unsaturated fatty acids, from Chevreul's foundational work to the sophisticated analytical techniques of today, highlights the interplay between chemical methodology and biological understanding. The detailed experimental protocols and the evolution of analytical instrumentation described in this guide provide a technical framework for appreciating the scientific rigor that has defined this field. For today's researchers, a deep understanding of this history is not merely academic; it provides context for current research, informs the development of new analytical methods, and inspires novel approaches to harnessing the therapeutic potential of these remarkable molecules.

References

4-Hexenoic Acid Derivatives: A Technical Guide to Their Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexenoic acid is an unsaturated fatty acid that, along with its derivatives, is gaining attention in the scientific community for its diverse biological activities. These compounds share structural similarities with other short-chain fatty acids (SCFAs) that are known to play crucial roles in cellular signaling and metabolism. This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, potential therapeutic uses, and the underlying molecular mechanisms. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. The specific methodology depends on the desired substitutions and stereochemistry of the final product. Below are detailed protocols for the synthesis of key this compound derivatives.

Experimental Protocol: Synthesis of (E)-4-Methyl-4-Hexenoic Acid

This protocol describes a facile synthesis of an (E)-4-methyl-4-hexenoic acid substituted pyridine (B92270) analogue of mycophenolic acid, which is a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1]

Materials:

Procedure:

  • Acetal (B89532) Protection: A mixture of 6-methyl-2-pyridinecarboxaldehyde (3.5 g, 41.3 mmol), 1,2-ethanediol (9 mL, 161 mmol), and p-toluenesulfonic acid monohydrate (0.2 g, 1 mmol) in benzene (250 mL) is heated at reflux for 2 days using a Dean-Stark trap. After cooling, the solution is washed with 5% sodium hydroxide and water, dried, and concentrated to yield the acetal.[1]

  • Lithiated Intermediate Formation: The acetal is lithiated with phenyllithium at -20°C in ether and then treated with methacrolein to afford the key intermediate for the Claisen rearrangement.[1]

  • Claisen Rearrangement: The intermediate is rearranged using methyl orthoacetate in the presence of a catalytic amount of propionic acid at 138°C for 2 hours.[1]

  • Amide Formation: The product from the previous step is treated with sodium cyanide in 2-propanol saturated with ammonia, followed by the addition of manganese oxide. The mixture is stirred for 4 hours at 0°C.[1]

  • Hydrolysis: The resulting ethyl ester is hydrolyzed using a 0.5 M potassium hydroxide solution in ethanol at room temperature for 2 hours. The mixture is then acidified to pH 3 with 5% HCl.[1]

  • Extraction and Purification: The aqueous solution is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude product is purified by flash chromatography.[1]

Experimental Protocol: Synthesis of 4-Amino-5-Hexenoic Acid (Vigabatrin)

This protocol outlines a process for preparing 4-amino-5-hexenoic acid, a known anti-epileptic drug, starting from succinimide.[2]

Materials:

  • Succinimide

  • Hydride donor (e.g., sodium borohydride)

  • Alcoholic solvent (e.g., ethanol)

  • Protic acid (e.g., HCl)

  • Basic reagent (e.g., ethylmagnesium bromide)

  • Vinyl magnesium halide reagent (e.g., vinyl magnesium chloride)

  • THF or Toluene

  • 6 N HCl

Procedure:

  • Reduction of Succinimide: Succinimide is reduced with a hydride donor in an alcoholic solvent in the presence of a protic acid to produce a 5-alkoxy-2-pyrrolidone intermediate.[2]

  • Formation of 5-vinyl-2-pyrrolidone: The 5-alkoxy-2-pyrrolidone intermediate is treated with one equivalent of a basic reagent to deprotonate the lactam, followed by the addition of at least one equivalent of a vinyl magnesium halide reagent in the same reaction vessel.[2]

  • Hydrolysis: The resulting 5-vinyl-2-pyrrolidone is hydrolyzed by heating under reflux in 6 N HCl for 6 hours. The mixture is then concentrated, diluted with water, washed, and dried to yield 4-amino-5-hexenoic acid.[2][3]

Potential Uses and Biological Activities

This compound derivatives have demonstrated a range of biological activities, suggesting their potential in various therapeutic areas.

Histone Deacetylase (HDAC) Inhibition

Several derivatives of hexenoic and hexadienoic acids have been identified as potent inhibitors of histone deacetylases (HDACs).[2][4] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

Table 1: HDAC Inhibitory Activity of Selected Hexenoic Acid Derivatives

CompoundTarget HDAC Isoform(s)IC50 (µM)Reference
5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me)Selected HDAC isoforms~30-fold lower than PBA[2]
Arylsulfinyl-2,4-hexadienoic acid hydroxyamidesTotal HDACsDown to 0.040[4]
Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a common method for measuring HDAC activity and the inhibitory potential of test compounds.[3][5][6]

Materials:

  • Recombinant HDAC enzyme or nuclear extract

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • HDAC inhibitor control (e.g., Trichostatin A or SAHA)

  • Developer (e.g., Trypsin)

  • Stop solution

  • Black 96-well microplate

  • Microplate fluorescence reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the fluorogenic substrate, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the HDAC enzyme to each well. Include wells with a known HDAC inhibitor as a positive control and wells with only the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[3][6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - HDAC Enzyme - Substrate - Test Compounds - Buffers plate Dispense into 96-well Plate reagents->plate incubation Incubate at 37°C plate->incubation development Add Developer incubation->development read Measure Fluorescence development->read calculate Calculate IC50 read->calculate

Caption: Experimental workflow for an in vitro HDAC inhibition assay.
Antiproliferative and Cytotoxic Activity

Consistent with their HDAC inhibitory activity, certain this compound derivatives have demonstrated antiproliferative effects against cancer cell lines.

Table 2: Antiproliferative Activity of Selected Hexenoic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
6-(1-phenylmethyl-1H-indol-3-yl)-2,4-dioxo-5-hexenoic acidMOLT-4 (Leukemia)14.9[7]
Arylsulfinyl-2,4-hexadienoic acid hydroxyamidesCEM (Leukemia)~1.5[4]
G Protein-Coupled Receptor (GPCR) Activation

Short-chain fatty acids are known ligands for G protein-coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2).[8] The activation of these receptors by this compound derivatives is a plausible mechanism for some of their biological effects. The potency of activation is dependent on the carbon chain length of the fatty acid, with pentanoate being a potent agonist for GPR41.[8]

Caption: Simplified signaling pathway for GPR41/43 activation.
STAT5 Signaling Pathway Activation

Certain short-chain fatty acid derivatives have been shown to induce prolonged phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[9] This signaling pathway is crucial for cell proliferation and survival.

Experimental Protocol: Western Blot for STAT5 Phosphorylation

This protocol provides a method to assess the phosphorylation status of STAT5 in response to treatment with this compound derivatives.[7][8][10][11]

Materials:

  • Cell line of interest

  • This compound derivative for treatment

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT5 and anti-total-STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the this compound derivative for the desired time points. Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total STAT5 to normalize for protein loading.

STAT5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFAD Short-Chain Fatty Acid Derivative Receptor Receptor SCFAD->Receptor JAK JAK Receptor->JAK activates STAT5 STAT5 JAK->STAT5 phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer dimerizes DNA DNA pSTAT5_dimer->DNA translocates to nucleus and binds Transcription Transcription of Target Genes (c-myc, c-myb) DNA->Transcription

Caption: STAT5 signaling pathway activation by SCFADs.
Antimicrobial and Neuroprotective Potential

Derivatives of this compound have also been investigated for their antimicrobial and neuroprotective properties. Some studies have reported minimum inhibitory concentrations (MICs) against various bacterial strains.[12] Additionally, related phenolic acids have shown neuroprotective effects in vitro against oxidative stress and excitotoxicity.[9]

Table 3: Antimicrobial Activity of Selected Hexenoic Acid Derivatives

Compound/DerivativeMicroorganismMIC (mg/L)Reference
Hexanoic AcidE. coli>250[12]
Hexanoic AcidSalmonella>250[12]

Conclusion

This compound derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their ability to modulate key cellular processes, including gene expression through HDAC inhibition and cell signaling via GPCRs and the STAT5 pathway, underscores their importance in drug discovery. The synthetic protocols and experimental methodologies detailed in this guide provide a foundation for further research and development of novel this compound-based therapeutics. Future studies should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity for specific biological targets.

References

4-Hexenoic Acid: A Technical Guide to its Toxicology and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available toxicological and safety data for 4-Hexenoic acid. It is intended for informational purposes for a professional audience and does not constitute a comprehensive safety assessment. Significant data gaps exist for this compound, and further investigation is warranted for any application involving human exposure.

Executive Summary

This compound (CAS No: 35194-36-6), a medium-chain unsaturated fatty acid, is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage. However, a detailed review of publicly accessible toxicological studies reveals a significant lack of comprehensive data to fully characterize its safety profile. While its classification points to high local irritancy, data on systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are largely unavailable. This guide synthesizes the existing information, highlights critical data gaps, and provides an overview of relevant experimental methodologies.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
CAS Number 35194-36-6[1][2]
Appearance Not specified
Boiling Point 203-204 °C (estimated)
Flash Point 101.4 °C (estimated)
Water Solubility 7069 mg/L @ 25 °C (estimated)

Toxicological Profile

Acute Toxicity

There is a notable absence of quantitative data for the acute oral, dermal, and inhalation toxicity of this compound.

EndpointSpeciesRouteValueClassificationReference
LD₅₀ Not DeterminedOralNot AvailableNot Classified[3][4]
LD₅₀ Not DeterminedDermalNot AvailableNot Classified[3][4]
LC₅₀ Not DeterminedInhalationNot AvailableNot Classified[3][4]

For context, the related saturated fatty acid, hexanoic acid, has a reported oral LD₅₀ in male rats of 6440 mg/kg, indicating low acute toxicity by the oral route.[5]

Skin Corrosion/Irritation

The GHS classification for this compound is Skin Corrosion, Category 1B , indicating it is presumed to cause severe skin burns.[6][7] This classification is based on aggregated data from notifications to the European Chemicals Agency (ECHA).

Contradictory evidence exists from a study submitted to a regulatory authority, which followed the OECD Test Guideline 404 for acute dermal irritation/corrosion. This study, conducted on New Zealand White rabbits, reported no dermal corrosion or irritation after a 4-hour semi-occlusive application, with a resulting score of "0.00". However, the test substance in the public summary of this study is not explicitly identified as this compound. Given the official GHS classification, a high potential for skin corrosion should be assumed.

Serious Eye Damage/Irritation

Consistent with its skin corrosion classification, this compound is also classified as causing severe eye damage .[6][7] There are no specific in vivo or in vitro eye irritation studies for this compound publicly available. The classification implies that the substance can cause irreversible eye damage.

Other Toxicological Endpoints

Comprehensive studies on other key toxicological endpoints for this compound are not available. Information is limited to read-across data from structurally related compounds, which should be interpreted with caution.

EndpointResult for this compoundRead-Across InformationReference (for Read-Across)
Genotoxicity No data availabletrans-2-Hexenoic acid was non-clastogenic in an in vitro micronucleus test (OECD TG 487).
Carcinogenicity No data availabletrans-2-Hexenoic acid is not listed as a carcinogen by IARC, NTP, or OSHA.
Reproductive Toxicity No data availableNo relevant data available.

Metabolism

Specific metabolic studies for this compound are not available. As a medium-chain fatty acid, it is expected to be metabolized in the liver via β-oxidation. The general pathway involves activation to its acyl-CoA derivative, followed by a series of enzymatic reactions that shorten the carbon chain, producing acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle for energy production. Unlike long-chain fatty acids, medium-chain fatty acids can cross the mitochondrial membrane without the need for the carnitine shuttle.[4]

G cluster_absorption Absorption & Transport cluster_mitochondria Mitochondrial Metabolism 4-Hexenoic_Acid This compound (from diet) Portal_Vein Portal Vein to Liver 4-Hexenoic_Acid->Portal_Vein Activation Activation (Acyl-CoA Synthetase) Portal_Vein->Activation 4-Hexenoyl_CoA 4-Hexenoyl-CoA Activation->4-Hexenoyl_CoA Beta_Oxidation β-Oxidation Spiral (multiple enzymes) 4-Hexenoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA Citric Acid Cycle (Energy Production) Acetyl_CoA->TCA

Caption: Plausible metabolic pathway for this compound.

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These are based on standard OECD guidelines and are relevant given the GHS classification of this compound.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

  • Test System: Healthy young adult albino rabbits are typically used.

  • Dose and Application: A single dose of 0.5 g or 0.5 mL of the test substance is applied to a small area (~6 cm²) of shaved skin. The site is covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Scoring: Dermal reactions are scored based on a standardized grading system. The mean scores for erythema and edema are used to classify the substance.

start Start: OECD 404 Protocol prep Animal Preparation (Albino Rabbit, Shaved Skin) start->prep apply Apply 0.5 mL/g of This compound prep->apply cover Cover with Gauze Patch (Semi-occlusive) apply->cover expose 4-Hour Exposure cover->expose remove Remove Patch & Clean expose->remove observe Observe & Score Skin Reactions (1, 24, 48, 72 hours) remove->observe classify Classify as Corrosive, Irritant, or Non-Irritant observe->classify end End of Study classify->end

Caption: Experimental workflow for OECD TG 404.

Serious Eye Damage/Irritation - Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Test Guideline 437)

The BCOP assay is an in vitro method used to identify substances that can cause serious eye damage. It uses corneas from cattle eyes obtained from abattoirs.

Methodology:

  • Test System: Freshly isolated bovine corneas are mounted in a specialized holder.

  • Application: The test substance is applied to the epithelial surface of the cornea for a defined period.

  • Measurement of Opacity: Corneal opacity (cloudiness) is measured using an opacitometer, which quantifies the amount of light that passes through the cornea.

  • Measurement of Permeability: After the opacity measurement, the permeability of the cornea is assessed by applying sodium fluorescein (B123965) dye to the epithelial side and measuring the amount that passes through to the endothelial side over a set time.

  • Calculation of IVIS: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.

  • Classification: The IVIS is used to classify the substance's potential for causing serious eye damage.

start Start: OECD 437 BCOP Assay prep Isolate Bovine Corneas & Mount in Holder start->prep baseline Measure Baseline Opacity & Permeability prep->baseline apply Apply this compound to Cornea Surface baseline->apply expose Incubate (Defined Period) apply->expose wash Wash Cornea expose->wash measure_opacity Measure Post-Exposure Opacity wash->measure_opacity measure_perm Measure Post-Exposure Permeability (Fluorescein) measure_opacity->measure_perm calculate Calculate In Vitro Irritancy Score (IVIS) measure_perm->calculate classify Classify Eye Hazard Potential calculate->classify end End of Assay classify->end

Caption: Experimental workflow for OECD TG 437 (BCOP).

Conclusion and Data Gaps

The available data strongly indicate that this compound is a corrosive substance to the skin and eyes. Professionals handling this chemical should employ stringent safety measures, including appropriate personal protective equipment. However, the toxicological database for this compound is far from complete. Key data gaps that prevent a comprehensive risk assessment include:

  • Acute systemic toxicity (oral, dermal, inhalation).

  • Skin sensitization potential.

  • Repeated dose toxicity.

  • Genotoxicity and mutagenicity.

  • Carcinogenicity.

  • Reproductive and developmental toxicity.

Further research is essential to fill these data gaps and to resolve the conflicting information regarding its skin irritation potential. Until such data becomes available, a precautionary approach should be taken, assuming a high hazard potential based on the existing GHS classification.

References

An In-depth Technical Guide to the Stereoisomers of 4-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexenoic acid, a six-carbon unsaturated fatty acid, exists as two geometric stereoisomers: cis-(Z)-4-hexenoic acid and trans-(E)-4-hexenoic acid. The spatial arrangement of the substituents around the carbon-carbon double bond at the fourth position dictates the distinct physicochemical properties and potential biological activities of these isomers. In the realm of drug development and biochemical research, the stereochemical purity of a compound is paramount, as different stereoisomers can elicit varied physiological responses. This technical guide provides a comprehensive overview of the synthesis, properties, and analytical protocols for the stereoisomers of this compound, alongside an exploration of their known biological implications.

Physicochemical Properties

The geometric isomerism in this compound leads to notable differences in the physical properties of the cis and trans forms. These differences are critical for their separation and characterization.

Property(Z)-4-Hexenoic Acid(E)-4-Hexenoic Acid
Synonyms cis-4-Hexenoic acid, (4Z)-hex-4-enoic acidtrans-4-Hexenoic acid, (4E)-hex-4-enoic acid
CAS Number 35194-36-6[1][2]1577-20-4
Molecular Formula C₆H₁₀O₂[1]C₆H₁₀O₂
Molecular Weight 114.14 g/mol [1]114.14 g/mol
Boiling Point 100 °C at 10 mmHg[3]98 °C at 11 Torr
Density 0.958 g/mL[3]~0.92 g/mL[4]
Refractive Index 1.4390[3]Not Available
Melting Point Not Available-17 to -15 °C

Stereoselective Synthesis

The synthesis of stereochemically pure isomers of this compound requires stereoselective methods. The following diagrams illustrate the conceptual pathways for the synthesis of both (E)- and (Z)-4-hexenoic acid.

Synthesis of (Z)-4-Hexenoic Acid

A common strategy for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst. This method provides high stereoselectivity for the cis isomer.

G Hex-4-ynoic_acid Hex-4-ynoic Acid Hydrogenation Partial Hydrogenation Hex-4-ynoic_acid->Hydrogenation Z_Isomer (Z)-4-Hexenoic Acid Hydrogenation->Z_Isomer Lindlar_Catalyst Lindlar Catalyst (H₂, Pd/CaCO₃, quinoline) Lindlar_Catalyst->Hydrogenation

Stereoselective synthesis of (Z)-4-hexenoic acid.
Synthesis of (E)-4-Hexenoic Acid

The trans isomer can be synthesized from the corresponding alkyne via a dissolving metal reduction, typically using sodium metal in liquid ammonia. This reaction proceeds through a radical anion intermediate that preferentially forms the more stable trans-alkene.[3][5]

G Hex-4-ynoic_acid Hex-4-ynoic Acid Reduction Dissolving Metal Reduction Hex-4-ynoic_acid->Reduction E_Isomer (E)-4-Hexenoic Acid Reduction->E_Isomer Reagents Na in liquid NH₃ Reagents->Reduction

Stereoselective synthesis of (E)-4-hexenoic acid.

Another versatile method for alkene synthesis with potential for stereocontrol is the Wittig reaction. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides typically lead to (Z)-alkenes.[6]

Experimental Protocols

General Protocol for the Separation of (E)- and (Z)-4-Hexenoic Acid by Column Chromatography

Objective: To separate a mixture of (E)- and (Z)-4-hexenoic acid.

Materials:

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform packed bed.

  • Sample Loading: Dissolve the mixture of this compound isomers in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin the elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The less polar (E)-isomer is expected to elute before the more polar (Z)-isomer.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Monitor the separation by thin-layer chromatography (TLC) using an appropriate solvent system and visualize the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure isomers and remove the solvent using a rotary evaporator.

General Protocol for Characterization by NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., TMS)

  • Sample of this compound isomer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure and stereochemistry of the isomer. For carboxylic acids, the hydroxyl proton typically appears as a broad singlet in the 10-13 ppm region in the ¹H NMR spectrum.[7]

General Protocol for Characterization by Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or ATR accessory

  • Sample of this compound isomer

Procedure:

  • Sample Preparation: Place a small drop of the liquid sample between two salt plates to create a thin film, or directly onto the crystal of an ATR accessory.

  • Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum.

  • Spectral Analysis: Analyze the spectrum for characteristic absorption bands. For a carboxylic acid, expect a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[7] The C=C stretching vibration for the alkene will appear in the 1680-1640 cm⁻¹ region.

Biological Activities and Signaling Pathways

While extensive research on the specific biological activities of the individual stereoisomers of this compound is limited, studies on structurally related short-chain fatty acids (SCFAs) and other hexenoic acid isomers provide valuable insights.

Short-chain fatty acids are known to possess anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory cytokine production.[3] It is plausible that both (E)- and (Z)-4-hexenoic acid could exhibit similar anti-inflammatory potential.

Some studies have investigated the antimicrobial activity of various fatty acids. For instance, hexanoic acid has shown inhibitory effects against certain oral microorganisms.[8] The differential spatial arrangement of the cis and trans isomers of this compound could lead to variations in their antimicrobial efficacy against different pathogens.

There is currently a lack of specific information in the reviewed literature detailing the involvement of either (E)- or (Z)-4-hexenoic acid in specific cellular signaling pathways. Further research is warranted to elucidate their precise mechanisms of action and to explore their potential as modulators of biological processes.

Conclusion

The stereoisomers of this compound, (Z)-4-hexenoic acid and (E)-4-hexenoic acid, possess distinct physical properties that enable their separation and individual characterization. Stereoselective synthesis methods, such as Lindlar hydrogenation and dissolving metal reductions, are key to obtaining these isomers in high purity. While detailed biological studies on these specific isomers are scarce, the known activities of related fatty acids suggest potential for anti-inflammatory and antimicrobial applications. This guide provides a foundational framework for researchers and drug development professionals to further investigate the unique properties and therapeutic potential of these stereoisomers. Further targeted research into their biological effects and signaling pathways is crucial to fully unlock their potential in various scientific and therapeutic fields.

References

4-Hexenoic Acid: A Potential Biomarker at the Crossroads of Metabolism and Volatile Sensing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexenoic acid, a medium-chain unsaturated fatty acid, is emerging as a molecule of interest in the field of biomarker discovery. As a volatile organic compound (VOC), it holds the potential for non-invasive detection in breath, urine, and other biological matrices. Its role as a fatty acid also places it at the heart of cellular metabolism, with potential links to a variety of pathological states, including metabolic disorders, inflammatory conditions, and cancer. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its potential as a biomarker, methodologies for its detection, and its possible involvement in cellular signaling pathways. While direct evidence linking this compound to specific diseases is still in its nascent stages, this document aims to provide a foundational resource for researchers looking to explore its diagnostic and therapeutic potential.

Biochemical Profile and Metabolic Relevance

This compound (C6H10O2, molar mass: 114.14 g/mol ) is a monounsaturated carboxylic acid.[1][2] As a medium-chain fatty acid (MCFA), it can be readily metabolized by the body. MCFAs are known to be absorbed directly into the portal vein and transported to the liver for rapid β-oxidation, serving as an efficient energy source.[3][4] The metabolism of unsaturated fatty acids is a complex process, and the specific enzymes and pathways involved in this compound degradation and synthesis in humans are not yet fully elucidated. However, it is known to be a metabolite in some organisms and is involved in lipid metabolism.[5]

Some studies suggest that related hexanoic acids can modulate lipid and glucose metabolism. For instance, dietary supplementation with hexanoic acid in mice has been shown to prevent high-fat diet-induced obesity and improve glucose tolerance.[1][6] These findings suggest that alterations in the levels of hexenoic acids could be indicative of metabolic dysregulation.

Furthermore, as a volatile organic compound, this compound can be produced by microbial metabolism in the gut.[7] The gut microbiome plays a crucial role in health and disease, and the profile of microbial VOCs can reflect the composition and metabolic activity of the gut flora.

Potential as a Biomarker

The potential of this compound as a biomarker stems from its dual nature as a metabolic intermediate and a volatile compound.

  • Metabolic Disorders: Given the role of its saturated counterpart, hexanoic acid, in improving metabolic health in animal models, it is plausible that circulating levels of this compound could be altered in conditions such as metabolic syndrome, obesity, and type 2 diabetes.[1][6] Studies on other plasma fatty acids have shown strong correlations with the risk of metabolic syndrome.[2][5][8][9][10]

  • Cancer: Volatile organic compounds, including various fatty acids and aldehydes, are increasingly being investigated as non-invasive biomarkers for cancer detection.[11][12] Altered lipid metabolism is a hallmark of many cancers, potentially leading to changes in the levels of specific fatty acids like this compound in urine, breath, or blood.[13]

  • Infectious and Inflammatory Diseases: Some fatty acids and their derivatives have been shown to possess antimicrobial and antiviral properties.[5] Additionally, certain unsaturated fatty acids can modulate inflammatory pathways.[14][15][16] Therefore, this compound levels could potentially be altered in the context of infectious or inflammatory diseases.

Currently, there is a lack of studies providing specific quantitative data on this compound concentrations in patients with these diseases compared to healthy controls. The tables below present hypothetical data to illustrate how such information could be presented.

Data Presentation

Table 1: Hypothetical Plasma Concentrations of this compound in Various Disease States

Disease StateN (Patients)N (Controls)Mean Plasma Concentration (µM) [Patients]Mean Plasma Concentration (µM) [Controls]p-valueReference
Metabolic Syndrome15015015.8 ± 4.28.5 ± 2.1<0.001Hypothetical
Early-Stage Lung Cancer10010012.3 ± 3.58.2 ± 2.3<0.001Hypothetical
Inflammatory Bowel Disease12012018.1 ± 5.19.1 ± 2.5<0.001Hypothetical

Table 2: Hypothetical Urinary Excretion of this compound in Cancer Patients

Cancer TypeN (Patients)N (Controls)Mean Urinary Concentration (nmol/mmol creatinine) [Patients]Mean Urinary Concentration (nmol/mmol creatinine) [Controls]p-valueReference
Prostate Cancer808025.4 ± 7.312.1 ± 3.9<0.001Hypothetical
Breast Cancer959522.8 ± 6.911.8 ± 4.1<0.001Hypothetical

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The following are detailed protocols for the analysis of this compound in biological samples, adapted from methods for similar short and medium-chain fatty acids.[17][18][19][20][21]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

GC-MS is a highly sensitive and selective method for the analysis of volatile compounds like this compound. Derivatization is often employed to increase the volatility of carboxylic acids.

1. Sample Preparation (from Plasma or Urine):

  • Liquid-Liquid Extraction:
  • To 1 mL of plasma or urine, add an internal standard (e.g., deuterated this compound).
  • Acidify the sample to pH ~2 with 1M HCl.
  • Extract the fatty acids with 3 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) by vortexing for 2 minutes.
  • Centrifuge at 3000 x g for 10 minutes to separate the phases.
  • Carefully transfer the organic (upper) layer to a clean glass tube.
  • Repeat the extraction twice and pool the organic extracts.
  • Dry the pooled extract under a gentle stream of nitrogen.
  • Derivatization (Silylation):
  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 60°C for 30 minutes.
  • Cool to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp to 150°C at 10°C/min.
  • Ramp to 250°C at 20°C/min, hold for 5 minutes.
  • MSD Conditions:
  • Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound derivative (e.g., m/z from NIST database[2]) and the internal standard.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Non-Volatile Analysis

HPLC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of molecules, including non-derivatized fatty acids.

1. Sample Preparation (from Plasma or Urine):

  • Protein Precipitation (for plasma):
  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Direct Injection (for urine):
  • Centrifuge urine at 10,000 x g for 10 minutes to remove particulates.
  • Dilute the supernatant 1:1 with the initial mobile phase containing an internal standard.

2. HPLC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-1 min: 10% B
  • 1-8 min: Linear ramp to 95% B
  • 8-10 min: Hold at 95% B
  • 10.1-12 min: Return to 10% B and equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound ([M-H]⁻) and its internal standard.

Signaling Pathways and Biological Effects

While specific signaling pathways directly activated by this compound have not been extensively studied, its classification as a fatty acid suggests potential involvement in several key cellular processes.

  • G-Protein Coupled Receptors (GPCRs): Short and medium-chain fatty acids are known to act as ligands for several GPCRs, such as GPR41 and GPR43.[22][23][24][25] These receptors are involved in a wide range of physiological processes, including immune response, inflammation, and metabolic regulation. It is plausible that this compound could also modulate the activity of these or other related GPCRs.

  • Inflammatory Pathways: Unsaturated fatty acids and their metabolites can have both pro- and anti-inflammatory effects.[14][15][16] They can influence the production of inflammatory mediators by modulating pathways such as the NF-κB and MAPK signaling cascades. Further research is needed to determine the specific impact of this compound on these pathways.

  • Metabolic Signaling: Fatty acids are key regulators of metabolic pathways. They can act as signaling molecules to modulate gene expression through nuclear receptors like peroxisome proliferator-activated receptors (PPARs). The effects of hexanoic acid on lipid and glucose metabolism suggest that this compound might also influence these pathways.[1][6]

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine) Extraction Liquid-Liquid Extraction BiologicalSample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS Injection Derivatization->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis potential_signaling_pathways cluster_receptors Cell Surface Receptors cluster_downstream Intracellular Signaling Cascades cluster_nuclear Nuclear Receptors & Gene Expression cluster_effects Cellular Effects HexenoicAcid This compound GPCR GPCRs (e.g., GPR41/43) HexenoicAcid->GPCR PPARs PPARs HexenoicAcid->PPARs Potential direct interaction MAPK MAPK Pathway GPCR->MAPK NFkB NF-κB Pathway GPCR->NFkB Inflammation Modulation of Inflammation MAPK->Inflammation NFkB->Inflammation Metabolism Regulation of Metabolism PPARs->Metabolism

References

The Metabolic Crossroads of 4-Hexenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hexenoic acid, a monounsaturated medium-chain fatty acid, is emerging as a molecule of interest in the landscape of metabolic research. While the catabolism of saturated fatty acids is well-documented, the metabolic pathways of their unsaturated counterparts, such as this compound, involve additional enzymatic steps that are critical for cellular energy homeostasis. Understanding the intricacies of this compound metabolism is paramount for elucidating its physiological roles and its potential implications in various pathological states, including metabolic disorders and mitochondrial dysfunction. This technical guide provides a comprehensive overview of the metabolic fate of this compound, with a focus on its enzymatic processing, relevant quantitative data, and detailed experimental protocols for its investigation.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound is mitochondrial beta-oxidation. However, due to the presence of a double bond at the fourth carbon, its complete degradation requires the action of auxiliary enzymes in addition to the core beta-oxidation machinery.

Cellular Uptake and Activation

Prior to entering the mitochondrial matrix, this compound must be transported across the cell membrane and activated in the cytoplasm. This activation is a crucial step, converting the inert fatty acid into its metabolically active form, 4-hexenoyl-CoA.

  • Transport: The precise transporters for this compound have not been definitively identified, but it is presumed to utilize fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs) for its entry into the cell and subsequent intracellular trafficking.

  • Activation: The activation is catalyzed by an acyl-CoA synthetase (ACS) in an ATP-dependent manner.

The overall activation reaction is as follows:

This compound + ATP + CoASH → 4-Hexenoyl-CoA + AMP + PPi

Mitochondrial Beta-Oxidation

Once activated, 4-hexenoyl-CoA is transported into the mitochondrial matrix to undergo beta-oxidation. The initial steps are analogous to that of saturated fatty acids.

  • First Oxidation: 4-Hexenoyl-CoA is oxidized by acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons (carbons 2 and 3) and producing FADH₂. This results in the formation of trans-Δ², cis-Δ⁴-hexadienoyl-CoA.

  • Hydration: The trans-Δ² double bond is hydrated by enoyl-CoA hydratase to form a hydroxyl group on the β-carbon.

  • Second Oxidation: The hydroxyl group is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to a keto group, generating NADH.

The presence of the pre-existing cis-Δ⁴ double bond, however, presents a challenge for the standard enzymatic machinery. To overcome this, the following auxiliary enzymes are required:

  • Reduction: The trans-Δ², cis-Δ⁴-hexadienoyl-CoA intermediate is a substrate for 2,4-dienoyl-CoA reductase . This enzyme utilizes NADPH to reduce the conjugated diene to trans-Δ³-enoyl-CoA.

  • Isomerization: The resulting trans-Δ³-enoyl-CoA is not a substrate for the next enzyme in the beta-oxidation spiral. Therefore, enoyl-CoA isomerase catalyzes the isomerization of the trans-Δ³ double bond to a trans-Δ² double bond, yielding trans-Δ²-hexenoyl-CoA.

This product can then re-enter the main beta-oxidation pathway and be further degraded to acetyl-CoA, which subsequently enters the citric acid cycle for complete oxidation and ATP production.

Quantitative Data

While specific kinetic data for the enzymatic reactions involving 4-hexenoyl-CoA are limited in the literature, data for structurally similar substrates, such as trans-2,trans-4-hexadienoyl-CoA, provide valuable insights into the efficiency of the auxiliary enzymes.

EnzymeSubstrateKm (µM)Vmax (U/mg)Source
2,4-Dienoyl-CoA Reductasetrans-2,trans-4-Hexadienoyl-CoA4.5135[1][2]
2,4-Dienoyl-CoA ReductaseNADPH14.2135[1][2]

Note: The data presented is for a key intermediate in the proposed pathway for this compound metabolism. Further research is required to determine the precise kinetic parameters for 4-hexenoyl-CoA and its direct metabolites.

Experimental Protocols

Measurement of Acyl-CoA Synthetase Activity

This protocol describes a radiometric assay to determine the activity of acyl-CoA synthetase with this compound as a substrate.

Materials:

  • Cell or tissue lysate

  • [1-¹⁴C]this compound

  • ATP

  • Coenzyme A (CoASH)

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoASH, MgCl₂, and BSA.

  • Add the cell or tissue lysate to the reaction mixture.

  • Initiate the reaction by adding [1-¹⁴C]this compound.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a solution to precipitate proteins and unreacted fatty acids (e.g., a mixture of isopropanol, heptane, and phosphoric acid).

  • Separate the aqueous phase containing the radiolabeled 4-hexenoyl-CoA from the organic phase.

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.

In Vitro Assay for 2,4-Dienoyl-CoA Reductase Activity

This spectrophotometric assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the oxidation of NADPH.

Materials:

  • Purified 2,4-dienoyl-CoA reductase or mitochondrial extract

  • trans-2,trans-4-Hexadienoyl-CoA (substrate)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NADPH.

  • Add the enzyme solution to the cuvette.

  • Initiate the reaction by adding the substrate, trans-2,trans-4-hexadienoyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Assessment of this compound Effect on Mitochondrial Respiration

This protocol outlines the use of high-resolution respirometry to evaluate the impact of this compound on mitochondrial oxygen consumption.

Materials:

  • Isolated mitochondria or permeabilized cells

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration medium (e.g., MiR05)

  • Substrates for different respiratory chain complexes (e.g., pyruvate (B1213749), malate (B86768), glutamate, succinate)

  • ADP

  • This compound solution

  • Inhibitors of the electron transport chain (e.g., rotenone, antimycin A)

Procedure:

  • Calibrate the oxygen sensors of the respirometer.

  • Add the isolated mitochondria or permeabilized cells to the respiration medium in the respirometer chambers.

  • Sequentially add substrates to induce respiration through specific parts of the electron transport chain (e.g., pyruvate and malate for Complex I-linked respiration).

  • Measure the basal respiration rate (State 2).

  • Add ADP to stimulate ATP synthesis and measure the phosphorylating respiration rate (State 3).

  • Add this compound at various concentrations and monitor any changes in oxygen consumption rates.

  • Use specific inhibitors to pinpoint the site of action of this compound within the electron transport chain.

  • Analyze the data to determine if this compound acts as a substrate, an inhibitor, or an uncoupler of mitochondrial respiration.

Visualizations

Caption: Mitochondrial beta-oxidation pathway of this compound.

Experimental_Workflow_Acyl_CoA_Synthetase Start Start Assay Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, ATP, CoASH, MgCl2, BSA) Start->Prepare_Reaction_Mix Add_Lysate Add Cell/Tissue Lysate Prepare_Reaction_Mix->Add_Lysate Initiate_Reaction Add [1-14C]this compound Add_Lysate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Precipitate Proteins) Incubate->Stop_Reaction Phase_Separation Separate Aqueous and Organic Phases Stop_Reaction->Phase_Separation Scintillation_Counting Measure Radioactivity in Aqueous Phase Phase_Separation->Scintillation_Counting Calculate_Activity Calculate Enzyme Activity Scintillation_Counting->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for Acyl-CoA Synthetase activity assay.

Mitochondrial_Respiration_Assay Start Start Respirometry Prepare_Mitochondria Prepare Isolated Mitochondria or Permeabilized Cells Start->Prepare_Mitochondria Add_to_Chamber Add to Respirometer Chamber with Respiration Medium Prepare_Mitochondria->Add_to_Chamber Add_Substrates Add Substrates (e.g., Pyruvate, Malate) Add_to_Chamber->Add_Substrates Measure_State2 Measure State 2 Respiration (Basal) Add_Substrates->Measure_State2 Add_ADP Add ADP Measure_State2->Add_ADP Measure_State3 Measure State 3 Respiration (Phosphorylating) Add_ADP->Measure_State3 Add_4Hexenoic_Acid Add this compound (Titration) Measure_State3->Add_4Hexenoic_Acid Monitor_OCR Monitor Oxygen Consumption Rate Add_4Hexenoic_Acid->Monitor_OCR Add_Inhibitors Add ETC Inhibitors (e.g., Rotenone) Monitor_OCR->Add_Inhibitors Analyze_Data Analyze Data and Determine Effect Add_Inhibitors->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing mitochondrial respiration.

Conclusion

The metabolic pathway of this compound highlights the elegant enzymatic machinery evolved to handle the catabolism of unsaturated fatty acids. While the core principles of beta-oxidation are conserved, the involvement of auxiliary enzymes such as 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase is essential for its complete degradation. The provided experimental protocols offer a robust framework for researchers to investigate the various facets of this compound metabolism, from its initial activation to its impact on mitochondrial function. Further research, particularly in generating specific quantitative data for the enzymes involved, will be crucial in fully elucidating the role of this compound in health and disease, and for exploring its potential as a therapeutic target or biomarker.

References

Biosynthesis of 4-Hexenoic Acid in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexenoic acid, a six-carbon unsaturated fatty acid, holds potential as a valuable precursor for the synthesis of fine chemicals and pharmaceuticals. While the microbial biosynthesis of its saturated counterpart, hexanoic acid, is well-documented, the pathways leading to this compound are not yet fully elucidated. This technical guide provides a comprehensive overview of the known biosynthesis of short-chain fatty acids and proposes hypothetical pathways for the microbial production of this compound. Detailed experimental protocols for microbial cultivation, fatty acid extraction, and quantitative analysis are provided, alongside illustrative diagrams of the proposed metabolic routes and experimental workflows. This document aims to serve as a foundational resource for the metabolic engineering of microorganisms for the targeted production of this compound.

Introduction to Short-Chain Fatty Acid Biosynthesis

Microorganisms synthesize short-chain fatty acids (SCFAs) primarily through a reversal of the β-oxidation pathway. This process, often referred to as the reverse β-oxidation cycle, utilizes acetyl-CoA as a starting block and iteratively adds two-carbon units to elongate the fatty acid chain. The biosynthesis of the saturated six-carbon fatty acid, hexanoic acid, has been successfully engineered in several microbial hosts, including Escherichia coli and the yeast Kluyveromyces marxianus.

The core pathway involves the sequential action of four key enzymes: a thiolase, a β-ketoacyl-CoA reductase, a β-hydroxyacyl-CoA dehydratase, and an enoyl-CoA reductase. The cycle is terminated by a thioesterase, which cleaves the acyl-CoA ester bond to release the free fatty acid.

Proposed Biosynthetic Pathways for this compound

The introduction of a double bond at the fourth carbon position of a hexanoyl backbone to form this compound is not a widely observed natural process in microorganisms. However, based on the known mechanisms of unsaturated fatty acid biosynthesis, two plausible hypothetical pathways can be proposed:

Pathway 1: Aerobic Desaturation of Hexanoyl-CoA

This pathway involves the initial synthesis of hexanoic acid followed by a desaturation step catalyzed by a fatty acid desaturase.

  • Hexanoyl-CoA Synthesis: Acetyl-CoA is converted to hexanoyl-CoA through two rounds of the reverse β-oxidation cycle.

  • Desaturation: A hypothetical Δ4-desaturase would then introduce a double bond between the fourth and fifth carbons of the hexanoyl-CoA molecule. The primary challenge in this pathway is the identification or engineering of a desaturase with specificity for a short-chain acyl-CoA substrate. Most known desaturases act on longer-chain fatty acids (typically C16 or C18). However, enzyme engineering efforts could potentially alter the substrate specificity of existing desaturases.

  • Hydrolysis: A thioesterase with activity towards short-chain unsaturated acyl-CoAs would then hydrolyze 4-hexenoyl-CoA to release free this compound.

Aerobic Desaturation Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AtoB/thiolase 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA Hbd Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Crt Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA Ter 3-Ketohexanoyl-CoA 3-Ketohexanoyl-CoA Butyryl-CoA->3-Ketohexanoyl-CoA BktB 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA 3-Ketohexanoyl-CoA->3-Hydroxyhexanoyl-CoA Hbd 2-Hexenoyl-CoA 2-Hexenoyl-CoA 3-Hydroxyhexanoyl-CoA->2-Hexenoyl-CoA Crt Hexanoyl-CoA Hexanoyl-CoA 2-Hexenoyl-CoA->Hexanoyl-CoA Ter 4-Hexenoyl-CoA 4-Hexenoyl-CoA Hexanoyl-CoA->4-Hexenoyl-CoA Hypothetical Δ4-Desaturase This compound This compound 4-Hexenoyl-CoA->this compound Thioesterase

Caption: Proposed aerobic desaturation pathway for this compound.
Pathway 2: Modified Anaerobic Unsaturated Fatty Acid Synthesis

The anaerobic pathway for unsaturated fatty acid synthesis introduces a double bond during the elongation cycle. In E. coli, this is typically a cis-3 double bond in a C10 intermediate. A modified version of this pathway could potentially lead to this compound.

  • Chain Elongation to a C6 Intermediate: The fatty acid synthesis pathway proceeds to a six-carbon intermediate, 3-hydroxyhexanoyl-ACP.

  • Alternative Dehydration: Instead of the canonical dehydratase (FabZ), a specialized dehydratase could catalyze the formation of a double bond at the Δ4 position, yielding 4-hexenoyl-ACP. This would require an enzyme with altered regioselectivity.

  • Chain Termination: A short-chain specific acyl-ACP thioesterase would then hydrolyze 4-hexenoyl-ACP to produce this compound.

Anaerobic Pathway Modification Acetyl-ACP Acetyl-ACP Malonyl-ACP Malonyl-ACP Acetyl-ACP->Malonyl-ACP ACC Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH 3-Hydroxybutyryl-ACP 3-Hydroxybutyryl-ACP Acetoacetyl-ACP->3-Hydroxybutyryl-ACP FabG Crotonyl-ACP Crotonyl-ACP 3-Hydroxybutyryl-ACP->Crotonyl-ACP FabZ Butyryl-ACP Butyryl-ACP Crotonyl-ACP->Butyryl-ACP FabI 3-Ketohexanoyl-ACP 3-Ketohexanoyl-ACP Butyryl-ACP->3-Ketohexanoyl-ACP FabB/F 3-Hydroxyhexanoyl-ACP 3-Hydroxyhexanoyl-ACP 3-Ketohexanoyl-ACP->3-Hydroxyhexanoyl-ACP FabG 4-Hexenoyl-ACP 4-Hexenoyl-ACP 3-Hydroxyhexanoyl-ACP->4-Hexenoyl-ACP Hypothetical Dehydratase This compound This compound 4-Hexenoyl-ACP->this compound Thioesterase

Caption: Proposed anaerobic pathway modification for this compound.

Quantitative Data on Microbial Short-Chain Fatty Acid Production

While no quantitative data for microbial this compound production currently exists in the literature, data from studies on other short-chain fatty acids can provide a benchmark for potential production levels. The following tables summarize reported production titers, yields, and productivities for butyric acid and valeric acid in engineered E. coli.

Table 1: Microbial Production of Butyric Acid

Host OrganismKey Genes ExpressedSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. colitesBTGlucose1.46--[1]
E. colitesBFGlucose0.85--[1]
E. colitesATGlucose0.12--[1]
E. colitesBT (fed-batch)Glucose14.30.28-[1]

Table 2: Microbial Production of other Short-Chain Fatty Acids

Host OrganismProductKey Genes ExpressedSubstrateTiter (mM)Reference
E. coliValerateRuminococcus albus thioesterasePropionate + Acetyl-CoA~2.5[2]
E. colitrans-2-PentenoateClostridium propionicum thioesterasePropionate + Acetyl-CoA~1.5[2]
E. coli4-MethylvaleratePorphyromonas gingivalis thioesteraseIsobutyrate + Acetyl-CoA~1.0[2]

Experimental Protocols

The following protocols are adapted from established methods for the production and analysis of short-chain fatty acids in microbial cultures.[3][4][5]

Microbial Cultivation for Fatty Acid Production

Cultivation Workflow Inoculation Inoculation Seed Culture Seed Culture Inoculation->Seed Culture LB medium, 37°C, 12-16h Production Culture Production Culture Seed Culture->Production Culture M9 minimal medium + Glucose (20 g/L) + Inducer (e.g., IPTG) Incubation Incubation Production Culture->Incubation 30-37°C, 48-72h Sampling Sampling Incubation->Sampling Periodic collection for analysis

Caption: General workflow for microbial cultivation.

Materials:

  • Engineered microbial strain (e.g., E. coli)

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with glucose (20 g/L)

  • Appropriate antibiotics

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of the engineered microbial strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate the seed culture at 37°C with shaking at 200-250 rpm for 12-16 hours.

  • Inoculate 50 mL of M9 minimal medium (with glucose and antibiotics) with the seed culture to an initial optical density at 600 nm (OD600) of 0.05.

  • Incubate the production culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce gene expression by adding the appropriate concentration of the inducer (e.g., 0.1-1 mM IPTG).

  • Reduce the incubation temperature to 30°C and continue incubation for 48-72 hours.

  • Collect samples periodically for OD600 measurement and fatty acid analysis.

Extraction of Short-Chain Fatty Acids from Culture Supernatant

Materials:

  • Microbial culture samples

  • Internal standard (e.g., heptanoic acid)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Vortex mixer

  • Glass vials

Procedure:

  • Transfer 1 mL of the culture supernatant to a microcentrifuge tube.

  • Add a known amount of internal standard.

  • Acidify the sample to pH < 2 with concentrated HCl.

  • Add 1 mL of diethyl ether or MTBE and vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Repeat the extraction (steps 4-6) with another 1 mL of the organic solvent and combine the organic layers.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a new vial for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid analysis (e.g., DB-FFAP or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Carrier Gas: Helium

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Procedure:

  • Prepare a calibration curve using standards of this compound of known concentrations.

  • Inject 1 µL of the extracted sample into the GC-MS.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Conclusion

The microbial biosynthesis of this compound represents a promising yet underexplored area of metabolic engineering. This guide has outlined the foundational knowledge of short-chain fatty acid synthesis and proposed plausible biosynthetic routes to this compound. The successful implementation of these pathways will likely require the discovery of novel enzymes with desired specificities or the extensive engineering of known enzymes. The provided experimental protocols offer a starting point for the practical development and analysis of microbial strains for this compound production. Further research in this area could unlock the potential of this molecule for various industrial applications.

References

A Technical Guide to the Enzymatic Synthesis of Chiral 4-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of enzymatic strategies for the synthesis of chiral 4-hexenoic acid, a valuable chiral building block in the pharmaceutical industry. The document outlines potential biocatalytic approaches, details generalized experimental protocols, and presents hypothetical data to illustrate key concepts in the development of a stereoselective synthesis.

The Importance of Chirality in Drug Development

Chirality is a critical consideration in modern drug development. The enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1] The use of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and simplified dose-response relationships.[2] Biocatalysis, utilizing enzymes as catalysts, offers a powerful and green approach to the synthesis of enantiomerically pure compounds, operating under mild conditions with high selectivity.[3][4]

Potential Enzymatic Strategies for Chiral this compound

While specific, optimized protocols for the enzymatic synthesis of chiral this compound are not extensively documented, established biocatalytic methodologies can be applied. The most promising strategies include:

  • Kinetic Resolution of Racemic this compound Esters: This approach uses an enzyme, typically a lipase, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

  • Asymmetric Reduction of a Prochiral Precursor: An ene-reductase can be employed to asymmetrically reduce a carbon-carbon double bond in a suitable precursor molecule to create the desired stereocenter.

  • Asymmetric Desymmetrization of a Prochiral Substrate: This involves the enzymatic modification of a prochiral molecule to generate a chiral product.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a robust and widely used method for obtaining chiral compounds. Lipases are particularly effective for this purpose due to their broad substrate scope and high enantioselectivity.[5][6] The process involves the selective hydrolysis of a racemic ester of this compound.

Experimental Workflow

The general workflow for a lipase-catalyzed kinetic resolution is depicted below.

workflow cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation rac_acid Racemic this compound esterification Esterification rac_acid->esterification rac_ester Racemic Ester of this compound esterification->rac_ester rac_ester_res Racemic Ester hydrolysis Selective Hydrolysis rac_ester_res->hydrolysis lipase Lipase lipase->hydrolysis chiral_acid Chiral this compound hydrolysis->chiral_acid unreacted_ester Unreacted Chiral Ester hydrolysis->unreacted_ester mixture Mixture of Acid and Ester separation Chromatography/Extraction mixture->separation pure_acid Purified Chiral Acid separation->pure_acid pure_ester Purified Chiral Ester separation->pure_ester pathway prochiral Prochiral Precursor (e.g., 2,4-Hexadienoic acid derivative) reduction Asymmetric Reduction prochiral->reduction ered Ene-Reductase (ERED) ered->reduction cofactor Cofactor Regeneration (e.g., GDH/Glucose) cofactor->reduction chiral_product Chiral this compound reduction->chiral_product

References

Methodological & Application

Application Note: Quantification of 4-Hexenoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hexenoic acid is an unsaturated short-chain fatty acid (SCFA) that, like other SCFAs, can be a key product of microbial fermentation and may serve as a biomarker in various biological and industrial processes. The accurate quantification of this compound is essential for understanding its role in metabolic pathways, disease progression, and for quality control in various products. However, the analysis of SCFAs presents challenges due to their high polarity and volatility.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds.[4] For polar analytes like carboxylic acids, a derivatization step is typically necessary to increase their volatility and improve chromatographic peak shape, ensuring sensitive and accurate detection.[2][5] This application note provides a detailed protocol for the quantification of this compound using GC-MS following a silylation derivatization procedure.

Quantitative Data Summary

The performance of the analytical method is critical for reliable quantification. The following table summarizes typical method validation parameters for the analysis of short-chain fatty acids using GC-MS. These values are illustrative and should be confirmed through specific method validation for this compound.

ParameterIllustrative Performance
Linearity (R²)> 0.995[6][7]
Limit of Detection (LOD)0.01 - 0.1 µM[6][8]
Limit of Quantitation (LOQ)0.05 - 0.5 µM[6][8]
Precision (%RSD)< 15%[7][9]
Accuracy (Recovery)80 - 120%[7][9]

Experimental Protocols

Protocol 1: GC-MS Analysis with Silylation Derivatization

This protocol details the quantification of this compound from an aqueous matrix (e.g., cell culture supernatant, diluted fecal extract) using liquid-liquid extraction followed by silylation.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS): e.g., Heptanoic acid or a deuterated analogue

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6][10]

  • Pyridine (B92270) or Acetonitrile (Anhydrous)[6]

  • Ethyl acetate (B1210297) or Diethyl ether (HPLC grade)[6]

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (B86663) (Anhydrous)

  • Volatile organic solvent for sample reconstitution (e.g., Hexane)[4]

  • Glassware: GC vials with inserts, test tubes, pipettes

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of a suitable solvent like methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution in the relevant matrix (e.g., water or buffer). A typical concentration range might be 0.1 to 100 µg/mL. Each standard should be spiked with the internal standard at a constant concentration.

3. Sample Preparation and Derivatization

  • Sample Collection: Collect 1 mL of the aqueous sample into a clean glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibration standard, and quality control (QC) sample.

  • Acidification: Acidify the sample to a pH < 2 by adding 1M HCl.[5][6] This ensures the carboxylic acid is in its protonated form.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of ethyl acetate or diethyl ether to the acidified sample.[6]

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at approximately 3000 x g for 10 minutes to achieve phase separation.[6]

    • Carefully transfer the upper organic layer to a new clean glass tube.

    • Repeat the extraction process twice more, pooling the organic extracts to maximize recovery.[6]

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.[5]

  • Silylation (Derivatization):

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine or acetonitrile.[6][10]

    • Tightly cap the vial and vortex briefly.

    • Heat the mixture at 60-70°C for 30-60 minutes to complete the derivatization reaction.[5][10]

    • Cool the vial to room temperature.

  • Final Step: Transfer the derivatized sample into a GC vial with an insert for analysis.

4. GC-MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization.

  • Gas Chromatograph (GC): Agilent 7890B or equivalent[5]

  • Mass Spectrometer (MS): Agilent 5977A or equivalent[5]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[5]

  • Injector:

    • Temperature: 250°C[5]

    • Injection Volume: 1 µL

    • Mode: Splitless[5]

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes

    • Ramp 1: Increase to 200°C at 10°C/min

    • Ramp 2: Increase to 290°C at 35°C/min, hold for 2 minutes[5]

  • Mass Spectrometer (MSD) Conditions:

    • Transfer Line Temperature: 280°C[5][11]

    • Ion Source Temperature: 230°C[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[5][11]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity quantification. A full scan mode (e.g., m/z 40-400) should be used initially to identify the retention time and characteristic ions of the derivatized this compound.[5][6]

5. Data Analysis

  • Identification: Identify the trimethylsilyl (B98337) (TMS) derivative of this compound in the chromatogram by comparing its retention time and mass spectrum to that of a pure, derivatized standard.[6]

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the calibration standards.

    • Use the resulting linear regression equation to calculate the concentration of this compound in the unknown samples.

Alternative Derivatization Methods

While silylation is common, other derivatization reagents can be effective for SCFAs:

  • Alkyl Chloroformates: Reagents like isobutyl chloroformate can be used for esterification in aqueous conditions, which can simplify sample preparation by avoiding the need to completely dry the sample.[2]

  • Pentafluorobenzyl Bromide (PFBBr): This reagent creates PFB esters, which are highly electron-capturing, making them suitable for sensitive detection by GC-MS, particularly with negative chemical ionization (NCI).[8]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Aqueous Sample Collection Spike 2. Spike with Internal Standard Sample->Spike Acidify 3. Acidify to pH < 2 Spike->Acidify LLE 4. Liquid-Liquid Extraction Acidify->LLE Dry 5. Dry Organic Extract LLE->Dry Deriv 6. Silylation (BSTFA) Dry->Deriv GCMS 7. GC-MS Injection & Analysis Deriv->GCMS PeakID 8. Peak Identification & Integration GCMS->PeakID Cal 9. Calibration Curve Generation PeakID->Cal Quant 10. Concentration Calculation Cal->Quant

Caption: Experimental workflow for GC-MS analysis of this compound.

G cluster_inputs Measured Inputs cluster_knowns Known Values cluster_outputs Calculated Outputs Analyte_Area Analyte Peak Area Area_Ratio Area Ratio (Analyte Area / IS Area) Analyte_Area->Area_Ratio IS_Area Internal Standard (IS) Peak Area IS_Area->Area_Ratio IS_Conc IS Concentration (Constant) Cal_Curve Calibration Curve (Area Ratio vs. Concentration) IS_Conc->Cal_Curve Final_Conc Final Analyte Concentration Cal_Curve->Final_Conc Area_Ratio->Final_Conc

Caption: Logical relationship of quantification using an internal standard.

References

Application Notes and Protocols for the Structural Elucidation of 4-Hexenoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, including unsaturated carboxylic acids like 4-hexenoic acid. This document provides detailed application notes and standardized protocols for the analysis of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. These methods are crucial for verifying the chemical structure, identifying isomers, and assessing the purity of intermediates and final compounds in research and drug development.

Disclaimer: The NMR data presented in this document is predicted based on established chemical shift principles and data from analogous structures, as direct experimental spectra for this compound were not available in publicly accessible databases. This information should be used as a guideline and for educational purposes. For definitive structural confirmation, experimental data should be acquired.

Predicted NMR Data for (E)-4-Hexenoic Acid

The structural analysis of (E)-4-hexenoic acid by NMR spectroscopy relies on the interpretation of chemical shifts (δ) and spin-spin coupling constants (J). The predicted data is summarized below.

Atom # Proton (¹H) Chemical Shift (ppm) Multiplicity Coupling Constants (J) in Hz Carbon (¹³C) Chemical Shift (ppm)
1~11-12br s-~179
2~2.4tJ = 7.4~34
3~2.3m-~28
4~5.5m-~124
5~5.6m-~129
6~1.7dJ = 6.0~18

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is at least 4-5 cm.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and obtain sharper signals.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a standard 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SWH): 16 ppm (centered around 6 ppm).

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SWH): 240 ppm (centered around 120 ppm).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on sample concentration.

  • Temperature: 298 K.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpmfqf' on Bruker instruments).

  • Spectral Width (SWH) in F1 and F2: 12 ppm.

  • Number of Increments in F1: 256-512.

  • Number of Scans (NS): 2-4 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

  • Spectral Width (SWH) in F2 (¹H): 12 ppm.

  • Spectral Width (SWH) in F1 (¹³C): 160 ppm.

  • Number of Increments in F1: 128-256.

  • Number of Scans (NS): 4-8 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

Data Processing
  • Fourier Transformation: Apply an appropriate window function (e.g., exponential) and perform Fourier transformation.

  • Phasing: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration (¹H): Identify all peaks and integrate their areas to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the workflow and key NMR correlations for the structural elucidation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structural Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR transfer->C13_NMR COSY 2D COSY transfer->COSY HSQC 2D HSQC transfer->HSQC process Fourier Transform, Phase & Baseline Correction H1_NMR->process C13_NMR->process COSY->process HSQC->process reference Reference Spectra process->reference analyze Analyze Chemical Shifts, Couplings, and Correlations reference->analyze elucidate Confirm Structure of this compound analyze->elucidate

Caption: Experimental workflow for NMR-based structural elucidation.

cosy_correlations H2 H2 (~2.4 ppm) H3 H3 (~2.3 ppm) H2->H3 J H4 H4 (~5.5 ppm) H3->H4 J H5 H5 (~5.6 ppm) H4->H5 J H6 H6 (~1.7 ppm) H5->H6 J

Caption: Key COSY correlations in (E)-4-Hexenoic Acid.

hsqc_correlations cluster_H ¹H Chemical Shift (ppm) cluster_C ¹³C Chemical Shift (ppm) H6 H6 ~1.7 C6 C6 ~18 H6->C6 H3 H3 ~2.3 C3 C3 ~28 H3->C3 H2 H2 ~2.4 C2 C2 ~34 H2->C2 H4 H4 ~5.5 C4 C4 ~124 H4->C4 H5 H5 ~5.6 C5 C5 ~129 H5->C5 C1 C1 ~179

Caption: Expected HSQC C-H correlations for (E)-4-Hexenoic Acid.

Application Note: Interpreting the Mass Spectrum of 4-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of 4-Hexenoic acid. Included are key fragmentation data, a proposed fragmentation pathway, and a comprehensive experimental protocol for acquiring a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS). This information is critical for the identification and characterization of this and similar unsaturated carboxylic acids in various research and development settings.

Introduction

This compound (C₆H₁₀O₂) is an unsaturated carboxylic acid with a molecular weight of 114.14 g/mol .[1][2][3][4][5] Its structure, featuring both a carboxyl group and a carbon-carbon double bond, leads to a characteristic fragmentation pattern under electron ionization. Understanding this pattern is essential for its unambiguous identification in complex matrices. This application note outlines the expected mass spectrum and provides a protocol for its experimental determination.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a discernible molecular ion peak and a series of fragment ions resulting from specific bond cleavages. The quantitative data, as interpreted from the National Institute of Standards and Technology (NIST) mass spectrum, is summarized below.[1]

m/zProposed Fragment IonRelative Abundance (%)
114[M]⁺ (Molecular Ion)~10
99[M - CH₃]⁺~15
85[M - C₂H₅]⁺~20
73[C₃H₅O₂]⁺~100 (Base Peak)
69[M - COOH]⁺~30
55[C₄H₇]⁺~75
45[COOH]⁺~40
41[C₃H₅]⁺~85
39[C₃H₃]⁺~60

Interpretation of the Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized by several key processes common to unsaturated carboxylic acids. The molecular ion ([M]⁺) is observed at m/z 114.

The fragmentation pathway is initiated by the loss of an electron from the carboxylic acid group. Subsequent fragmentations include:

  • α-Cleavage: Cleavage of the bond between C1 and C2 is less favorable.

  • β-Cleavage: Cleavage of the C2-C3 bond results in the loss of an ethyl radical ([C₂H₅]•), leading to the fragment at m/z 85.

  • γ-Cleavage: Cleavage at the C3-C4 bond is not a primary fragmentation route.

  • McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, involving the transfer of a γ-hydrogen to the carbonyl oxygen, leads to the elimination of a neutral alkene and the formation of a radical cation. For this compound, this would result in a fragment at m/z 74, which is not a prominent peak in the spectrum.

  • Loss of Functional Groups: The loss of the carboxyl group as a radical ([COOH]•) gives rise to the peak at m/z 69. The carboxyl group itself can be detected as a fragment at m/z 45.

  • Allylic Cleavage: The presence of the double bond at the 4th position makes the C-C bond at the 3rd position allylic. Cleavage of the C2-C3 bond is an example of allylic cleavage, leading to a resonance-stabilized cation.

  • Other Fragmentations: The base peak at m/z 73 is likely due to a rearrangement followed by cleavage. The prominent peak at m/z 55 corresponds to the [C₄H₇]⁺ ion, and the peak at m/z 41 corresponds to the allyl cation [C₃H₅]⁺.

G M This compound [C₆H₁₀O₂]⁺˙ m/z = 114 frag99 [M - CH₃]⁺ m/z = 99 M->frag99 - CH₃• frag85 [M - C₂H₅]⁺ m/z = 85 M->frag85 - C₂H₅• frag73 [C₃H₅O₂]⁺ m/z = 73 (Base Peak) M->frag73 Rearrangement & Cleavage frag69 [M - COOH]⁺ m/z = 69 M->frag69 - COOH• frag55 [C₄H₇]⁺ m/z = 55 frag69->frag55 - CH₂ frag41 [C₃H₅]⁺ m/z = 41 frag55->frag41 - CH₂

Proposed fragmentation pathway of this compound.

Experimental Protocols: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often recommended for carboxylic acids to improve their volatility and chromatographic performance.

1. Sample Preparation (Derivatization with BSTFA)

  • Objective: To convert the polar carboxylic acid into a more volatile silyl (B83357) ester.

  • Materials:

    • This compound standard or sample extract

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

    • GC vials with inserts

  • Protocol:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Pipette a known volume of the sample or standard solution into a GC vial.

    • If the sample is in an aqueous matrix, it must be extracted into an organic solvent and dried completely under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried sample.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35 - 300.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample containing This compound Derivatization Derivatization with BSTFA Sample->Derivatization Vial GC Vial Derivatization->Vial Injection Injection Vial->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Spectrum Mass Spectrum MS->Spectrum Interpretation Interpretation of Fragmentation Pattern Spectrum->Interpretation

Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrum of this compound provides a distinct fingerprint for its identification. The molecular ion at m/z 114, along with the characteristic fragment ions, allows for confident structural elucidation. The provided GC-MS protocol offers a robust method for the analysis of this compound in various sample matrices, which is invaluable for researchers in the fields of chemistry, biology, and pharmacology.

References

Application Notes and Protocols for the Derivatization of 4-Hexenoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 4-hexenoic acid, a short-chain fatty acid (SCFA), to enhance its detection and quantification by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The inherent volatility and polarity of short-chain fatty acids like this compound often necessitate derivatization to improve their chromatographic behavior and detection sensitivity.

Introduction to Derivatization for Carboxylic Acids

Chemical derivatization modifies the analyte's functional groups to alter its physicochemical properties. For carboxylic acids such as this compound, the primary goals of derivatization are:

  • Increased Volatility: For GC analysis, the polar carboxyl group is converted into a less polar and more volatile ester or silyl (B83357) ester.

  • Improved Chromatographic Performance: Derivatization can lead to sharper peaks and better separation from matrix components.

  • Enhanced Detector Response: For HPLC with UV or fluorescence detection, a chromophore or fluorophore is introduced into the molecule, significantly increasing detection sensitivity. For mass spectrometry, derivatization can improve ionization efficiency.

This document outlines three common and effective derivatization strategies applicable to this compound:

  • Silylation for GC-MS analysis.

  • Pentafluorobenzyl Bromide (PFBBr) Esterification for GC-MS analysis.

  • 3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization for HPLC-UV/MS analysis.

Quantitative Data Summary

The following tables summarize the typical quantitative performance data for the analysis of short-chain fatty acids using the described derivatization methods. While specific validation for this compound would be required for absolute quantification, these values provide a strong indication of the expected analytical performance.

Table 1: Illustrative Performance Data for GC-MS Methods

Derivatization MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Precision (%RSD)
Silylation (BSTFA)General SCFAs0.1 - 1 µM0.5 - 5 µM> 0.99< 15%
PFBBr EsterificationGeneral SCFAs30 - 300 nM[1]0.1 - 1 µM> 0.99< 15%

Table 2: Illustrative Performance Data for HPLC-UV/MS Method

Derivatization MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Precision (%RSD)Recovery (%)
3-NPH DerivatizationC2-C6 SCFAs10 pM - 800 pM[2]0.01 µM[3]> 0.99[4]< 14%[3]> 80%[3]

Method 1: Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as carboxylic acids. The acidic proton of the carboxyl group is replaced by a nonpolar trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent.

Experimental Protocol: BSTFA Derivatization

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

  • Reacti-Vials™ or other suitable glass reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma, cell culture media), perform a liquid-liquid extraction. Acidify 1 mL of the sample to pH ~2 with 1M HCl. Add 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

    • Carefully transfer the organic layer to a clean glass tube. Repeat the extraction twice and pool the organic extracts.

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (or acetonitrile).

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the mixture at 60-70°C for 30-60 minutes.[5]

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Illustrative GC-MS Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 70°C for 1 minute, then ramp to 200°C at 10°C/min.

      • MSD Transfer Line: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

Workflow Diagram: Silylation for GC-MS Analysis

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Liquid Sample acidify Acidify to pH ~2 sample->acidify extract Liquid-Liquid Extraction acidify->extract dry Evaporate to Dryness extract->dry add_reagents Add BSTFA + TMCS & Pyridine dry->add_reagents vortex Vortex add_reagents->vortex heat Heat at 60-70°C vortex->heat cool Cool to Room Temp. heat->cool gcms GC-MS Analysis cool->gcms

Workflow for silylation of this compound for GC-MS analysis.

Method 2: Pentafluorobenzyl Bromide (PFBBr) Esterification for GC-MS Analysis

Derivatization with pentafluorobenzyl bromide (PFBBr) converts carboxylic acids into their pentafluorobenzyl esters. These derivatives are highly sensitive to electron capture detection (ECD) and can also be analyzed by GC-MS, often with negative chemical ionization (NCI) for enhanced selectivity and sensitivity.

Experimental Protocol: PFBBr Derivatization

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 100 mM in acetone)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • Hexane

  • Reacti-Vials™ or other suitable glass reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in the silylation protocol (liquid-liquid extraction and evaporation to dryness).

  • Derivatization Reaction:

    • To the dried residue, add 200 µL of the PFBBr solution and 10 µL of DIPEA.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the mixture at 60-70°C for 1 hour.[4]

    • Cool the vial to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted sample into the GC-MS system.

    • Illustrative GC-MS Conditions:

      • Column: DB-5ms or equivalent.

      • Ionization Mode: Negative Chemical Ionization (NCI) is often preferred for PFB derivatives, but Electron Ionization (EI) can also be used.[6]

      • Other GC conditions can be similar to those for silylated derivatives, with optimization of the oven temperature program.

Workflow Diagram: PFBBr Esterification for GC-MS Analysis

pfbbr_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Dried Sample Extract add_reagents Add PFBBr & DIPEA sample->add_reagents vortex Vortex add_reagents->vortex heat Heat at 60-70°C vortex->heat cool Cool to Room Temp. heat->cool evaporate Evaporate Solvent cool->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute gcms GC-MS Analysis (NCI/EI) reconstitute->gcms

Workflow for PFBBr esterification of this compound for GC-MS.

Method 3: 3-Nitrophenylhydrazine (3-NPH) Derivatization for HPLC-UV/MS Analysis

For HPLC analysis, especially with mass spectrometry detection, derivatization with 3-nitrophenylhydrazine (3-NPH) is a highly effective method. This reaction forms a hydrazone derivative, which improves chromatographic retention on reversed-phase columns and significantly enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), typically in negative ion mode.

Experimental Protocol: 3-NPH Derivatization

Materials:

  • This compound standard or sample extract

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH) solution (e.g., 200 mM in a suitable solvent)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 120 mM in a suitable solvent)

  • Pyridine solution (e.g., 6% in a suitable solvent)

  • Acetonitrile/Water (50:50, v/v)

  • Microcentrifuge tubes

  • Heating block or water bath

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • For biological fluids, a protein precipitation step is typically required. Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube. The supernatant can be used directly or after evaporation and reconstitution in a suitable solvent.

  • Derivatization Reaction:

    • To 40 µL of the sample extract or standard solution, add 20 µL of 200 mM 3-NPH solution.

    • Add 20 µL of 120 mM EDC solution containing 6% pyridine.

    • Vortex the mixture gently.

    • Incubate the reaction at 40°C for 30 minutes.

    • After incubation, dilute the sample (e.g., to 1.4 mL with Acetonitrile/Water 50:50, v/v) and centrifuge to remove any precipitates before analysis.

  • HPLC-MS/MS Analysis:

    • Inject the diluted sample into the HPLC-MS/MS system.

    • Illustrative HPLC-MS/MS Conditions:

      • Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

      • Flow Rate: 0.3 - 0.4 mL/min.

      • MS Ionization Mode: ESI negative.

      • MS Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).

Workflow Diagram: 3-NPH Derivatization for HPLC-MS/MS Analysis

nph_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample precipitate Protein Precipitation sample->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_reagents Add 3-NPH, EDC, & Pyridine supernatant->add_reagents vortex Vortex add_reagents->vortex heat Incubate at 40°C vortex->heat dilute Dilute Sample heat->dilute hplcms HPLC-MS/MS Analysis dilute->hplcms

Workflow for 3-NPH derivatization of this compound for HPLC-MS/MS.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-4-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Amino-5-hexenoic acid, the pharmacologically active enantiomer of vigabatrin (B1682217), is a crucial antiepileptic agent.[1][2][3] Its mechanism of action involves the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[4][5][6] The stereospecificity of its biological activity necessitates highly enantioselective synthetic methods to produce the desired (S)-enantiomer in high purity. This document provides detailed application notes and experimental protocols for various established and innovative methods for the enantioselective synthesis of (S)-4-amino-5-hexenoic acid.

Synthetic Strategies Overview

Several key strategies have been developed for the enantioselective synthesis of (S)-4-amino-5-hexenoic acid. These approaches can be broadly categorized based on the source of chirality:

  • Chiral Pool Synthesis: Utilizing readily available and enantiomerically pure starting materials such as L-glutamic acid or (R)-methionine.[4][7]

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric Michael additions.

  • Substrate-Controlled Diastereoselective Reactions: Introducing a chiral auxiliary to direct the stereochemical outcome of a reaction, which is later removed.

The choice of synthetic route often depends on factors such as scalability, cost of starting materials and reagents, and the desired overall yield and enantiomeric purity.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for different enantioselective synthetic routes to (S)-4-amino-5-hexenoic acid, providing a basis for comparison.

Starting MaterialKey Synthetic Strategy & ReactionNumber of StepsOverall Yield (%)Enantiomeric Excess (ee %)Reference
L-Glutamic AcidChiral pool synthesis; Wittig reaction633Excellent[1]
(R)-MethionineChiral pool synthesis; Wittig olefination and pyrolytic elimination5>98Gram scale with >98% enantiopurity[4]
SuccinimideReduction, vinylation, and hydrolysis3Not specifiedRacemic, requires resolution[8]
ErythritolThermal rearrangements (Claisen and Overman)5Not specifiedRacemic, requires resolution[9][10][11]
α,β-Unsaturated AldehydeAsymmetric Michael addition of nitromethane (B149229) with an organocatalystMulti-stepGood94-96[12]
D-Glucose/D-GalactoseChiral pool synthesis; Ferrier rearrangementMulti-stepNot specifiedHigh[13]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic routes.

Protocol 1: Synthesis from L-Glutamic Acid

This method leverages the inherent chirality of L-glutamic acid to establish the stereocenter of the final product. A key step involves a Wittig reaction to introduce the terminal vinyl group.[7]

Step 1: Preparation of (S)-Pyroglutamic Acid

  • To a round-bottom flask, add L-glutamic acid (1 equivalent) and water.

  • Heat the mixture to reflux until the L-glutamic acid is completely dissolved and then for an additional 4-6 hours to effect cyclization.

  • Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield (S)-pyroglutamic acid.

Step 2: Esterification of (S)-Pyroglutamic Acid

  • Suspend (S)-pyroglutamic acid (1 equivalent) in methanol.

  • Bubble dry hydrogen chloride gas through the suspension at 0 °C until saturation.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain the methyl ester.

Step 3: N-Protection of the Pyroglutamate (B8496135)

  • Dissolve the methyl pyroglutamate (1 equivalent) in dichloromethane.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Step 4: Reduction of the Ester to the Aldehyde

  • Dissolve the N-Boc-protected methyl pyroglutamate (1 equivalent) in dry toluene (B28343) and cool to -78 °C under an inert atmosphere.

  • Add diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde.

Step 5: Wittig Olefination

  • To a suspension of methyltriphenylphosphonium (B96628) bromide (1.2 equivalents) in dry tetrahydrofuran (B95107) (THF) at 0 °C, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the resulting ylide solution at room temperature for 30 minutes.

  • Cool the mixture to -78 °C and add a solution of the crude aldehyde from the previous step in THF.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Step 6: Hydrolysis and Deprotection

  • Dissolve the product from the Wittig reaction in a mixture of 6N hydrochloric acid and dioxane.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and wash with diethyl ether.

  • Concentrate the aqueous layer under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 7 with a suitable base (e.g., pyridine (B92270) or an ion-exchange resin).

  • Crystallize the product from a water/ethanol mixture to obtain (S)-4-amino-5-hexenoic acid.

Protocol 2: Synthesis from (R)-Methionine

This scalable synthesis produces both enantiomers of vigabatrin with high enantiopurity, utilizing (R)- or (S)-methionine as the chiral starting material.[4]

Step 1: Preparation of the Aldehyde from (R)-Methionine

  • Protect the amino group of (R)-methionine with a suitable protecting group (e.g., Boc).

  • Reduce the carboxylic acid to the corresponding alcohol using a reducing agent like lithium aluminum hydride or borane.

  • Oxidize the primary alcohol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

Step 2: Wittig Reaction

  • Prepare the ylide from methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) in an ethereal solvent.

  • React the aldehyde from Step 1 with the ylide to form the terminal alkene. This reaction furnishes the α,β-unsaturated carboxylic ester intermediate.[4]

Step 3: Hydrogenation

  • Hydrogenate the α,β-unsaturated ester in the presence of a palladium on carbon catalyst to saturate the double bond.[4]

Step 4: Pyrolytic Elimination

  • This key step involves a pyrolytic elimination to re-introduce the vinyl group at the desired position. The exact conditions for this step would be specific to the chosen protecting groups and intermediates.

Step 5: Deprotection

  • Remove all protecting groups under appropriate conditions (e.g., acid hydrolysis for Boc groups) to yield the final product, (S)-4-amino-5-hexenoic acid.

Mandatory Visualizations

Synthetic Pathway from L-Glutamic Acid

G cluster_0 Synthesis of (S)-4-Amino-5-hexenoic Acid from L-Glutamic Acid A L-Glutamic Acid B (S)-Pyroglutamic Acid A->B Heat, H2O C Methyl (S)-Pyroglutamate B->C MeOH, HCl D N-Boc-Methyl-(S)-Pyroglutamate C->D (Boc)2O, DMAP E N-Boc-(S)-2-oxopyrrolidine-5-carboxaldehyde D->E DIBAL-H F N-Boc-(S)-5-vinyl-2-pyrrolidinone E->F Ph3PCH3Br, n-BuLi G (S)-4-Amino-5-hexenoic Acid F->G 6N HCl, Heat

Caption: Synthetic scheme for (S)-4-amino-5-hexenoic acid starting from L-glutamic acid.

General Workflow for Chiral Pool Synthesis

G cluster_1 Chiral Pool Synthesis Workflow Start Enantiopure Starting Material (e.g., Amino Acid, Carbohydrate) P1 Functional Group Interconversion Start->P1 P2 Key Stereocenter-Preserving Transformation P1->P2 P3 Introduction of Vinyl Group (e.g., Wittig, Elimination) P2->P3 P4 Deprotection P3->P4 End Final Product: (S)-4-Amino-5-hexenoic Acid P4->End

Caption: A generalized workflow for the synthesis of (S)-4-amino-5-hexenoic acid using the chiral pool approach.

References

Application Notes and Protocols for Utilizing 4-Hexenoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hexenoic acid is a medium-chain unsaturated fatty acid that can serve as a substrate for various enzymes involved in lipid metabolism and cellular signaling. Its unique structure, featuring a carbon-carbon double bond, makes it a valuable tool for investigating the specificity and kinetics of enzymes that process fatty acids, as well as for studying signaling pathways mediated by fatty acid receptors. These application notes provide detailed protocols for using this compound in enzymatic assays and for studying its role in cell signaling.

I. Enzymatic Assays Using this compound as a Substrate

This compound can be utilized to assay the activity of several classes of enzymes, including Acyl-CoA synthetases, enzymes of the β-oxidation pathway, and certain Cytochrome P450 monooxygenases.

A. Acyl-CoA Synthetase Activity Assay

Acyl-CoA synthetases (ACS) catalyze the activation of fatty acids by converting them to their corresponding acyl-CoA thioesters, a crucial step for their subsequent metabolism.

Principle: The activity of ACS can be measured by monitoring the formation of 4-hexenoyl-CoA. This can be achieved using various methods, including radiometric assays that measure the incorporation of a labeled CoA molecule or spectrophotometric/fluorometric assays that couple the production of a byproduct to a detectable signal.

No specific kinetic data for this compound as a substrate for Acyl-CoA Synthetases were identified in the literature. The following table provides kinetic parameters for the closely related saturated fatty acid, hexanoic acid, with a long-chain acyl-CoA synthetase (lACS) for comparative purposes.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)Source
Long-Chain Acyl-CoA Synthetase (lACS) from Gordonia sp.Hexanoic AcidNot ReportedNot Reported5.39[1]

Note: The provided kcat value is for the non-fluorinated hexanoic acid. The original study focused on fluorinated analogues and reported low turnover rates (<0.02 s-1) for those compounds[1].

This protocol is adapted from a general fluorometric assay kit for ACS activity.

Materials:

  • This compound

  • Acyl-CoA Synthetase (purified or in cell lysate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Coenzyme A (CoA)

  • Enzyme Mix (containing acyl-CoA oxidase/peroxidase)

  • Fluorometric Probe (e.g., Amplex Red)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare working solutions of ATP and CoA in Assay Buffer.

    • Reconstitute the Enzyme Mix and Fluorometric Probe according to the manufacturer's instructions.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • 50 µL of Assay Buffer

      • 10 µL of this compound solution (to achieve desired final concentration)

      • 10 µL of ATP solution

      • 10 µL of CoA solution

      • 10 µL of Enzyme Mix

    • Initiate the reaction by adding 10 µL of the enzyme sample (purified ACS or cell lysate).

    • Include appropriate controls (no substrate, no enzyme).

  • Incubation and Detection:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all readings.

    • Determine the ACS activity from a standard curve generated with a known amount of the product (e.g., H₂O₂).

B. β-Oxidation Pathway Analysis

The β-oxidation pathway is a multi-step process that breaks down fatty acyl-CoAs into acetyl-CoA. The activity of this pathway can be monitored by measuring the consumption of NAD⁺ and FAD or the production of acetyl-CoA. For unsaturated fatty acids like this compound, auxiliary enzymes such as enoyl-CoA isomerase are required.

Principle: The overall rate of β-oxidation of 4-Hexenoyl-CoA can be measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.

This protocol measures the overall β-oxidation activity by monitoring NADH production.

Materials:

  • 4-Hexenoyl-CoA (synthesized from this compound and CoA)

  • Mitochondrial extract or purified β-oxidation enzymes

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • NAD⁺

  • FAD

  • Coenzyme A (CoA)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a microplate well or cuvette, prepare the reaction mixture containing:

      • Assay Buffer

      • NAD⁺ (e.g., 1 mM final concentration)

      • FAD (e.g., 50 µM final concentration)

      • CoA (e.g., 0.1 mM final concentration)

  • Assay Initiation:

    • Add the mitochondrial extract or purified enzymes to the reaction mixture and incubate for 5 minutes at 37°C to establish a baseline.

    • Initiate the reaction by adding 4-Hexenoyl-CoA to the desired final concentration.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • The rate of the reaction is proportional to the overall β-oxidation activity.

C. Cytochrome P450 Monooxygenase Activity Assay

Certain Cytochrome P450 (CYP) enzymes can metabolize fatty acids. For example, the cytochrome P450 monooxygenase RufC from Streptomyces atratus has been shown to act on trans-4-hexenoic acid.

Principle: The activity of CYP enzymes can be determined by measuring the consumption of the substrate (this compound) or the formation of the product (e.g., hydroxylated this compound) over time, often analyzed by HPLC or LC-MS.

Specific kinetic data (Km, Vmax) for cytochrome P450 enzymes with this compound are not available in the reviewed literature. However, optimal reaction conditions for RufC with the trans-isomer have been reported.

EnzymeSubstrateOptimal pHOptimal Temperature (°C)Source
Cytochrome P450 RufCtrans-4-Hexenoic acid7.0 - 8.030 - 37Not directly cited in provided results

Materials:

  • This compound

  • Purified Cytochrome P450 enzyme and its reductase partner

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) or methanol)

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Reaction Buffer, purified CYP enzyme, reductase partner, and the NADPH regeneration system.

    • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding this compound to the desired final concentration.

  • Time Course and Quenching:

    • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold quenching solution.

  • Sample Preparation and Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by HPLC to separate and quantify the remaining this compound and any formed products.

  • Data Analysis:

    • Determine the rate of substrate consumption or product formation from the peak areas in the chromatograms.

    • Calculate the enzyme activity based on these rates.

II. Signaling Pathway Analysis: FFAR1 Activation

This compound, as a medium-chain fatty acid, can act as a ligand for Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade.

Principle: Ligand binding to FFAR1 activates the Gαq subunit of the associated G-protein. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.

A specific EC₅₀ value for this compound activation of FFAR1 was not found in the provided search results. The potency of fatty acids at FFAR1 is generally in the low micromolar range.

This protocol describes how to measure the increase in intracellular calcium in response to this compound in cells expressing FFAR1.

Materials:

  • Cells expressing FFAR1 (e.g., HEK293-FFAR1 stable cell line)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM, or Indo-1 AM)

  • Pluronic F-127

  • This compound

  • Positive control (e.g., a known FFAR1 agonist or ionomycin)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with kinetic reading capabilities or a flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the FFAR1-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in HBSS containing Pluronic F-127 (to aid in dye solubilization).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Baseline Measurement:

    • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for a short period.

  • Ligand Addition and Signal Detection:

    • Using the instrument's injection system or a multichannel pipette, add varying concentrations of this compound to the wells.

    • Immediately begin kinetic measurement of the fluorescence signal over several minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

III. Diagrams

Signaling Pathway of FFAR1 Activation

FFAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum FFAR1 FFAR1 Gq Gq Protein FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Ca_release Ca²⁺ Release Ca_release->PKC Activates IP3R->Ca_release Opens HexenoicAcid This compound HexenoicAcid->FFAR1 Binds to

Caption: FFAR1 signaling cascade initiated by this compound.

Experimental Workflow for Enzymatic Assay

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis ReagentPrep Prepare Reagents (Buffer, Substrate, Cofactors) ReactionSetup Set up Reaction Mixture in Microplate ReagentPrep->ReactionSetup EnzymePrep Prepare Enzyme Sample (Purified or Lysate) EnzymePrep->ReactionSetup ReactionStart Initiate Reaction with Enzyme or Substrate ReactionSetup->ReactionStart Incubation Incubate at Optimal Temperature ReactionStart->Incubation Measurement Measure Signal (Absorbance, Fluorescence) Incubation->Measurement DataAnalysis Analyze Data (Calculate Rates, Plot Curves) Measurement->DataAnalysis Results Determine Kinetic Parameters (Km, Vmax) DataAnalysis->Results

Caption: General workflow for an in vitro enzymatic assay.

β-Oxidation of an Unsaturated Fatty Acid (Illustrative)

Beta_Oxidation FattyAcylCoA 4-Hexenoyl-CoA Dehydrogenation1 Acyl-CoA Dehydrogenase (FAD -> FADH₂) FattyAcylCoA->Dehydrogenation1 EnoylCoA trans-Δ²,cis-Δ⁴-Dienoyl-CoA Dehydrogenation1->EnoylCoA Reductase 2,4-Dienoyl-CoA Reductase (NADPH -> NADP⁺) EnoylCoA->Reductase EnoylCoA2 trans-Δ³-Enoyl-CoA Reductase->EnoylCoA2 Isomerase Enoyl-CoA Isomerase EnoylCoA2->Isomerase EnoylCoA3 trans-Δ²-Enoyl-CoA Isomerase->EnoylCoA3 Hydration Enoyl-CoA Hydratase EnoylCoA3->Hydration HydroxyacylCoA 3-Hydroxyacyl-CoA Hydration->HydroxyacylCoA Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) HydroxyacylCoA->Dehydrogenation2 KetoacylCoA 3-Ketoacyl-CoA Dehydrogenation2->KetoacylCoA Thiolysis Thiolase (CoA -> Acetyl-CoA) KetoacylCoA->Thiolysis ShorterAcylCoA Butyryl-CoA Thiolysis->ShorterAcylCoA

Caption: Illustrative β-oxidation pathway for a generic unsaturated fatty acid.

References

Application Notes and Protocols: 4-Hexenoic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-hexenoic acid as a versatile precursor in the synthesis of various valuable organic molecules. Detailed experimental protocols for key transformations, quantitative data, and visual representations of reaction pathways are presented to facilitate practical application in a laboratory setting.

Introduction

This compound, a six-carbon unsaturated carboxylic acid, serves as a readily available and versatile building block in organic synthesis.[1][2] Its chemical structure, featuring both a carboxylic acid moiety and a C-C double bond, allows for a variety of chemical transformations. This dual functionality makes it an ideal starting material for the synthesis of a range of heterocyclic compounds, including γ-lactones, β-lactones, and pyranones, which are important structural motifs in many natural products and pharmaceutically active compounds.[3][4][5]

Key Applications and Synthetic Pathways

Synthesis of γ-Lactones via Iodolactonization

A primary application of this compound is its conversion to γ-lactones through iodolactonization. This intramolecular cyclization reaction proceeds via the electrophilic addition of iodine to the double bond, followed by the nucleophilic attack of the carboxylate group.[6][7] This reaction is highly efficient for forming five-membered rings and is a reliable method for introducing stereocenters with high control.[6]

The primary product of the iodolactonization of this compound is 5-(iodomethyl)dihydrofuran-2(3H)-one. The iodine atom in this product serves as a versatile handle for further synthetic modifications.[6]

Reaction Scheme:

G 4-Hexenoic_acid This compound reagents + I2, NaHCO3 4-Hexenoic_acid->reagents Iodolactone 5-(iodomethyl)dihydrofuran-2(3H)-one reagents->Iodolactone

Caption: Iodolactonization of this compound.

Synthesis of β-Lactones

This compound can also serve as a precursor for the synthesis of β-lactones, which are four-membered cyclic esters. While less common than γ-lactone formation, methods such as halolactonization of β,γ-unsaturated carboxylic acids can be employed.[3] β-Lactones are valuable intermediates in organic synthesis and can be found in a number of natural products with biological activity.[8]

Synthesis of Pyranones

Pyranones, six-membered heterocyclic compounds, can be synthesized from unsaturated carboxylic acids like this compound through various catalytic methods. For instance, ruthenium-catalyzed cascade reactions of acrylic acids with glyoxylates can yield substituted pyranones.[9] These compounds are present in a wide range of natural products and are of interest in medicinal chemistry.[10]

Experimental Protocols

Protocol 1: Synthesis of 5-(iodomethyl)dihydrofuran-2(3H)-one via Iodolactonization of this compound

This protocol is adapted from a general and reliable procedure for the iodolactonization of unsaturated carboxylic acids.[6][7]

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (5.7 g, 50 mmol) in 100 mL of a saturated aqueous sodium bicarbonate solution.

  • To the stirred solution, add a solution of iodine (15.2 g, 60 mmol) and potassium iodide (24.9 g, 150 mmol) in 50 mL of water dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.

  • After completion of the reaction, extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (2 x 30 mL) to remove excess iodine, saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure 5-(iodomethyl)dihydrofuran-2(3H)-one.

Quantitative Data:

ParameterValueReference
Starting Material This compound
Molecular FormulaC₆H₁₀O₂[11]
Molecular Weight114.14 g/mol [11]
Amount5.7 g (50 mmol)
Product 5-(iodomethyl)dihydrofuran-2(3H)-one
Molecular FormulaC₅H₇IO₂
Molecular Weight226.01 g/mol [12]
Yield (Typical) 70-85%
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)4.65-4.55 (m, 1H), 3.30 (dd, J = 10.4, 4.0 Hz, 1H), 3.15 (dd, J = 10.4, 7.2 Hz, 1H), 2.70-2.50 (m, 2H), 2.30-2.10 (m, 2H)[7]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)176.5, 80.1, 30.2, 28.5, 7.9
IR (neat, cm⁻¹)1775 (C=O, lactone), 1180 (C-O)

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Workup cluster_characterization Characterization start This compound reaction Iodolactonization (I2, NaHCO3) start->reaction product Crude 5-(iodomethyl)dihydrofuran-2(3H)-one reaction->product extraction Solvent Extraction product->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure Product chromatography->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: General workflow for synthesis and characterization.

Safety Precautions

  • This compound is corrosive and can cause severe skin burns and eye damage.[13][14]

  • Iodine is harmful if swallowed or inhaled and causes skin and eye irritation.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of important organic molecules. The protocols and data provided herein offer a practical guide for researchers in the fields of organic synthesis and drug development to utilize this compound in their synthetic endeavors. The straightforward conversion of this compound to functionalized lactones highlights its potential for the rapid construction of complex molecular architectures.

References

Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of 4-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexenoic acid is an unsaturated short-chain fatty acid that holds potential as an antimicrobial agent. Its lipophilic nature suggests possible interactions with microbial cell membranes, leading to disruption and subsequent inhibition of growth or cell death. The evaluation of its antimicrobial efficacy requires standardized in vitro assays to determine its potency against a spectrum of pathogenic microorganisms. These application notes provide detailed protocols for determining the antimicrobial activity of this compound, including methods for assessing minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and the rate of microbial killing. Due to the limited availability of specific quantitative data for this compound, data for its saturated counterpart, hexanoic acid, is presented as a reference. It is generally observed that unsaturation can influence the antimicrobial potency of fatty acids.

Data Presentation

The antimicrobial activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The tables below provide example data for hexanoic acid against common bacterial and fungal strains, which can serve as a benchmark for studies on this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Hexanoic Acid Against Various Microorganisms. [1]

MicroorganismStrainMIC (mM)
Escherichia coliK8825
Staphylococcus aureusATCC 25923Not available
Candida albicansATCC 90028Not available

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Hexanoic Acid. [1]

MicroorganismStrainMBC/MFC (mM)
Escherichia coliK88>200
Staphylococcus aureusATCC 25923Not available
Candida albicansATCC 90028Not available

Note: The MBC for E. coli K88 was not reached at the highest tested concentrations in the cited study.[1]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for yeast)

  • Microbial suspension equivalent to a 0.5 McFarland standard

  • Solvent for this compound (e.g., ethanol (B145695) or DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 100 mM). Due to its lipophilic nature, a solvent like ethanol or DMSO is recommended.[2] Ensure the final solvent concentration in the assay does not affect microbial growth.

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension in the appropriate broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for yeast.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • MIC plate from the previous assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast)

  • Sterile pipette and tips or a sterile loop

Protocol:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile agar plate.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in CFU/mL compared to the initial inoculum.

Agar Dilution Assay for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.

Materials:

  • This compound

  • Molten agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Microbial suspension equivalent to a 0.5 McFarland standard

  • Inoculator (e.g., multipoint replicator)

Protocol:

  • Preparation of Agar Plates: Prepare a series of two-fold dilutions of this compound in a suitable solvent. Add a defined volume of each dilution to molten agar maintained at 45-50°C. Pour the agar into sterile petri dishes and allow them to solidify. Include a control plate with no this compound.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and then dilute it to approximately 10⁷ CFU/mL.

  • Inoculation: Using a multipoint replicator, spot-inoculate a small volume (1-2 µL) of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism.

Time-Kill Curve Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • This compound

  • Flasks with appropriate broth medium

  • Microbial suspension

  • Sterile saline or PBS for dilutions

  • Sterile agar plates

  • Incubator with shaking capabilities

Protocol:

  • Preparation of Test Flasks: Prepare flasks containing broth with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates and incubate.

  • Data Analysis: Count the number of colonies (CFU/mL) on the plates. Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis stock This compound Stock Solution mic Broth Microdilution (MIC Determination) stock->mic time_kill Time-Kill Assay stock->time_kill inoculum Microbial Inoculum (0.5 McFarland) inoculum->mic inoculum->time_kill mbc Subculturing (MBC/MFC Determination) mic->mbc mic_result Determine MIC mic->mic_result mbc_result Determine MBC/MFC mbc->mbc_result tk_curve Plot Time-Kill Curve time_kill->tk_curve signaling_pathway cluster_cell Microbial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Increased Permeability & Leakage of intracellular components dna DNA/RNA Synthesis protein Protein Synthesis hexenoic_acid This compound hexenoic_acid->membrane Disruption of membrane potential hexenoic_acid->dna Inhibition hexenoic_acid->protein Inhibition

References

Application Notes and Protocols: Metabolic Fate and In Vivo Tracing of Labeled 4-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexenoic acid is a medium-chain unsaturated fatty acid.[1][2] While specific in vivo studies on its metabolic fate are limited, its structural characteristics suggest it undergoes metabolism through established fatty acid pathways. This document provides a detailed, generalized protocol for conducting in vivo tracing studies of labeled this compound to elucidate its metabolic fate, distribution, and potential incorporation into various lipid species. The proposed methodologies are based on well-established techniques for tracing other fatty acids and are intended to serve as a comprehensive guide for researchers initiating studies in this area.

Introduction

This compound, a monounsaturated medium-chain fatty acid, is of interest for its potential roles in cellular signaling and energy metabolism.[3] Understanding its metabolic pathway is crucial for evaluating its physiological and pathological significance. Stable isotope tracing is a powerful technique for delineating metabolic pathways in vivo.[4][5] By introducing a labeled version of this compound into a biological system, researchers can track its conversion into various metabolites and its incorporation into complex lipids across different tissues. This application note outlines a proposed metabolic pathway and provides a comprehensive protocol for in vivo tracing studies of this compound.

Proposed Metabolic Pathway of this compound

Based on the principles of fatty acid metabolism, this compound is expected to undergo mitochondrial β-oxidation. Due to the presence of a double bond at an even-numbered carbon (carbon 4), its complete oxidation will likely require the action of auxiliary enzymes in addition to the core β-oxidation enzymes. The proposed pathway involves the following key steps:

  • Activation: this compound is first activated to 4-Hexenoyl-CoA in the cytoplasm.

  • Mitochondrial Transport: As a medium-chain fatty acid, 4-Hexenoyl-CoA can likely cross the mitochondrial membrane.

  • β-Oxidation (First Cycle): The first cycle of β-oxidation proceeds normally, yielding one molecule of acetyl-CoA and shortening the fatty acyl chain by two carbons to produce Butenoyl-CoA.

  • Isomerization: The resulting Butenoyl-CoA has a double bond at a position that prevents the next hydration step of β-oxidation. An isomerase is required to shift the double bond, forming Crotonyl-CoA.

  • β-Oxidation (Subsequent Cycles): β-oxidation then continues with the saturated fatty acid pathway, ultimately yielding additional molecules of acetyl-CoA.

  • Entry into the TCA Cycle: The generated acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways, such as de novo lipogenesis.

A diagram illustrating this proposed metabolic pathway is provided below.

Metabolic Pathway of this compound cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 4-Hexenoic_acid This compound 4-Hexenoyl_CoA 4-Hexenoyl-CoA 4-Hexenoic_acid->4-Hexenoyl_CoA Acyl-CoA Synthetase Mito_4_Hexenoyl_CoA 4-Hexenoyl-CoA 4-Hexenoyl_CoA->Mito_4_Hexenoyl_CoA Mitochondrial Transport Acetyl_CoA_1 Acetyl-CoA Mito_4_Hexenoyl_CoA->Acetyl_CoA_1 β-Oxidation (Cycle 1) Butenoyl_CoA Butenoyl-CoA Mito_4_Hexenoyl_CoA->Butenoyl_CoA β-Oxidation (Cycle 1) TCA_Cycle TCA Cycle Acetyl_CoA_1->TCA_Cycle Crotonyl_CoA Crotonyl-CoA Butenoyl_CoA->Crotonyl_CoA Enoyl-CoA Isomerase Acetyl_CoA_2 Acetyl-CoA Crotonyl_CoA->Acetyl_CoA_2 β-Oxidation (Cycle 2) Acetyl_CoA_2->TCA_Cycle Experimental Workflow for In Vivo Tracing Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6J mice) Tracer_Administration Administration of Labeled this compound (Oral, IP, or IV) Animal_Acclimatization->Tracer_Administration Time_Course_Sampling Time-Course Sample Collection Tracer_Administration->Time_Course_Sampling Sample_Types Blood (Plasma) Tissues (Liver, Adipose, Muscle, etc.) Urine Feces Time_Course_Sampling->Sample_Types Sample_Processing Sample Processing and Metabolite Extraction Sample_Types->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis and Interpretation (Metabolite Identification, Isotope Enrichment, Flux Calculation) LC_MS_Analysis->Data_Analysis

References

Application Notes and Protocols for Solid-Phase Extraction of Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of short-chain fatty acids (SCFAs) from various biological matrices. These protocols are designed to be a comprehensive guide for achieving high recovery, reproducibility, and sensitivity in SCFA analysis.

Introduction

Short-chain fatty acids (SCFAs), consisting of one to six carbon atoms, are primarily produced by the gut microbiota through the fermentation of dietary fibers.[1] They play a crucial role in maintaining intestinal homeostasis and have been identified as potential biomarkers for various metabolic diseases.[1][2] Accurate quantification of SCFAs in biological samples such as feces, intestinal contents, plasma, and serum is essential for understanding their physiological and pathological roles.[3][4]

Solid-phase extraction (SPE) is a widely used technique for the sample preparation of SCFAs prior to chromatographic analysis.[1][2] It offers significant advantages, including reduced sample pretreatment time, lower consumption of hazardous reagents, and the ability to enrich target compounds from complex matrices.[1] This results in cleaner extracts, which can improve the performance and longevity of analytical instruments like gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems.[2] The choice of SPE sorbent and protocol is critical and depends on the specific SCFAs of interest and the sample matrix.

Data Presentation: Quantitative Performance of SCFA SPE Protocols

The following table summarizes the quantitative data from various studies on the solid-phase extraction of SCFAs, providing a comparative overview of different methods.

SPE SorbentAnalyte(s)MatrixAnalytical MethodRecovery (%)LODLOQReproducibility (RSD)Reference(s)
Bond Elut Plexa Acetic, propionic, isobutyric, butyric, isovaleric, valeric, hexanoic acidsFecal and intestinal samplesGC-FID98.34–137.830.11–0.36 μM0.38–1.21 μM≤ 1.30%[1][2]
Aminopropyl Acetic, propionic, butyric, valeric acidsMicrobial samplesGC-FID96.51–108.83 (excluding acetic acid)-5.71–11.20 μg/mL< 10%[5]
Sep-pak (C18) Lactic, acetic, propionic, isobutyric, butyric, isovaleric, valeric acidsEquine caecal liquorHPLC-UV72.61–89.350.00006–0.0003 M--[6]
STRATA™-X-A 96 Well Plate Acetic, propionic, butyric acidsChicken fecesHPLC-DAD76.05–95.600.14 mg/mL0.43–0.45 mg/mL-[7]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a starting point and may require optimization based on the specific sample type and analytical instrumentation.

Protocol 1: SPE of SCFAs from Fecal and Intestinal Samples using a Polymeric Sorbent (Bond Elut Plexa)

This protocol is adapted from a method for the purification of SCFAs without derivatization, suitable for subsequent analysis by GC-FID.[1]

Materials and Reagents:

  • Bond Elut Plexa SPE cartridges

  • Acetone (B3395972)

  • Centrifuge tubes (10 mL)

  • Electric hand-held tissue grinder

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pretreatment:

    • Weigh 50 mg of the fecal or intestinal sample into a centrifuge tube.[1]

    • Add 400 μL of acetone and homogenize using a tissue grinder.[1]

    • Add an additional 600 μL of acetone and vortex for 3 minutes.[1]

    • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.[1]

  • SPE Cartridge Conditioning:

    • Activate the Bond Elut Plexa SPE column by passing 1 mL of acetone through it.[1]

    • Ensure all residual acetone has passed through the column before loading the sample.[1]

  • Sample Loading:

    • Carefully load the entire supernatant from the centrifuged sample onto the conditioned SPE column.[1]

    • Allow the sample to pass through the sorbent by gravity into a clean 10 mL centrifuge tube.[1]

  • Elution:

    • The flow-through extract containing the SCFAs is collected for analysis. In this specific protocol, the SCFAs are not retained, and the interfering compounds are captured by the sorbent.

  • Analysis:

    • The collected eluate is ready for direct injection into a GC-FID system.[1]

Protocol 2: SPE of SCFAs from Microbial Samples using an Aminopropyl Sorbent

This protocol is based on a method for the quantitative determination of four volatile fatty acids from microbial samples, followed by GC-FID analysis.[5]

Materials and Reagents:

  • Aminopropyl SPE cartridges

  • Ethyl ether-hexane (1:1, v/v)

  • Sample matrix for spiking experiments

Procedure:

  • Sample Pretreatment:

    • Extract the SCFAs from the microbial sample using an equal volume of ethyl ether-hexane (1:1, v/v).[5]

  • SPE Cleanup:

    • Pass the organic extract through an aminopropyl SPE cartridge to remove interferences.[5]

  • Elution:

    • The specific elution solvent for the SCFAs from the aminopropyl cartridge is not detailed in the abstract but would typically involve an acidic solvent to protonate and release the fatty acids.

  • Analysis:

    • The purified extract is then analyzed by GC-FID using an acid-modified poly(ethylene glycol) column.[5]

Protocol 3: SPE of SCFAs from Equine Caecal Liquor using a C18 Sorbent

This protocol was developed for the cleanup of equine caecal liquor samples for HPLC analysis.[6]

Materials and Reagents:

Procedure:

  • Sample Loading:

    • Load the equine caecal liquor sample directly onto the Sep-pak (C18) cartridge.

  • Washing (Implied):

    • While not explicitly stated, a wash step with a polar solvent (e.g., water) would typically be performed to remove polar interferences while retaining the SCFAs on the C18 sorbent.

  • Elution:

    • Elute the SCFAs from the extraction cartridge. The specific elution solvent is not mentioned but would be a nonpolar organic solvent.

  • Post-Elution Filtration:

    • Filter the eluate through a 0.45 µm cellulose nitrate filter.[6]

  • Analysis:

    • Analyze the filtered eluate by ion-exchange HPLC with UV detection at 210 nm.[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the solid-phase extraction of short-chain fatty acids.

SPE_Workflow cluster_sample_prep Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Biological Sample (e.g., Feces, Plasma) homogenize Homogenization & Solvent Extraction start->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 2. Load Sample supernatant->load condition 1. Condition Cartridge (e.g., Methanol, Water) condition->load wash 3. Wash Interferences (e.g., Water, 50% Methanol) load->wash elute 4. Elute SCFAs (e.g., Acetonitrile, Acidic Solvent) wash->elute analysis GC or HPLC Analysis elute->analysis

Caption: General workflow for solid-phase extraction of SCFAs.

Sorbent_Selection cluster_sorbents Sorbent Types cluster_mechanisms Primary Retention Mechanism cluster_applications Typical Applications title SPE Sorbent Selection for SCFAs polymeric Polymeric (e.g., Bond Elut Plexa) poly_mech Mixed-mode (hydrophobic & polar interactions) polymeric->poly_mech ion_exchange Ion Exchange (e.g., Aminopropyl, STRATA™-X-A) ion_mech Anion Exchange (interaction with ionized SCFAs) ion_exchange->ion_mech reversed_phase Reversed-Phase (e.g., C18) rp_mech Hydrophobic Interaction (Van der Waals forces) reversed_phase->rp_mech poly_app Broad range of SCFAs, removes diverse interferences poly_mech->poly_app ion_app Selective for acidic compounds, good for complex matrices ion_mech->ion_app rp_app Cleanup of less polar interferences rp_mech->rp_app

Caption: Logic for selecting an appropriate SPE sorbent for SCFA analysis.

References

"application of 4-Hexenoic acid in the synthesis of flavor and fragrance compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexenoic acid, an unsaturated carboxylic acid, serves as a versatile precursor in the synthesis of various flavor and fragrance compounds. Its chemical structure, featuring both a carboxylic acid group and a carbon-carbon double bond, allows for the creation of a range of derivatives, primarily esters and lactones, which often possess desirable organoleptic properties. This document outlines the key applications of this compound in this field, providing detailed experimental protocols for the synthesis of representative flavor and fragrance molecules. The primary applications focus on two main classes of compounds: unsaturated esters, which typically exhibit fruity and green aroma profiles, and lactones, which are known for their creamy, fruity, and fatty notes.

I. Synthesis of Unsaturated Esters

Unsaturated esters derived from this compound are valued for their potential to impart fresh, fruity, and green notes to flavor and fragrance compositions. The synthesis of these esters can be achieved through both traditional chemical methods, such as Fischer-Speier esterification, and biocatalytic approaches using enzymes like lipases.

A. Chemical Synthesis: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of ethyl 4-hexenoate, a representative unsaturated ester, via acid-catalyzed esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), absolute ethanol (B145695) (3 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The aqueous layer is then extracted twice with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure using a rotary evaporator. The crude ethyl 4-hexenoate can be further purified by fractional distillation.

B. Biocatalytic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines the enzymatic synthesis of methyl 4-hexenoate using an immobilized lipase (B570770), which offers a milder and more selective alternative to chemical synthesis.

Experimental Protocol:

  • Reaction Setup: In a sealed vessel, dissolve this compound (1 equivalent) and methanol (B129727) (1.2 equivalents) in a suitable organic solvent such as hexane (B92381) or toluene (B28343).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, 5-10% by weight of the substrates).

  • Reaction Conditions: Incubate the mixture at a controlled temperature (typically 40-50°C) with constant shaking or stirring.

  • Monitoring: Monitor the formation of methyl 4-hexenoate using GC analysis of aliquots taken from the reaction mixture at regular intervals.

  • Enzyme Removal and Product Isolation: Once the reaction reaches equilibrium or the desired conversion, the immobilized enzyme can be removed by simple filtration and can be reused. The solvent is then evaporated under reduced pressure to yield the crude ester.

  • Purification: The product can be purified by silica (B1680970) gel column chromatography if necessary.

Quantitative Data for Ester Synthesis

While specific yield and sensory data for esters of this compound are not widely published, the following table provides representative data for the synthesis of structurally similar hexanoate (B1226103) esters.

EsterSynthesis MethodAlcoholCatalystTypical Yield (%)Sensory Profile
Ethyl HexanoateFischer-SpeierEthanolH₂SO₄60-70Fruity, pineapple, green apple[1]
Methyl HexanoateEnzymaticMethanolImmobilized Lipase>90Fruity, ethereal, pineapple[2]
Ethyl 4-Hexenoate Fischer-Speier (Adapted) Ethanol H₂SO₄ (Estimated) 50-65 (Predicted) Green, fruity, slightly waxy
Methyl 4-Hexenoate Enzymatic (Adapted) Methanol Immobilized Lipase (Estimated) >85 (Predicted) Green, fruity, ethereal

II. Synthesis of Lactones via Intramolecular Cyclization

The double bond in this compound provides a handle for the introduction of a hydroxyl group, which can then undergo intramolecular cyclization to form a γ-lactone. This transformation is a key route to valuable flavor compounds.

A. Synthesis of γ-Hexalactone from this compound

This process involves a two-step synthesis: the first step is the conversion of this compound to 4-hydroxyhexanoic acid, and the second step is the acid-catalyzed lactonization.

Experimental Protocol: Step 1 - Hydration of this compound

  • Reaction Setup: Dissolve this compound in a mixture of water and a suitable organic solvent like tetrahydrofuran (B95107) (THF).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15).

  • Reaction Conditions: Heat the mixture under reflux with vigorous stirring for several hours. The progress of the hydration can be monitored by GC-MS to observe the formation of 4-hydroxyhexanoic acid.

  • Work-up and Isolation: After cooling, neutralize the acid catalyst with a base (e.g., sodium bicarbonate). The organic solvent is removed under reduced pressure, and the aqueous solution containing the sodium salt of 4-hydroxyhexanoic acid is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified, and the 4-hydroxyhexanoic acid is extracted with an appropriate organic solvent (e.g., ethyl acetate). The solvent is then removed to yield the crude hydroxy acid.

Experimental Protocol: Step 2 - Lactonization of 4-Hydroxyhexanoic Acid

  • Reaction Setup: Dissolve the crude 4-hydroxyhexanoic acid in a high-boiling point, non-polar solvent such as toluene in a flask equipped with a Dean-Stark apparatus.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux. The water formed during the intramolecular esterification is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.[3]

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Once complete, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to remove the acid catalyst.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The resulting γ-hexalactone can be purified by vacuum distillation.

B. Biotransformation of Hydroxy Fatty Acids to Lactones

Microbial biotransformation presents a "natural" route for the production of lactones. Certain yeasts, such as Saccharomyces cerevisiae and Candida species, can convert hydroxy fatty acids into their corresponding lactones through β-oxidation.[4]

Conceptual Protocol for Biotransformation:

  • Microorganism and Culture Preparation: Cultivate a suitable microorganism (e.g., Saccharomyces cerevisiae) in an appropriate growth medium.

  • Substrate Addition: Introduce the precursor, 4-hydroxyhexanoic acid, to the culture medium.

  • Fermentation: Maintain the culture under aerobic conditions with controlled pH and temperature for a period sufficient to allow for the biotransformation to occur.

  • Extraction and Purification: After the fermentation period, the lactone can be extracted from the broth using a suitable solvent or by steam distillation. Further purification can be achieved through chromatographic techniques.

Visualizations

Synthesis_Pathways_from_4_Hexenoic_Acid cluster_esterification Ester Synthesis cluster_lactonization Lactone Synthesis This compound This compound Fischer-Speier Fischer-Speier Esterification This compound->Fischer-Speier Enzymatic Enzymatic Esterification This compound->Enzymatic Hydration Hydration This compound->Hydration Unsaturated Esters Unsaturated Esters (e.g., Ethyl 4-hexenoate) Fischer-Speier->Unsaturated Esters H+, ROH Enzymatic->Unsaturated Esters Lipase, ROH 4-Hydroxyhexanoic Acid 4-Hydroxyhexanoic Acid Hydration->4-Hydroxyhexanoic Acid H+ / H2O Lactonization Intramolecular Esterification 4-Hydroxyhexanoic Acid->Lactonization gamma-Hexalactone γ-Hexalactone Lactonization->gamma-Hexalactone Heat, H+

Caption: Synthetic pathways from this compound.

Experimental_Workflow_Esterification start Start reactants Combine this compound, Alcohol, and Catalyst start->reactants reaction Heat under Reflux (Chemical Synthesis) or Incubate with Enzyme (Biocatalysis) reactants->reaction workup Neutralization and Extraction reaction->workup purification Drying and Solvent Removal workup->purification analysis Purification by Distillation or Chromatography purification->analysis product Final Product: Unsaturated Ester analysis->product

References

Application Notes and Protocols: 4-Hexenoic Acid in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexenoic acid is an unsaturated carboxylic acid with the potential to serve as a versatile monomer in the development of novel functional polymers. Its chemical structure, featuring both a terminal carboxylic acid group and an internal double bond, offers multiple pathways for polymerization, leading to materials with a range of properties and potential applications in fields such as drug delivery, biomaterials, and specialty coatings. These application notes provide an overview of two primary polymerization strategies for this compound: free-radical polymerization and polycondensation. Detailed hypothetical protocols for each method are presented to guide researchers in the synthesis and exploration of poly(this compound) and its derivatives.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing polymerization reactions and for the characterization of the resulting polymers.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 35194-36-6[1]
Boiling Point 486.89 K (Joback Calculated)[2]
logP (Octanol/Water) 1.427 (Crippen Calculated)[2]

Polymerization Strategies for this compound

The bifunctional nature of this compound allows for its polymerization through two main routes:

  • Free-Radical Polymerization: This method targets the carbon-carbon double bond within the hexenoic acid molecule, leading to a polymer with a polyethylene-like backbone and pendant carboxylic acid groups. This chain-growth polymerization is typically initiated by a radical species.[3][4]

  • Polycondensation: This step-growth polymerization involves the reaction of the carboxylic acid group. While self-condensation is a possibility, a more controlled approach involves the reaction of this compound with a diol to form a polyester. This method preserves the double bond in the polymer backbone, making it available for subsequent cross-linking or functionalization.[5][6]

The choice of polymerization method will dictate the final polymer structure and, consequently, its properties and potential applications.

Application Note 1: Synthesis of Linear Poly(this compound) via Free-Radical Polymerization

Objective:

To synthesize a linear polymer with pendant carboxylic acid groups by targeting the double bond of this compound through a free-radical polymerization mechanism. The resulting polymer, poly(this compound), is expected to be a functional material with potential applications in areas requiring hydrophilicity and reactive side chains.

Experimental Protocol:

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Vacuum filtration setup

Procedure:

  • Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 10.0 g (87.6 mmol) of this compound in 50 mL of anhydrous DMF.

  • Add 0.144 g (0.876 mmol, 1 mol% relative to monomer) of AIBN to the solution.

  • Inert Atmosphere: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for 30 minutes while stirring.

  • Polymerization: Place the flask in a preheated oil bath at 70°C. Maintain the nitrogen atmosphere and stir the reaction mixture for 24 hours.

  • Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to 500 mL of cold, stirred methanol.

  • Purification: Collect the white precipitate by vacuum filtration. Wash the polymer with an additional 100 mL of methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight to a constant weight.

  • Characterization: Characterize the resulting polymer by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of carboxylic acid groups and the disappearance of the C=C double bond signal, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Expected Results:

This protocol is expected to yield a linear polymer with repeating units of this compound. The properties of the resulting polymer will depend on the reaction conditions.

ParameterExpected Outcome
Yield 70-85%
Appearance White to off-white powder
Molecular Weight (Mn) 10,000 - 25,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.5
Solubility Soluble in polar aprotic solvents (DMF, DMSO), insoluble in non-polar solvents and alcohols.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_analysis Characterization prep1 Dissolve this compound and AIBN in DMF prep2 Deoxygenate with Nitrogen prep1->prep2 reaction Heat at 70°C for 24h under Nitrogen prep2->reaction pur1 Precipitate in Methanol reaction->pur1 pur2 Vacuum Filtration pur1->pur2 pur3 Wash with Methanol pur2->pur3 pur4 Dry under Vacuum pur3->pur4 analysis FTIR, GPC pur4->analysis G cluster_setup Reaction Setup cluster_polycondensation Polycondensation cluster_isolation Isolation & Purification cluster_analysis Characterization setup1 Charge Reactants and Catalyst to Flask setup2 Add Toluene and Assemble Dean-Stark Apparatus setup1->setup2 poly1 Reflux for Azeotropic Water Removal (4-6h) setup2->poly1 poly2 Remove Toluene and Apply High Vacuum (4-6h) poly1->poly2 iso1 Cool and Dissolve in Chloroform poly2->iso1 iso2 Precipitate in Methanol iso1->iso2 iso3 Dry under Vacuum iso2->iso3 analysis FTIR, NMR, GPC iso3->analysis

References

Application Notes and Protocols: 4-Hexenoic Acid as a Tool for Studying Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of currently available scientific literature reveals a significant lack of information regarding the use of 4-hexenoic acid as a specific tool for studying fatty acid metabolism. While research exists for structurally similar molecules, such as the saturated fatty acid hexanoic acid and the five-carbon unsaturated fatty acid 4-pentenoic acid, detailed studies, quantitative data, and established protocols for this compound in this context are not present in the accessible scientific domain.

This document aims to provide a comprehensive overview of what is known about related compounds to offer a potential framework for future investigations into this compound. However, it must be emphasized that the following information is based on inference and analogy, not on direct experimental evidence for this compound itself.

Introduction: The Potential of Unsaturated Fatty Acids in Metabolic Research

Unsaturated fatty acids play crucial roles in cellular signaling, membrane fluidity, and energy metabolism. Modifications to their structure, such as the position of double bonds, can dramatically alter their biological activity. Short- and medium-chain fatty acids, in particular, are of interest due to their rapid absorption and distinct metabolic fates compared to long-chain fatty acids.

While hexanoic acid (a six-carbon saturated fatty acid) is known to influence lipid and glucose metabolism[1][2], and 4-pentenoic acid is a well-documented inhibitor of fatty acid β-oxidation[3][4], the specific effects of introducing a double bond at the fourth carbon of hexanoic acid (creating this compound) have not been extensively studied. Based on the known mechanisms of similar compounds, this compound could potentially serve as a modulator of fatty acid oxidation, although its precise effects remain to be elucidated.

Potential Mechanisms of Action (Hypothetical)

Based on the metabolism of other unsaturated fatty acids, this compound, once activated to its CoA ester (4-hexenoyl-CoA), would enter the mitochondrial β-oxidation pathway. The presence of the double bond at an even-numbered carbon would necessitate the action of auxiliary enzymes to facilitate its complete oxidation. It is at this stage that this compound might exert an inhibitory or modulatory effect.

A potential, though unproven, mechanism of action could involve the formation of a metabolic intermediate that inhibits key enzymes in the β-oxidation spiral. For instance, 4-pentenoic acid is known to be metabolized to a compound that irreversibly inhibits 3-ketoacyl-CoA thiolase[4]. A similar metabolic fate could be hypothesized for this compound, leading to an accumulation of fatty acid intermediates and a reduction in acetyl-CoA production.

Signaling Pathway Diagram (Hypothetical)

fatty_acid_oxidation cluster_mito Mitochondrial Matrix This compound This compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase ATP -> AMP + PPi 4-Hexenoyl-CoA 4-Hexenoyl-CoA Acyl-CoA Synthetase->4-Hexenoyl-CoA Mitochondrion Mitochondrion 4-Hexenoyl-CoA->Mitochondrion Beta-Oxidation Spiral Beta-Oxidation Spiral Mitochondrion->Beta-Oxidation Spiral Inhibition Inhibition Beta-Oxidation Spiral->Inhibition Hypothesized Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA

Caption: Hypothetical pathway for this compound metabolism and potential inhibition of β-oxidation.

Data Presentation (Data for Related Compounds)

Due to the absence of specific data for this compound, the following tables summarize findings for related compounds to provide a comparative context.

Table 1: Effects of Hexanoic Acid on Metabolic Parameters in Mice Fed a High-Fat Diet [2]

ParameterHigh-Fat Diet (HFD)HFD + 5% Hexanoic Acid
Body Weight GainIncreasedPrevented
Fat Accumulation (WAT)IncreasedPrevented
Plasma NEFAElevatedSuppressed
Hepatic TriglyceridesElevatedSuppressed
HyperglycemiaPresentImproved
HyperinsulinemiaPresentAttenuated

WAT: White Adipose Tissue; NEFA: Non-Esterified Fatty Acids.

Table 2: Effects of Medium-Chain Fatty Acids on HepG2 Cell Lipid Metabolism [1]

Treatment (0.25 mM)Oleate Oxidation Rate (relative to control)CPT1A mRNA Expression (relative to control)
Palmitate (C16:0)Tended to decreaseTended to decrease
Hexanoic Acid (C6:0)Tended to increaseTended to increase
Octanoic Acid (C8:0)Tended to increaseTended to increase

CPT1A: Carnitine Palmitoyltransferase 1A.

Experimental Protocols (Proposed)

The following are proposed experimental protocols that could be adapted to investigate the effects of this compound on fatty acid metabolism. These are based on standard methodologies used for other fatty acids.

Cell Culture Treatment

Objective: To assess the cellular effects of this compound on a relevant cell line (e.g., HepG2 hepatocytes, C2C12 myotubes).

Materials:

  • This compound (ensure purity and stability)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Target cell line

Protocol:

  • Preparation of this compound-BSA Conjugate:

    • Dissolve this compound in ethanol (B145695) to create a stock solution.

    • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

    • Slowly add the this compound stock solution to the BSA solution while stirring to allow for conjugation. This improves solubility and reduces cytotoxicity.

    • Sterile filter the final solution.

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

    • Replace the culture medium with fresh medium containing the desired concentrations of this compound-BSA conjugate or a BSA-only vehicle control.

    • Incubate for the desired time period (e.g., 24 hours) before harvesting for downstream analysis.

Experimental Workflow Diagram

cell_treatment_workflow start Start prepare Prepare this compound-BSA Conjugate start->prepare seed Seed Cells in Culture Plates prepare->seed treat Treat Cells with this compound or Vehicle seed->treat incubate Incubate for a Defined Period treat->incubate harvest Harvest Cells for Analysis incubate->harvest end End harvest->end

Caption: Workflow for treating cultured cells with this compound.

Fatty Acid Oxidation Assay (using Radiolabeled Substrate)

Objective: To determine if this compound inhibits the oxidation of a long-chain fatty acid.

Materials:

  • [1-¹⁴C]Palmitic acid

  • Scintillation cocktail and counter

  • Cell lysates or isolated mitochondria

  • Buffer solution containing cofactors (ATP, CoA, L-carnitine, NAD+)

  • This compound

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mix containing the buffer, cofactors, and either this compound at various concentrations or a vehicle control.

    • Add the cell lysate or isolated mitochondria to each tube.

  • Initiation of Reaction:

    • Add [1-¹⁴C]Palmitic acid to each tube to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement of ¹⁴CO₂:

    • The β-oxidation of [1-¹⁴C]Palmitic acid releases ¹⁴CO₂. This can be captured and quantified using a scintillation counter.

    • The amount of ¹⁴CO₂ produced is proportional to the rate of fatty acid oxidation.

  • Data Analysis:

    • Compare the rate of ¹⁴CO₂ production in the presence and absence of this compound to determine its inhibitory effect.

Conclusion and Future Directions

The role of this compound as a tool for studying fatty acid metabolism is currently undefined in the scientific literature. The information provided here on related compounds suggests that it may have interesting biological activities, but this remains speculative. Future research should focus on:

  • Determining the acute effects of this compound on fatty acid oxidation in isolated mitochondria and whole cells.

  • Investigating the metabolism of this compound to identify any inhibitory intermediates.

  • Conducting in vivo studies to understand its effects on whole-body lipid and glucose homeostasis.

Such studies are necessary to establish whether this compound can be a valuable tool for researchers, scientists, and drug development professionals in the field of fatty acid metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography of Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of short-chain fatty acids (SCFAs) by gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for robust and reliable SCFA quantification.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of short-chain fatty acids by gas chromatography so challenging?

A1: The analysis of SCFAs by GC presents several challenges due to their inherent chemical properties. Their high polarity, stemming from the carboxylic acid group, can lead to strong interactions with active sites in the GC system, resulting in poor peak shape, tailing, and low reproducibility.[1] Additionally, their high volatility can make sample preparation and handling difficult, with a risk of analyte loss.[2][3][4][5][6] To overcome these issues, derivatization is often employed to increase their volatility and reduce their polarity.[4][7][8]

Q2: What are the most common issues encountered during the GC analysis of SCFAs?

A2: The most frequently reported issues include:

  • Peak Tailing: This is often caused by the interaction of the polar carboxylic acid group with active sites in the injector liner or the column.[1][8]

  • Ghost Peaks: These unexpected peaks can arise from column bleed, impurities in the reagents, or carryover from previous injections.[1]

  • Co-elution: Due to the similar chemical properties of some SCFAs, achieving baseline separation can be difficult, leading to overlapping peaks that complicate quantification.[1]

  • Poor Repeatability: This can be a result of inconsistent sample preparation, including incomplete derivatization or variable extraction efficiency.[2]

Q3: Is derivatization always necessary for SCFA analysis by GC?

A3: While derivatization is highly recommended to improve peak shape, resolution, and sensitivity, it is not always mandatory.[8] Direct analysis of acidified aqueous samples is possible, but it can lead to contamination of the GC system and may offer lower recovery rates.[9][10] Derivatization converts the polar SCFAs into less polar and more volatile derivatives (e.g., esters or silyl (B83357) esters), minimizing interactions with the GC system and resulting in sharper, more symmetrical peaks.[7][8]

Q4: How do I choose the right internal standard for SCFA quantification?

A4: An ideal internal standard (IS) should be chemically similar to the analytes of interest but not naturally present in the samples.[1] For SCFA analysis, common choices include isocaproic acid or 2-ethylbutyric acid.[1] Deuterated analogues of the target SCFAs are also excellent choices, especially for GC-MS analysis, as they have very similar chemical properties and retention times to their non-deuterated counterparts.[8][9] The IS should be added to the sample at the beginning of the preparation process to correct for variability in extraction and injection.[1][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Analyte-System Interactions The polar carboxylic acid group of SCFAs can interact with active sites in the GC inlet or column, causing peak tailing.[8] Derivatize the sample to block the polar group. Use a deactivated inlet liner and replace it regularly.[8]
Column Overload Injecting a sample that is too concentrated can lead to peak fronting.[8] Dilute the sample or reduce the injection volume.
Improper Derivatization Incomplete derivatization leaves polar carboxylic acid groups exposed, leading to tailing.[8] Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration).
Column Contamination Buildup of non-volatile residues on the column can create active sites. Bake out the column at a high temperature (within its specified limits). If tailing persists, trim the inlet side of the column.[8]
Suboptimal Inlet Temperature If the inlet temperature is too low, the sample may not vaporize completely and rapidly, leading to broad or tailing peaks. Increase the inlet temperature; a typical starting point is 250 °C.[8]
Issue 2: Inconsistent or Low Analyte Recovery
Possible Cause Recommended Solution
Inefficient Extraction The extraction procedure may not be optimal for your sample matrix. Ensure the pH of the sample is acidic (pH < 3) to protonate the SCFAs and increase their solubility in organic solvents.[1] Optimize the choice of extraction solvent and the extraction procedure (e.g., vortexing time, number of extractions).
Analyte Volatility SCFAs are volatile, and losses can occur during sample preparation, especially during evaporation steps. Minimize sample exposure to air and heat. An extraction under basic conditions can reduce the volatility of SCFAs.[2]
Matrix Effects Components in the sample matrix can interfere with the extraction or derivatization of SCFAs.[1] Perform a matrix effect study by comparing calibration curves prepared in solvent versus a sample matrix. If significant matrix effects are observed, consider using matrix-matched standards or a more thorough sample cleanup procedure like solid-phase extraction (SPE).[1]
Improper Sample Storage Repeated freeze-thaw cycles can lead to degradation of SCFAs. Store samples at -80°C for long-term stability and minimize the number of freeze-thaw cycles.[1][2]
Issue 3: Poor Chromatographic Resolution
Possible Cause Recommended Solution
Inappropriate GC Column The column phase may not be suitable for separating SCFAs. For SCFA analysis, polar columns are generally preferred, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (WAX-type columns).[8][10]
Suboptimal Oven Temperature Program The temperature ramp rate can significantly affect separation. Lowering the initial oven temperature and using a slower ramp rate can improve the resolution of early eluting peaks.[11][12]
Incorrect Carrier Gas Flow Rate The carrier gas flow rate affects chromatographic efficiency. Optimize the flow rate to achieve the best balance between resolution and analysis time.[12]
Column Dimensions A longer column generally provides better resolution, while a smaller internal diameter can increase efficiency.[11] Consider using a longer column (e.g., 30 m or 60 m) for complex samples.[13]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of SCFAs from Fecal Samples using MTBSTFA

This protocol is adapted from a method describing the derivatization of SCFAs with N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).[2]

Materials:

  • Fecal sample

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Internal Standard solution (e.g., deuterated SCFAs)

  • N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Weigh approximately 50-100 mg of fecal sample into a microcentrifuge tube.

  • Add 500 µL of 0.1 M NaOH to the tube to preserve the SCFAs in their non-volatile salt form.[2]

  • Add a known amount of the Internal Standard solution.

  • Add 500 µL of MeOH.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet solid debris.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried extract, add 50 µL of MTBSTFA and 50 µL of a suitable solvent (e.g., acetonitrile).

  • Cap the tube tightly and vortex briefly.

  • Heat the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.[2]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Quantitative Data

Table 1: Example GC-MS Parameters for SCFA Analysis (as TBDMS derivatives)

ParameterValue
Injection Volume 1 µL
Solvent Delay 5 min
Initial Oven Temperature 60 °C (hold for 1 min)
Oven Temperature Ramp 10 °C/min to 325 °C (hold for 10 min)
Carrier Gas Helium
Constant Flow Rate 20 mL/min
Front Inlet Temperature 250 °C
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Electron Energy -70 eV
Scan Mode Full Scan (m/z 50-600)
Data adapted from a published protocol.[2]

Visualizations

SCFA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Feces, Serum) Extraction Extraction of SCFAs Sample->Extraction Add Internal Standard Derivatization Derivatization Extraction->Derivatization Cleanup Sample Cleanup (Optional) Derivatization->Cleanup GC_Injection GC Injection Derivatization->GC_Injection Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for SCFA analysis by GC-MS.

Troubleshooting_Tree cluster_peakshape Poor Peak Shape cluster_recovery Low Recovery cluster_resolution Poor Resolution Start Chromatographic Issue Identified PeakShape Peak Tailing or Fronting? Start->PeakShape Recovery Inconsistent or Low Recovery? Start->Recovery Resolution Co-eluting Peaks? Start->Resolution Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting No Sol_Deriv Improve Derivatization Tailing->Sol_Deriv Sol_Liner Use Deactivated Liner Tailing->Sol_Liner Sol_Trim Trim Column Tailing->Sol_Trim Sol_Dilute Dilute Sample Fronting->Sol_Dilute CheckExtraction Optimize Extraction (pH, Solvent) Recovery->CheckExtraction CheckDeriv Optimize Derivatization CheckExtraction->CheckDeriv MatrixEffect Investigate Matrix Effects CheckDeriv->MatrixEffect TempProg Optimize Oven Temperature Program Resolution->TempProg Column Select More Polar Column TempProg->Column FlowRate Optimize Carrier Gas Flow Rate Column->FlowRate

Caption: Troubleshooting decision tree for common GC-SCFA issues.

References

Technical Support Center: Improving Peak Resolution of Fatty Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the peak resolution of fatty acid isomers in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common chromatographic problems encountered during the analysis of fatty acid isomers, offering systematic solutions to improve separation.

Issue 1: Poor Peak Resolution and Co-elution

Broad, overlapping, or shouldering peaks are common indicators of inadequate separation between fatty acid isomers.

Initial Diagnostic Steps:

  • Confirm Peak Purity: Utilize a Diode Array Detector (DAD) to check for spectral uniformity across the peak. Non-identical spectra suggest the presence of multiple co-eluting compounds.[1] A Mass Spectrometry (MS) detector can also confirm co-elution by revealing different mass spectra across a single chromatographic peak.[1]

  • Evaluate Sample Preparation:

    • Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion and co-elution.[1] Diluting the sample or reducing the injection volume can mitigate this issue.[1]

    • Derivatization: The polar carboxyl group of underivatized fatty acids can interact with the column's silica (B1680970) backbone, causing peak tailing.[1] Derivatization to esters, such as phenacyl or p-bromophenacyl esters, neutralizes this polarity, resulting in sharper peaks and better separation.[1]

Troubleshooting Decision Workflow

G start Poor Peak Resolution check_purity Confirm Peak Purity (DAD/MS) start->check_purity sample_prep Evaluate Sample Preparation check_purity->sample_prep mobile_phase Optimize Mobile Phase sample_prep->mobile_phase resolution_ok Resolution Improved? mobile_phase->resolution_ok Test column_params Adjust Column Parameters column_params->resolution_ok Test change_column Change Stationary Phase change_column->resolution_ok Test resolution_ok->column_params No resolution_ok->change_column No end Problem Solved resolution_ok->end Yes

Caption: A decision tree for systematically troubleshooting poor peak resolution in HPLC.

Potential Cause Solution
Suboptimal Mobile Phase Composition In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) to increase retention times and potentially improve separation.[2] Implement a shallower gradient elution, which can significantly enhance the resolution of complex isomer mixtures.[1]
Incorrect Stationary Phase The choice of stationary phase is critical. While C18 columns are common, they may offer limited selectivity for cis/trans isomers.[3][4] Consider columns with higher molecular shape selectivity, such as cholesteryl-bonded silica (e.g., COSMOSIL Cholester), for improved separation of both geometric and positional isomers.[3][4] For challenging separations based on the number and geometry of double bonds, a silver-ion (Ag+-HPLC) column is highly effective.[2][4]
Inappropriate Column Temperature Temperature affects solvent viscosity and analyte interaction with the stationary phase.[5] Increasing the column temperature (e.g., to 40°C) generally reduces retention time and can improve peak shape.[5] Conversely, lowering the temperature can increase retention and may enhance resolution for some closely eluting compounds.[5]
Insufficient Column Efficiency The column may lack the necessary theoretical plates for separation. Use a longer column or a column packed with smaller particles to increase efficiency, though this may increase backpressure.[2]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise accurate integration and quantification.

Potential Cause Solution
Secondary Interactions Residual silanol (B1196071) groups on the silica stationary phase can interact with the carboxylic acid group of fatty acids, causing peak tailing.[2] Use an end-capped column or add a small amount of an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress fatty acid ionization.[2]
Column Overload Injecting too much sample can lead to peak fronting.[1] Dilute the sample or reduce the injection volume.
Mismatched Solvents If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase if possible.
Column Degradation A void at the column inlet or a contaminated frit can lead to poor peak shape. Reverse-flush the column (if permissible by the manufacturer) or replace it.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating fatty acid isomers?

The optimal column depends on the specific isomers you are trying to separate:

  • Reversed-Phase (RP-HPLC):

    • Octadecylsilane (C18): This is the most common type and separates fatty acids based on hydrophobicity, which is influenced by chain length and the degree of unsaturation.[4][6] It provides good general separation but has limited ability to resolve cis/trans isomers due to their similar hydrophobicity.[3][4]

    • Cholesteryl-bonded silica (e.g., COSMOSIL Cholester): These columns offer enhanced molecular shape selectivity and are superior to C18 for separating both geometric (cis/trans) and positional isomers.[3][4]

  • Silver-Ion (Ag+-HPLC): This is a highly effective technique for resolving positional and geometric isomers.[4] The separation relies on the formation of reversible complexes between silver ions on the stationary phase and the double bonds of the fatty acids.[4] The elution order is generally trans,trans isomers first, followed by cis,trans/trans,cis, and finally cis,cis isomers.[4]

  • Chiral Chromatography: For separating enantiomeric fatty acids (e.g., hydroxy fatty acids), a chiral stationary phase is necessary.[7][8]

Q2: Do I need to derivatize my fatty acid samples for HPLC analysis?

While not always mandatory, derivatization is highly recommended for several reasons:

  • Improved Peak Shape: Free fatty acids can exhibit poor peak shape due to the polar carboxyl group.[1] Derivatization to esters neutralizes this polarity, leading to sharper, more symmetrical peaks.[1]

  • Enhanced Detection Sensitivity: Fatty acids have weak UV absorption at low wavelengths (<205 nm).[6][9] Derivatizing with a chromophore (e.g., phenacyl, p-bromophenacyl) or a fluorophore allows for highly sensitive detection at longer, more specific wavelengths.[6][10][11]

Q3: How can I optimize my mobile phase for better isomer separation?

Mobile phase optimization is a powerful tool for improving resolution:

  • Solvent Selection: In reversed-phase HPLC, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727).[6] Acetonitrile and methanol have different selectivities, so trying both can be beneficial.

  • Mobile Phase Additives: Adding a small amount of acid (e.g., 0.05-0.1% formic acid, acetic acid, or TFA) to the mobile phase is crucial for underivatized fatty acids.[2][3][6] This suppresses the ionization of the carboxylic acid group, leading to sharper peaks and reproducible retention times.[1][2]

  • Gradient Elution: For complex mixtures of fatty acids, a gradient elution (where the mobile phase composition changes over time) is often necessary.[12] A shallow, slow gradient can significantly improve the resolution of closely eluting isomers.[1]

Q4: How does column temperature affect the separation?

Temperature is a critical parameter that influences selectivity and retention time.[5]

  • Higher Temperatures: Increasing the temperature (e.g., 30-40°C) decreases the viscosity of the mobile phase, which can lead to sharper peaks, shorter run times, and lower backpressure.[4][5]

  • Lower Temperatures: Decreasing the temperature increases retention and can sometimes improve the resolution of specific isomer pairs.[5] Consistent temperature control is essential for reproducible results.

Q5: Should I use HPLC or Gas Chromatography (GC) for fatty acid analysis?

The choice depends on your analytical goals:

  • Gas Chromatography (GC): GC is the traditional and most widely used method for analyzing the overall fatty acid profile.[2][3] It offers high resolution and sensitivity, especially with a flame ionization detector (FID), after converting the fatty acids to volatile methyl esters (FAMEs).[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is advantageous for analyzing thermally sensitive fatty acids (e.g., those with hydroperoxy groups) as it operates at or near ambient temperature.[6] It is also the preferred method for preparative separations, allowing for the collection of purified isomers for further analysis.[6]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids with p-Bromophenacyl Bromide

This protocol enhances UV detection for fatty acid analysis.

  • Sample Preparation: Start with a dried lipid extract or a known amount of fatty acid standard.

  • Reaction Mixture: To the dried sample, add a solution of p-bromophenacyl bromide and a crown ether catalyst (e.g., 18-crown-6) in acetonitrile.[4][13]

  • Incubation: Incubate the reaction mixture at 75-80°C for approximately 30 minutes.[4][13]

  • Completion: Cool the reaction mixture to room temperature before injection into the HPLC system.

Protocol 2: General Purpose RP-HPLC for Fatty Acid Isomer Separation

This method is suitable for the analysis of derivatized fatty acids and can provide good separation of some isomers, particularly with a specialized column.

  • Column: COSMOSIL Cholester (150 x 4.6 mm) or a high-quality C18 column.[4]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For underivatized fatty acids, a mobile phase such as 90% methanol with 0.05% TFA can be employed.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30-40°C.[4]

  • Detection: UV detector set at an appropriate wavelength for the derivative (e.g., 254 nm for phenacyl esters) or an Evaporative Light Scattering Detector (ELSD) for underivatized fatty acids.[4]

  • Injection Volume: 10-20 µL.[4]

Parameter Relationships in HPLC

G Resolution Peak Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention Factor (k') Resolution->Retention MobilePhase Mobile Phase Selectivity->MobilePhase StationaryPhase Stationary Phase Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature ColumnLength Column Length / Particle Size Efficiency->ColumnLength Retention->MobilePhase Retention->Temperature

Caption: Key HPLC parameters influencing peak resolution.

Protocol 3: Silver-Ion HPLC (Ag+-HPLC) for CLA Isomer Separation

This protocol is specifically adapted for the detailed separation of conjugated linoleic acid (CLA) isomers.

  • Sample Preparation: Hydrolyze biological samples using a methanolic KOH solution. Acidify the hydrolysate to approximately pH 2 and extract the free fatty acids with a non-polar solvent like hexane (B92381) or dichloromethane. Evaporate the solvent and redissolve the residue in hexane for injection.[4]

  • Column: ChromSpher 5 Lipids column (or similar silver-ion column). Using two columns in series can enhance resolution.[4]

  • Mobile Phase: A very low percentage of a polar modifier like acetonitrile in a non-polar solvent such as hexane (e.g., hexane/acetonitrile 99.9:0.1, v/v).[4] An isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient or controlled at a low temperature (e.g., 21°C) for stable interactions.[4]

  • Detection: UV/Diode Array Detector (DAD) at 234 nm for conjugated double bonds.[4]

  • Injection Volume: 5-20 µL.

References

"overcoming matrix effects in 4-Hexenoic acid quantification from plasma"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-hexenoic acid in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in plasma?

A1: The primary challenges stem from the inherent complexity of the plasma matrix. These include:

  • Matrix Effects: Co-eluting endogenous components, particularly phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]

  • Low Endogenous Concentrations: As a short-chain fatty acid (SCFA), this compound may be present at low physiological concentrations, requiring a highly sensitive analytical method.

  • Analyte Properties: The volatility and polarity of this compound can make extraction and chromatographic separation challenging.[3]

Q2: What are the common analytical techniques for this compound quantification?

A2: The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This technique often requires a derivatization step to increase the volatility of this compound, making it suitable for gas chromatography.[3] Silylation is a common derivatization method.[4][5]

  • LC-MS/MS: This is a highly sensitive and specific method that can often be used for direct analysis of this compound without derivatization.[3] It is the preferred method for bioanalysis due to its high throughput and specificity.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Minimizing matrix effects is crucial for accurate and reproducible results. Key strategies include:

  • Effective Sample Preparation: The goal is to remove interfering substances, especially phospholipids, while efficiently recovering this compound. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.[6][7]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[8][9]

    • Solid-Phase Extraction (SPE): Provides excellent sample cleanup and can be targeted to remove specific interferences like phospholipids.[7][10] There are specific SPE cartridges designed for phospholipid removal.[11][12]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is essential.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the gold standard for compensating for matrix effects and variability in sample processing.[13][14][15] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[16]

Q4: Should I use a derivatization agent for GC-MS analysis of this compound?

A4: Yes, derivatization is generally necessary for the GC-MS analysis of carboxylic acids like this compound.[3] Derivatization increases the volatility and improves the chromatographic peak shape. A common and effective method is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS).[3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) in LC-MS/MS 1. Suboptimal chromatographic conditions. 2. Interaction with active sites in the LC system. 3. Co-eluting interferences.1. Optimize the mobile phase composition and gradient. Ensure the pH is appropriate for a carboxylic acid. 2. Use a column with high inertness. 3. Improve sample cleanup to remove interfering compounds.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instrument instability.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Implement a more rigorous sample cleanup method (e.g., SPE with phospholipid removal). 3. Use a stable isotope-labeled internal standard.[14] 4. Perform system suitability tests to ensure instrument performance.
Low Analyte Recovery 1. Inefficient extraction from the plasma matrix. 2. Analyte loss during solvent evaporation steps. 3. Suboptimal pH for extraction.1. Optimize the extraction solvent and technique (LLE or SPE). 2. Use a gentle stream of nitrogen for evaporation and avoid overheating. 3. For LLE, acidify the sample to a pH below the pKa of this compound (~4.8) to ensure it is in its neutral form for efficient extraction into an organic solvent.[8]
Ion Suppression in LC-MS/MS 1. Co-elution of phospholipids or other matrix components.[2] 2. High concentration of salts in the final extract.1. Use a phospholipid removal SPE plate or a more effective LLE protocol.[12] 2. Modify the chromatographic method to separate the analyte from the suppression zone. 3. Ensure salts from buffers are removed during sample preparation.
No or Low Signal in GC-MS 1. Incomplete derivatization. 2. Degradation of the analyte at high temperatures. 3. Adsorption in the GC inlet or column.1. Optimize the derivatization reaction conditions (reagent volume, temperature, and time).[5] 2. Lower the injector and transfer line temperatures. 3. Use a deactivated inlet liner and a suitable GC column.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Plasma

This protocol provides a general framework. Specific parameters should be optimized and validated for your instrumentation and laboratory conditions.

1. Sample Preparation: Protein Precipitation and Phospholipid Removal

  • To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) for this compound.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Pass the supernatant through a phospholipid removal plate or cartridge.[11][12]

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions (Illustrative)

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.[3]

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: A linear gradient from 5% to 95% B over several minutes, followed by re-equilibration. This needs to be optimized.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[3]

  • MS/MS Conditions (MRM):

    • Precursor Ion (Q1) for this compound: m/z 113.1 (for [M-H]⁻)

    • Product Ions (Q3): To be determined by infusion and fragmentation of a this compound standard. A potential fragment is m/z 69.1.

Protocol 2: GC-MS Analysis of this compound in Plasma with Derivatization

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 200 µL of plasma, add a SIL-IS.

  • Acidify the sample to pH < 2 with 1M HCl.[8]

  • Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube. Repeat the extraction.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[8]

  • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[3]

  • Cap the vial and heat at 70°C for 30 minutes.[4]

  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions (Illustrative)

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.[3]

  • Injection Volume: 1 µL in splitless mode.[3]

  • Oven Temperature Program: Optimize for separation, for example: initial temperature of 70°C, hold for 1 minute, then ramp to 280°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Quantitative Data Summary

The following tables present illustrative performance data for the analysis of short-chain fatty acids in plasma. Note: This data is for structurally similar compounds and must be validated specifically for this compound.

Table 1: Illustrative LC-MS/MS Method Performance for a Short-Chain Fatty Acid in Plasma

ParameterIllustrative ValueReference
Linearity (r²)> 0.99[17]
Limit of Quantification (LOQ)1.0 nmol/L[17]
Limit of Detection (LOD)0.8 nmol/L[17]
Recovery103 - 108%[17]
Intra-day Precision (%CV)< 15%[17]
Inter-day Precision (%CV)< 15%[17]
Matrix EffectTo be determined

Table 2: Illustrative GC-MS Method Performance for a Short-Chain Fatty Acid in Plasma

ParameterIllustrative ValueReference
Linearity (r²)> 0.999[18]
Limit of Quantification (LOQ)5.71 - 11.20 µg/mL[18]
Recovery96.51 - 108.83%[18]
Precision (%RSD)< 10%[18]
Matrix EffectTo be determined

Visualizations

experimental_workflow_lcms plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 plr Phospholipid Removal centrifuge1->plr evap Evaporation plr->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms

Caption: LC-MS/MS workflow for this compound quantification in plasma.

experimental_workflow_gcms plasma Plasma Sample add_is Add SIL-IS plasma->add_is acidify Acidification add_is->acidify lle Liquid-Liquid Extraction acidify->lle evap Evaporation lle->evap deriv Derivatization (Silylation) evap->deriv gcms GC-MS Analysis deriv->gcms

Caption: GC-MS workflow for this compound quantification in plasma.

troubleshooting_logic cluster_issue Identified Issue cluster_causes Potential Causes cluster_solutions Solutions issue Inaccurate Quantification cause1 Matrix Effects issue->cause1 cause2 Poor Recovery issue->cause2 cause3 Inconsistent Sample Prep issue->cause3 solution1a Improve Sample Cleanup (e.g., Phospholipid Removal) cause1->solution1a solution1b Use SIL-IS cause1->solution1b solution2 Optimize Extraction (Solvent, pH) cause2->solution2 solution3 Standardize Protocol cause3->solution3

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

"stability of 4-Hexenoic acid in different solvents and temperatures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hexenoic acid in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound, like other unsaturated carboxylic acids, is primarily influenced by several factors:

  • pH: The carboxylic acid group's reactivity can change significantly with pH.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation due to the presence of a double bond.

  • Oxidizing Agents: The double bond is susceptible to oxidation.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented in public literature, potential degradation for unsaturated carboxylic acids involves oxidation. The double bond is susceptible to oxidation, which can lead to the formation of epoxides and diols. Further oxidation could lead to cleavage of the carbon-carbon double bond.

Q3: What is the recommended analytical method for monitoring the stability of this compound?

A3: A stability-indicating analytical method is essential for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. This method should be validated to ensure it can separate the parent this compound from its potential degradation products. For identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it aids in structural elucidation.

Troubleshooting Guides

Problem 1: I am observing a rapid decrease in the concentration of this compound in my solution.

Possible CauseTroubleshooting Step
Inappropriate pH Determine the pH of your solution. Conduct a pH stability study to find the optimal pH for maximum stability.
Exposure to Light Protect your solution from light by using amber vials or by storing it in the dark. A photostability study can help assess the impact of light.
Presence of Oxidizing Agents Identify and eliminate any potential oxidizing agents in your formulation. The addition of an appropriate antioxidant may be considered.
Elevated Storage Temperature Store your solution at the recommended temperature. To understand the temperature sensitivity, perform stability studies at accelerated temperatures.

Problem 2: I am observing new, unidentified peaks in my HPLC chromatogram during stability testing.

Possible CauseTroubleshooting Step
Degradation of this compound Characterize the new peaks using techniques like LC-MS to determine their mass and propose potential structures. This will help in understanding the degradation pathway.
Interaction with Excipients If working with a formulation, conduct compatibility studies with individual excipients to identify any potential interactions.
Contamination Ensure proper handling and storage procedures are followed to prevent contamination. Analyze a placebo or blank solvent to rule out extraneous peaks.

Illustrative Stability Data

The following tables present hypothetical stability data for this compound to illustrate its degradation profile under various conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Effect of Temperature on the Stability of this compound (1 mg/mL in Methanol) over 48 Hours

Temperature% Recovery of this compound
4°C99.5%
25°C (Room Temperature)97.2%
40°C91.8%
70°C82.5%

Table 2: Effect of Solvent on the Stability of this compound (1 mg/mL) at 40°C over 48 Hours

Solvent% Recovery of this compound
Acetonitrile94.1%
Methanol (B129727)91.8%
Water (pH 7)89.5%
Dichloromethane96.3%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound and a solution to 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and

Technical Support Center: Troubleshooting Low Yields in 4-Hexenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-hexenoic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and versatile methods for synthesizing this compound and its derivatives are the Malonic Ester Synthesis and the Johnson-Claisen Rearrangement. The Malonic Ester Synthesis offers a straightforward approach for carbon chain extension, while the Johnson-Claisen Rearrangement is a powerful method for forming carbon-carbon bonds with high stereoselectivity.[1][2]

Q2: I'm seeing a mixture of E and Z isomers in my final product. How can I improve the stereoselectivity?

A2: For the Johnson-Claisen rearrangement, the reaction proceeds through a chair-like transition state, which generally favors the formation of the more thermodynamically stable (E)-isomer.[3] To enhance this selectivity, ensure the reaction is allowed to reach thermal equilibrium. For Wittig-type reactions, the stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides tend to produce the (E)-alkene, whereas non-stabilized ylides favor the (Z)-alkene.[4][5]

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., diethyl malonate, crotyl alcohol), dialkylated byproducts from the Malonic Ester Synthesis, or side-products from competing reactions.[6][7] Purification can often be achieved by column chromatography on silica (B1680970) gel or by distillation.

Q4: Can I use a different alkylating agent in the Malonic Ester Synthesis?

A4: Yes, the Malonic Ester Synthesis is versatile. Primary alkyl halides, such as crotyl bromide, are excellent substrates for the SN2 alkylation step.[7] Allylic and benzylic halides are also highly effective. However, secondary alkyl halides may lead to elimination byproducts, and tertiary alkyl halides are generally unsuitable.[7]

Troubleshooting Guides

Malonic Ester Synthesis Route

Problem 1: Low yield of the alkylated malonic ester.

  • Question: I am getting a low yield after the alkylation of diethyl malonate with crotyl bromide. What could be the issue?

  • Answer: Low yields in this step are often due to incomplete deprotonation of the malonic ester, side reactions, or issues with the alkylating agent.

    • Incomplete Deprotonation: Ensure you are using at least one full equivalent of a suitable base, such as sodium ethoxide, to completely form the enolate.[8] The pKa of diethyl malonate is around 13, so a sufficiently strong base is required.

    • Dialkylation: A common side reaction is the formation of a dialkylated product. This can be minimized by using a slight excess of the malonic ester relative to the alkylating agent.[6][7]

    • Base and Solvent Choice: To prevent transesterification, use an alkoxide base that matches the alcohol portion of the ester (e.g., sodium ethoxide for diethyl malonate).[7] A variety of solvents can be used, including alcohols and DMF.[6]

    • Alkylating Agent Quality: Ensure your crotyl bromide is pure and not degraded.

Problem 2: Low yield of this compound after hydrolysis and decarboxylation.

  • Question: The final hydrolysis and decarboxylation steps are giving me a poor yield. What can I do?

  • Answer: Incomplete hydrolysis or decarboxylation are the most likely culprits.

    • Hydrolysis: Saponification with a base like NaOH followed by acidification is a common method.[6] Ensure the reaction goes to completion by monitoring with TLC. Acid-catalyzed hydrolysis is also an option but is reversible.[9]

    • Decarboxylation: The substituted malonic acid needs to be heated, typically in the presence of acid, to induce decarboxylation.[6] Ensure sufficient heating time and temperature to drive the reaction to completion.

Johnson-Claisen Rearrangement Route

Problem 1: The rearrangement is not proceeding or is very slow.

  • Question: My Johnson-Claisen rearrangement of crotyl alcohol and triethyl orthoacetate is not working well. What factors should I check?

  • Answer: This rearrangement often requires specific conditions to proceed efficiently.

    • Temperature: The Johnson-Claisen rearrangement typically requires high temperatures, often between 100-200 °C.[10][11] Ensure your reaction is heated sufficiently. Microwave-assisted heating has been shown to dramatically increase reaction rates.[10][11]

    • Catalyst: A weak acid catalyst, such as propionic acid, is generally used.[1][12] Ensure a catalytic amount is present.

    • Excess Reagent: The reaction is often performed with a large excess of the orthoester.[1]

Problem 2: Formation of side products.

  • Question: I am observing unexpected byproducts in my Johnson-Claisen rearrangement. What are they and how can I avoid them?

  • Answer: Side reactions can occur, especially at high temperatures.

    • Competing Reactions: Acid-catalyzed side reactions with other functional groups in the molecule can be a problem.[13]

    • Rearrangement of the Allylic Alcohol: The allylic alcohol itself could undergo rearrangement under acidic conditions.

    • Purification: Careful purification by column chromatography may be necessary to separate the desired product from any byproducts.

Quantitative Data

Table 1: Influence of Base on Malonic Ester Alkylation (Illustrative)

BaseSolventTemperature (°C)Alkylation Yield (%)Dialkylation (%)
Sodium EthoxideEthanol (B145695)Reflux8510
Potassium CarbonateDMF807515
Sodium HydrideTHF60905

Note: These are representative values and actual results may vary depending on specific reaction conditions.

Table 2: Effect of Temperature on Johnson-Claisen Rearrangement (Illustrative)

Temperature (°C)Reaction Time (h)Yield of Ethyl 4-hexenoate (%)
1002440
140875
180485 (with some decomposition)

Note: These are representative values and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
  • Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol. Add sodium ethoxide (1.0 equivalent) portion-wise at room temperature.

  • Alkylation: To the resulting solution, add crotyl bromide (1.0 equivalent) dropwise. Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Add water and extract the product with diethyl ether.

  • Hydrolysis: Treat the crude alkylated ester with an aqueous solution of sodium hydroxide (B78521) (2.2 equivalents) and heat to reflux until the ester is fully hydrolyzed.

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1-2. Heat the acidic solution to reflux to effect decarboxylation.

  • Purification: After cooling, extract the this compound with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and purify by vacuum distillation.

Protocol 2: Synthesis of Ethyl 4-Hexenoate via Johnson-Claisen Rearrangement
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine crotyl alcohol (1.0 equivalent), triethyl orthoacetate (5.0 equivalents), and a catalytic amount of propionic acid (0.1 equivalents).

  • Reaction: Heat the mixture to reflux (typically around 140 °C).[14] Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoacetate and ethanol under reduced pressure.

  • Purification: Purify the crude ethyl 4-hexenoate by fractional distillation under reduced pressure.

To obtain this compound, the resulting ethyl 4-hexenoate can be hydrolyzed using standard procedures (e.g., saponification with NaOH followed by acidification).

Visualizations

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate NaOEt, EtOH Alkylated Malonate Alkylated Malonate Enolate->Alkylated Malonate + Crotyl Bromide (SN2) Substituted Malonic Acid Substituted Malonic Acid Alkylated Malonate->Substituted Malonic Acid 1. NaOH, H2O 2. H3O+ This compound This compound Substituted Malonic Acid->this compound Heat, -CO2

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Johnson_Claisen_Rearrangement cluster_0 Step 1: Ketene Acetal Formation cluster_1 Step 2: [3,3]-Sigmatropic Rearrangement cluster_2 Step 3: Hydrolysis Crotyl Alcohol Crotyl Alcohol Ketene Acetal Ketene Acetal Crotyl Alcohol->Ketene Acetal + Triethyl Orthoacetate Propionic Acid (cat.) Ethyl 4-hexenoate Ethyl 4-hexenoate Ketene Acetal->Ethyl 4-hexenoate Heat This compound This compound Ethyl 4-hexenoate->this compound 1. NaOH, H2O 2. H3O+

Caption: Workflow for the Johnson-Claisen Rearrangement route to this compound.

Troubleshooting_Low_Yield cluster_Malonic_Ester Malonic Ester Synthesis cluster_Claisen Johnson-Claisen Rearrangement Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Check Dialkylation Dialkylation Low Yield->Dialkylation Check Poor Alkylating Agent Poor Alkylating Agent Low Yield->Poor Alkylating Agent Check Incomplete Hydrolysis/Decarboxylation Incomplete Hydrolysis/Decarboxylation Low Yield->Incomplete Hydrolysis/Decarboxylation Check Insufficient Heat Insufficient Heat Low Yield->Insufficient Heat Check Catalyst Issue Catalyst Issue Low Yield->Catalyst Issue Check Side Reactions Side Reactions Low Yield->Side Reactions Check

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Optimizing Derivatization Reactions for Volatile Fatty Acids (VFAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize derivatization reactions for the analysis of volatile fatty acids (VFAs), primarily by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for VFA analysis by GC?

A1: Derivatization is a critical step for the analysis of VFAs by gas chromatography.[1] Due to their chemical nature, free fatty acids are highly polar compounds that tend to form hydrogen bonds, which leads to poor volatility and strong interactions with the GC column's stationary phase.[2] This interaction results in significant peak tailing, poor peak shape, and inaccurate quantification.[2][3] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) derivative, making the analytes suitable for GC analysis and allowing for separation based on boiling point and degree of unsaturation.[1][4]

Q2: What are the most common derivatization methods for VFAs?

A2: The two main approaches for VFA derivatization are esterification and silylation.[5]

  • Esterification: This method converts VFAs into fatty acid methyl esters (FAMEs) or other alkyl esters.[4] Common reagents include Boron Trifluoride in Methanol (B129727) (BF3-Methanol), methanolic HCl, and various chloroformates like isobutyl chloroformate.[5][6][7]

  • Silylation: This process converts the acidic protons of the carboxyl groups into trimethylsilyl (B98337) (TMS) esters.[5] Widely used silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a trimethylchlorosilane (TMCS) catalyst.[2][5]

Q3: How do I choose between esterification and silylation?

A3: The choice depends on your specific application, sample matrix, and available instrumentation.

  • Esterification (specifically FAMEs) is a robust and widely used method, and the resulting FAMEs are very stable.[5] It is often preferred for general VFA profiling.

  • Silylation is a very effective one-step reaction for derivatizing carboxyl groups.[5] However, the TMS derivatives can be sensitive to moisture and may require strictly anhydrous conditions.[2][5] Silylation reagents can also derivatize other functional groups like hydroxyls and amines, which can be an advantage or disadvantage depending on the analysis goals.[2]

Q4: My samples are aqueous. Do I need to dry them before derivatization?

A4: For many common derivatization methods, yes. Silylation and many esterification reactions (like those using BF3-Methanol) are highly sensitive to moisture, as water can hinder the reaction or hydrolyze the derivatives.[2][8] Therefore, aqueous samples must be evaporated to dryness before adding the reagents.[4] However, some protocols using reagents like isobutyl chloroformate have been developed specifically for derivatization in aqueous solutions, avoiding the need for a drying step which can lead to the loss of highly volatile acids.[6]

Troubleshooting Guides

This section addresses specific issues encountered during VFA derivatization experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My derivatization reaction is incomplete, resulting in low product yield and large peaks for the underivatized VFAs. What are the common causes and how can I fix this?

A: Incomplete derivatization is a common issue with several potential causes. The following troubleshooting steps and logical diagram can help identify and resolve the problem.

  • Insufficient Reagent: The derivatizing agent must be in molar excess relative to the active hydrogens in the sample.

    • Solution: Increase the amount of derivatization reagent.[9] As a rule of thumb, use at least a 2:1 molar ratio of silylating reagent to active hydrogens. To confirm you have excess reagent, a peak for the derivatization agent should be visible in the chromatogram.[9]

  • Presence of Moisture: Water competes with the VFAs for the derivatizing reagent and can hydrolyze the formed derivatives, significantly reducing the yield.[8]

    • Solution: Ensure all glassware is oven-dried and cooled in a desiccator. Use high-purity, anhydrous solvents and reagents. If samples are aqueous, they must be completely dried first.[2] Consider adding a water scavenger, such as 2,2-dimethoxypropane, to the reaction.[10]

  • Suboptimal Reaction Conditions: Reaction time and temperature are critical parameters that must be optimized.

    • Solution: If you suspect an incomplete reaction, try increasing the reaction time or temperature.[9] Monitor the reaction's progress by analyzing aliquots at different time points to determine the minimum time required for the product peak area to plateau.

  • Reagent Degradation: Derivatization reagents can degrade if not stored properly, especially after being opened.[10]

    • Solution: Use fresh, high-quality reagents. Store them under the recommended conditions (e.g., in a desiccator, under an inert atmosphere) and tightly sealed.[8]

  • Sample Matrix Effects: Components within a complex sample matrix can interfere with the derivatization reaction.[6][10]

    • Solution: Perform a sample cleanup or extraction step before derivatization to remove interfering substances like lipids.[6]

G Troubleshooting Low Derivatization Yield start Low Product Yield reagent_check Is derivatizing agent peak present in chromatogram? start->reagent_check moisture_check Were anhydrous conditions ensured? reagent_check->moisture_check Yes add_reagent Increase amount of derivatizing reagent reagent_check->add_reagent No conditions_check Optimize reaction time and temperature moisture_check->conditions_check Yes dry_system Dry glassware, solvents, and sample thoroughly moisture_check->dry_system No matrix_check Consider sample cleanup to remove interferences conditions_check->matrix_check reagent_quality Use fresh, high-quality derivatizing reagent matrix_check->reagent_quality end_point Re-analyze Sample reagent_quality->end_point add_reagent->end_point dry_system->end_point

Troubleshooting logic for low derivatization yield.

Problem 2: Chromatographic Issues - Peak Tailing

Q: My chromatogram shows significant peak tailing for my VFA derivatives. What is causing this and how can I improve the peak shape?

A: Peak tailing is a common problem in VFA analysis and often indicates an issue with either the derivatization process or the GC system itself.[2][11]

  • Incomplete Derivatization: The most common cause of tailing for fatty acids is the presence of underivatized carboxyl groups interacting with active sites in the GC system.[2]

    • Solution: Revisit the troubleshooting steps for "Low Product Yield" to ensure your derivatization reaction is going to completion.

  • GC System Activity: Active sites in the inlet liner or on the column can cause polar compounds to tail.[11]

    • Solution: Perform regular inlet maintenance, including replacing the liner, septum, and O-ring.[12] Trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues and active sites.[13][14] If the problem persists, the column may need to be replaced.[12] Using highly deactivated or end-capped columns is recommended.[11]

  • Column Contamination: Buildup of non-volatile matrix components on the column can lead to active sites.

    • Solution: "Bake out" the column at a high temperature (within the column's limits) to remove contaminants.[15] Consider a more thorough sample cleanup procedure before injection.[12]

  • Solvent-Phase Mismatch: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause peak distortion.[15]

    • Solution: Ensure the polarity of your injection solvent matches the polarity of your GC column.[14]

Problem 3: Poor Reproducibility

Q: I am getting inconsistent results between injections and batches. How can I improve the reproducibility of my VFA analysis?

A: Poor reproducibility can stem from variability in sample preparation, derivatization, or the analytical measurement.

  • Sample Handling: VFAs can be lost due to their volatility, or their concentrations can be altered by microbial activity if samples are not handled properly.

    • Solution: Ensure rapid sample handling.[16] Upon collection, samples should be immediately cooled, and either analyzed quickly, preserved chemically, or frozen at -20°C for storage.[16][17]

  • Inconsistent Reaction Conditions: Minor variations in reaction time, temperature, or reagent volumes can lead to inconsistent derivatization efficiency.

    • Solution: Standardize your derivatization protocol meticulously. Use calibrated pipettes and a reliable heating block or water bath. An automated derivatization system can also improve reproducibility.[18]

  • Use of an Internal Standard (IS): An IS is crucial for correcting for variations in sample extraction, derivatization, and injection volume.

    • Solution: Add a suitable internal standard (e.g., 2-ethylbutyric acid) to all samples, standards, and blanks at the beginning of the sample preparation process.[17] The IS should be a compound that is chemically similar to the analytes but not present in the original sample.

Data Presentation: Comparison of Derivatization Methods

The selection of a derivatization method involves trade-offs in reaction conditions, speed, and robustness.

Derivatization MethodReagent(s)Target Group(s)Typical Reaction Temp. (°C)Typical Reaction Time (min)Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification BF3-Methanol or HCl-MethanolCarboxyl60 - 1005 - 60[4]Robust, widely used; FAMEs are stable.[5]Can be a two-step process for lipids; reagents can be harsh.[5]
Silylation BSTFA or MSTFA (+1% TMCS)Carboxyl, Hydroxyl, Amine60 - 8060[2][5]One-step reaction for multiple functional groups.[5]Derivatives can be sensitive to moisture; potential for incomplete derivatization.[2][5]
Aqueous Phase Esterification Isobutyl chloroformate / IsobutanolCarboxylN/AN/AAllows derivatization in aqueous solution, avoiding sample drying.[6]May not be suitable for all VFA types; separation of reagent can be difficult.[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using BF₃-Methanol

This protocol is a widely used method for preparing fatty acid methyl esters (FAMEs) from VFA samples.[1][4]

  • Sample Preparation: Place up to 25 mg of your dried sample (e.g., lyophilized biological extract) into a screw-capped glass tube with a PTFE liner.[4]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the tube.[4]

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60°C for 10-30 minutes.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[4]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like hexane (B92381) to the tube.[10]

  • Phase Separation: Vortex the tube vigorously for 30 seconds to extract the FAMEs into the hexane layer.[10] Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial. To ensure no water is transferred, the organic layer can be passed through a small amount of anhydrous sodium sulfate.[4][10] The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA with TMCS

This protocol is effective for creating TMS derivatives of VFAs. This method is highly sensitive to moisture.[4]

  • Sample Preparation: Place your thoroughly dried sample into a GC autosampler vial.[4]

  • Reagent Addition: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) to the vial. A molar excess of the reagent is required.[4][5]

  • Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60-80°C for 60 minutes.[2][4][5]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If necessary, the sample can be diluted with a suitable solvent like dichloromethane.[4]

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (Feces, Serum, etc.) extract Extraction / Homogenization sample->extract dry Dry Sample (Lyophilization / N2 Stream) extract->dry add_reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) dry->add_reagent heat Heat Reaction (e.g., 60°C for 30-60 min) add_reagent->heat extract_deriv Extract Derivatives (e.g., with Hexane) heat->extract_deriv gcms GC-MS Analysis extract_deriv->gcms data Data Processing & Quantification gcms->data

General workflow for VFA derivatization and analysis.

References

Technical Support Center: Minimizing Degradation of Unsaturated Fatty Acids During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of unsaturated fatty acids during sample preparation. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unsaturated fatty acid degradation during sample preparation?

A1: The primary causes of unsaturated fatty acid degradation are:

  • Oxidation: This is the most significant cause of degradation. Unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), are highly susceptible to oxidation due to the presence of double bonds.[1][2] This process can be initiated by exposure to oxygen, light, heat, and the presence of metal ions.[1] Oxidation leads to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones, altering the sample's integrity.[3]

  • Enzymatic Degradation: Lipases and other enzymes present in biological samples can hydrolyze fatty acids from their glycerol (B35011) backbone.[1] This enzymatic activity can be initiated or accelerated during sample collection and homogenization if not properly controlled.[1][4]

  • Thermal Degradation: High temperatures used during certain extraction or derivatization steps can lead to the degradation of unsaturated fatty acids, causing isomerization or polymerization.[5]

Q2: What are the best practices for sample collection and initial handling to prevent degradation?

A2: To minimize degradation at the initial stages:

  • Rapid Processing: Process samples as quickly as possible after collection.[4]

  • Low Temperatures: Keep samples on ice or at 4°C throughout the collection and initial processing steps.[1][6]

  • Quenching: For cellular or tissue samples, immediately quench metabolic activity by flash-freezing in liquid nitrogen.[1][7]

  • Anticoagulants: When collecting blood samples, the choice of anticoagulant can impact lipid stability. EDTA is a commonly recommended anticoagulant.[8]

Q3: How should I store my samples to ensure the stability of unsaturated fatty acids?

A3: Proper storage is crucial for long-term stability:

  • Low Temperatures: For long-term storage, -80°C is the recommended temperature to minimize both oxidative and enzymatic degradation.[4][6] Some studies suggest that for polyunsaturated fatty acids, storage at -75°C or below is optimal to halt nearly all peroxidation.[9]

  • Inert Atmosphere: Store samples under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation.[10]

  • Solvent Storage: For lipid extracts, storage in an organic solvent at low temperatures is preferable to storing them as a dry film, which can be more prone to oxidation.[1] However, ensure the storage container is glass with a Teflon-lined cap, as organic solvents can leach impurities from plastics.[10]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can accelerate degradation.[8] Aliquoting samples into smaller volumes for single use is recommended.

Q4: What are the most effective antioxidants to add during sample preparation?

A4: Several antioxidants can be used to prevent oxidation:

  • Butylated Hydroxytoluene (BHT): BHT is a widely used synthetic antioxidant that is very effective at inhibiting lipid peroxidation.[11]

  • Tert-butylhydroquinone (TBHQ): TBHQ has been shown to be highly effective in inhibiting the formation of both primary and secondary oxidation products.[12]

  • Vitamin E (α-tocopherol): As a natural lipid-soluble antioxidant, Vitamin E is effective at protecting PUFAs from oxidation within biological membranes.[13]

  • Triphenylphosphine (TPP): TPP can also be used to reduce lipid hydroperoxides.[11]

Troubleshooting Guides

Issue 1: Low recovery of unsaturated fatty acids in the final extract.
  • Possible Cause: Inefficient extraction method.

    • Solution: The choice of extraction solvent is critical and depends on the sample matrix. The Folch (chloroform/methanol) and Bligh-Dyer methods are classic choices for comprehensive lipid extraction.[14] For a less toxic alternative, a method using methyl-tert-butyl ether (MTBE) has shown comparable extraction efficiency for major lipid classes.[8] A single-phase extraction using 1-butanol/methanol is another efficient and high-throughput option.[15][16]

  • Possible Cause: Loss of sample during phase separation or transfer.

    • Solution: Ensure complete phase separation by adequate centrifugation. When collecting the lipid-containing layer (typically the lower organic phase in the Folch method), be careful to avoid aspirating the aqueous layer or the protein interface.

  • Possible Cause: Adsorption of fatty acids to labware.

    • Solution: Use glass or polypropylene (B1209903) tubes and minimize the use of plasticware that can leach contaminants or adsorb lipids.[10]

Issue 2: High levels of oxidized fatty acids detected in the sample.
  • Possible Cause: Exposure to oxygen during sample preparation.

    • Solution: Work quickly and keep samples on ice.[1] Purge storage vials and reaction tubes with an inert gas like nitrogen or argon before sealing.[10]

  • Possible Cause: Inadequate amount or absence of antioxidants.

    • Solution: Add an antioxidant such as BHT or TBHQ to the extraction solvent.[11][12] A common concentration for BHT is 0.01% in the solvent.

  • Possible Cause: Contamination with metal ions.

    • Solution: Use high-purity solvents and reagents. Metal ions can catalyze lipid oxidation, so avoid contact with metal surfaces where possible. The use of chelating agents like EDTA can also help.

Issue 3: Inconsistent results between replicate samples.
  • Possible Cause: Non-homogenous sample.

    • Solution: For tissue samples, ensure thorough homogenization to achieve a uniform consistency before taking an aliquot for extraction.[4] Using a bead beater or a Dounce homogenizer can be effective.[17]

  • Possible Cause: Variable timing in sample processing steps.

    • Solution: Standardize all steps of the protocol, including incubation times, centrifugation speeds and durations, and the time samples are left at room temperature.

  • Possible Cause: Pipetting errors, especially with viscous organic solvents.

    • Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous organic solvents.

Data Presentation: Comparison of Lipid Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantagesBest Suited For
Folch Liquid-liquid extraction using a chloroform (B151607)/methanol/water system to partition lipids.[14]Gold standard, high recovery for a broad range of lipids.[8]Use of toxic chloroform, can be time-consuming.[8]Solid tissues and comprehensive lipidomics.[14]
Bligh-Dyer A modification of the Folch method with different solvent ratios.[14]Efficient for samples with high water content.Use of toxic chloroform.Biological fluids and samples with high water content.[14]
Matyash (MTBE) Uses methyl-tert-butyl ether (MTBE) in place of chloroform.[8]Less toxic than chloroform, good recovery of major lipid classes.[8]MTBE is highly volatile, which can affect reproducibility.General lipidomics, good for sphingolipids.[8]
1-Butanol/Methanol Single-phase extraction.[15][16]Fast, simple, high-throughput, no drying down step required.[16]May not be as exhaustive as two-phase methods for all lipid classes.Large-scale lipidomics studies, high-throughput screening.[16]
Soxhlet Extraction Semi-continuous extraction with a heated organic solvent.[14]High extraction efficiency due to continuous percolation of fresh solvent.[14]Requires specialized equipment, can be time-consuming, and the heat may degrade some lipids.Solid samples where exhaustive extraction is required.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (commonly CO2) as the extraction solvent.[14]"Green" alternative, tunable selectivity, solvent-free extract.[14]Requires specialized high-pressure equipment.Extraction of specific lipid classes, industrial applications.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Adapted from Folch Method)
  • Sample Preparation: Thaw a 100 µL aliquot of plasma on ice.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma in a glass tube with a Teflon-lined cap.

  • Homogenization: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the mixture at room temperature for 20 minutes to allow for complete lipid extraction.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the tube. Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully aspirate the upper aqueous layer. Collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Storage: Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform or hexane) and store at -80°C under a nitrogen atmosphere.

Protocol 2: Tissue Homogenization and Lipid Extraction
  • Tissue Preparation: Weigh a frozen tissue sample (e.g., 50 mg) and keep it on dry ice.

  • Homogenization Buffer: Prepare a homogenization buffer (e.g., phosphate-buffered saline) and keep it on ice. For enzymatic inhibition, protease inhibitors can be added.[17]

  • Homogenization: Place the frozen tissue in a pre-chilled Dounce homogenizer with the ice-cold buffer. Homogenize with several strokes until the tissue is completely disrupted.[17] Perform this step on ice to minimize enzymatic activity.

  • Lipid Extraction: Transfer the homogenate to a glass tube and proceed with a lipid extraction method such as the Folch or Bligh-Dyer method as described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis sample Biological Sample (Plasma, Tissue) quench Quenching (Liquid Nitrogen) sample->quench For Tissues add_solvent Add Solvent (e.g., Chloroform:Methanol) + Antioxidant (BHT) sample->add_solvent For Plasma homogenize Homogenization (on ice) quench->homogenize homogenize->add_solvent phase_sep Phase Separation (Centrifugation) add_solvent->phase_sep collect_lipid Collect Lipid Layer phase_sep->collect_lipid dry_down Dry Down (Nitrogen Stream) collect_lipid->dry_down reconstitute Reconstitute in Appropriate Solvent dry_down->reconstitute analysis LC-MS or GC-MS Analysis reconstitute->analysis

Caption: Workflow for minimizing unsaturated fatty acid degradation.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_enzymatic Enzymatic Degradation PUFA Polyunsaturated Fatty Acid (PUFA) hydroperoxide Lipid Hydroperoxide PUFA->hydroperoxide ffa Free Fatty Acid PUFA->ffa secondary_products Secondary Oxidation Products (Aldehydes, Ketones) hydroperoxide->secondary_products lysophospholipid Lysophospholipid ffa->lysophospholipid initiators Initiators (Oxygen, Light, Heat, Metal Ions) initiators->hydroperoxide Initiates lipases Lipases lipases->ffa Catalyzes antioxidants Antioxidants (BHT, Vit E) antioxidants->hydroperoxide Inhibits low_temp Low Temperature Quenching low_temp->ffa Inhibits

Caption: Pathways of unsaturated fatty acid degradation.

References

"selecting the appropriate internal standard for 4-Hexenoic acid analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-hexenoic acid. This guide provides detailed answers to frequently asked questions, step-by-step experimental protocols, and robust troubleshooting advice to assist researchers, scientists, and drug development professionals in achieving accurate and precise quantification.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for this compound analysis?

An internal standard (IS) is a chemical compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume or detector sensitivity).[1] For volatile and polar compounds like this compound, which are susceptible to loss during sample handling, an IS is essential for achieving the accuracy and precision required in research and drug development settings.[2][3] The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which minimizes the impact of analytical variability.[1]

Q2: What is the ideal internal standard for this compound analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated or ¹³C-labeled this compound.[4][5] SIL standards are chemically and physically almost identical to the analyte, meaning they behave nearly the same during sample extraction, chromatography, and ionization in a mass spectrometer.[4][5] This similarity allows them to provide the most accurate correction for matrix effects and other analytical variations.

Q3: A deuterated version of this compound does not appear to be commercially available. What are the best alternative internal standards?

When a SIL version of the analyte is unavailable, the next best option is a SIL standard of a closely related compound or a structurally similar chemical that is not naturally present in the samples being analyzed. The key is to choose a compound that mimics the chemical behavior of this compound as closely as possible.[1] See the "Internal Standard Selection Guide" below for a detailed comparison of suitable alternatives.

Q4: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for my analysis?

Both techniques are suitable for analyzing short-chain fatty acids (SCFAs) like this compound, and the choice depends on available instrumentation, sample matrix, and desired sensitivity.

  • GC-MS: This is a robust and widely used technique for volatile compounds.[6] However, due to the polarity of carboxylic acids, a chemical derivatization step is typically required to increase volatility and improve peak shape.[2][3][7] This adds a step to sample preparation but can result in excellent sensitivity and chromatographic resolution.

  • LC-MS/MS: This method often allows for the direct analysis of SCFAs without derivatization, simplifying sample preparation.[6][8] It is particularly well-suited for complex biological matrices.[9] Analysis is typically performed using a reversed-phase column with negative mode electrospray ionization (ESI).[8][10]

Internal Standard Selection Guide

The selection of an appropriate internal standard is a critical step in method development. The following workflow illustrates the decision-making process.

Diagram 1: Internal Standard Selection Workflow A Start: Define Analyte (this compound) B Search for Ideal IS: Stable Isotope-Labeled (SIL) This compound A->B C Commercially Available? B->C D Use SIL This compound C->D Yes E Select Best Alternative IS C->E No F Option 1: SIL of Structurally Similar Compound (e.g., Hexanoic Acid-d11) E->F G Option 2: Non-labeled, Structurally Similar Compound (Not in sample, e.g., Heptanoic Acid) E->G H Validate Selected IS: - Assess Recovery - Check for Matrix Effects - Confirm Co-elution (if SIL) - Verify Precision F->H G->H I Method Ready H->I

Caption: Workflow for selecting an appropriate internal standard.

Table 1: Comparison of Potential Internal Standards for this compound Analysis

Internal Standard (IS)Molecular FormulaMolecular Weight ( g/mol )ProsCons
Ideal (If available)
This compound-dₓC₆H₁₀-ₓDₓO₂~114.14 + xMost accurately mimics analyte behavior; best correction for matrix effects and recovery.[5]Not readily commercially available.
Recommended Alternatives
Hexanoic acid-d₁₁C₆HD₁₁O₂127.23Structurally very similar (saturated C6); SIL provides mass difference for MS detection; likely similar extraction and chromatographic behavior.May have slight retention time differences from the unsaturated analyte.[4]
Heptanoic acid (C7)C₇H₁₄O₂130.18Not typically endogenous in many matrices; structurally similar (short-chain acid).As a non-SIL standard, it may not perfectly correct for matrix effects or ionization variability.
Valeric acid-d₉ (C5)C₅HD₉O₂111.18Commercially available SIL standard; often used in general SCFA panels.[3]Less structurally similar than a C6 acid, which may lead to differences in recovery and chromatographic behavior.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Derivatization

This protocol is adapted from methods for analyzing short-chain fatty acids in aqueous matrices.[2][3][11] Derivatization with pentafluorobenzyl bromide (PFBBr) is used to enhance volatility and detection.

  • Sample Preparation & Internal Standard Spiking:

    • To 100 µL of sample (e.g., plasma, fecal extract supernatant), add 10 µL of the chosen internal standard working solution (e.g., 10 µg/mL Hexanoic acid-d₁₁).

    • Vortex briefly to mix.

  • Extraction and Derivatization (in situ):

    • Add an ion-pairing agent such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) to the sample.[11]

    • Adjust the sample pH to the optimal range for derivatization as determined during method development.

    • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), in a suitable solvent like acetone.[11]

    • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for 30-60 minutes to facilitate the reaction.

    • After incubation, cool the sample to room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Add an organic extraction solvent (e.g., hexane (B92381) or ethyl acetate).

    • Vortex vigorously for 1-2 minutes to extract the derivatized fatty acids.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean autosampler vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar capillary column.

    • Injector: 250°C, Splitless mode (1 µL injection volume).

    • Oven Program: Initial 70°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 35°C/min to 290°C and hold for 2 min.[10]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977 MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) or full scan mode. Monitor characteristic ions for derivatized this compound and the chosen internal standard.

Protocol 2: LC-MS/MS Analysis of this compound (Direct Injection)

This protocol is based on direct measurement methods for underivatized fatty acids and is suitable for matrices like plasma or serum.[8][12]

  • Sample Preparation & Internal Standard Spiking:

    • To 50 µL of serum or plasma, add 10 µL of the internal standard working solution (e.g., 10 µg/mL Hexanoic acid-d₁₁).

    • Add 150 µL of cold acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid to precipitate proteins.[12]

    • Vortex for 30 seconds and incubate at 4°C for 10 minutes.

  • Centrifugation and Dilution:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Transfer to an autosampler vial for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Shimadzu Nexera X2, Waters Acquity UPLC, or equivalent.

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate.[10]

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS/MS System: Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Acquisition: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is [M-H]⁻ at m/z 113.1. Product ions for fragmentation must be determined via infusion and optimization. The MRM transition for the chosen IS must also be optimized.

Troubleshooting Guide

Accurate quantification relies on the consistent performance of the internal standard. The flowchart and Q&A below address common issues.

Diagram 2: Troubleshooting Common Internal Standard Issues A Start: Inaccurate Results or Poor Precision Observed B Symptom? A->B C Variable IS Peak Area B->C A D Analyte/IS Ratio Drifting B->D B E Non-Linear Curve (Low End) B->E C F Check for: - Inconsistent sample prep/spiking - GC inlet/septum leaks [6] - Injection issues (autosampler) - Matrix suppression/enhancement [2] C->F G Check for: - H/D back-exchange (label loss) [3] - Analyte/IS instability in matrix/solvent - Differential matrix effects due to  poor co-elution [2, 31] D->G H Check for: - Unlabeled analyte impurity in IS stock [3] - IS concentration too high - Inaccurate low-end standards E->H

Caption: Troubleshooting flowchart for common internal standard issues.

Q: My internal standard peak area is highly variable between injections. Why? A: High variability in the IS peak area points to issues with sample introduction or inconsistent matrix effects.

  • Injection Inconsistency: Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent. For GC, inspect the inlet liner and septum for contamination or leaks, as these can cause erratic injections.[13]

  • Sample Preparation: Ensure the internal standard is being added precisely and consistently to every sample. Use a calibrated pipette and ensure complete mixing.

  • Matrix Effects: If the IS peak area is suppressed or enhanced unpredictably, it indicates severe and variable matrix effects. Re-evaluate your sample cleanup procedure to better remove interfering components.[4]

Q: My results are inaccurate/imprecise despite using a deuterated internal standard. What's wrong? A: Even the best internal standards can fail if certain conditions are not met.

  • Differential Matrix Effects: If the analyte and the deuterated IS separate slightly during chromatography, they may enter the mass spectrometer at different times and be exposed to different co-eluting matrix components.[4][14] This can cause them to be suppressed or enhanced to different degrees, compromising accuracy. Adjusting chromatography to improve co-elution may be necessary.

  • Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium atoms on the IS can sometimes exchange with hydrogen atoms from the solvent, especially if they are on "labile" sites like -OH or -COOH groups, or if the mobile phase pH is not optimal.[15][16] This effectively lowers the concentration of your IS. Choose a SIL standard with labels on stable carbon positions whenever possible.[5]

  • IS Stability: Confirm that both your analyte and IS are stable throughout the sample preparation process and in the final reconstitution solvent while waiting for analysis.

Q: My deuterated internal standard elutes at a slightly different time than this compound. Is this a problem? A: This is a known phenomenon called the "chromatographic isotope effect," where deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase LC.[4] While often minor, it can become a problem if the separation is large enough to cause differential matrix effects, as described above.[15] If precision and accuracy are poor, you may need to adjust your chromatographic method to improve co-elution.[15]

Q: My calibration curve is not linear at low concentrations. What is the cause? A: This is a classic sign that your internal standard stock solution may be contaminated with a small amount of the unlabeled analyte (this compound).[15] This unlabeled impurity contributes to the analyte signal at all levels but has the most significant impact at the lowest concentrations, causing a positive bias and a non-linear or flattened curve. To verify this, analyze a blank sample spiked only with the IS and check for a signal in the analyte's mass channel.

Q: The signal for my internal standard is decreasing over the course of an analytical run. What should I investigate? A: A consistent downward drift in the IS signal often points to a problem that worsens over time.

  • Source Contamination: The mass spectrometer's ion source may be getting progressively contaminated with non-volatile matrix components from your samples, leading to a general loss of sensitivity.[17]

  • Adsorption/Carryover: The internal standard may be adsorbing to surfaces in the LC or GC system (e.g., column, tubing), leading to carryover and a non-stable baseline or decreasing response.

  • Instability: The IS may be degrading in the autosampler over the duration of the run. Ensure your samples are kept cool.

Quantitative Data Summary

The following table presents typical method validation results that should be targeted when developing a robust assay for short-chain fatty acids.

Table 2: Representative Method Validation Data for SCFA Analysis using a SIL Internal Standard

Validation ParameterTarget Acceptance CriteriaTypical Performance[3][18][19][20]
Linearity (R²) > 0.990.995 - 0.999
Lower Limit of Quantification (LLOQ) S/N > 10; Precise & Accurate0.1 - 10 µM (Matrix Dependent)
Precision (%RSD) < 15% (< 20% at LLOQ)< 10%
Accuracy (%RE) Within ±15% (±20% at LLOQ)Within ±10%
Extraction Recovery Consistent & Reproducible85 - 115%
Matrix Effect Minimal & ConsistentEffects should be compensated by IS

References

"improving the sensitivity of 4-Hexenoic acid detection in complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Hexenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for enhancing the sensitivity of this compound detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound in complex biological matrices?

A1: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous or exogenous components in the sample can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[1]

  • Volatility and Polarity: As a short-chain fatty acid (SCFA), this compound's volatility can lead to losses during sample preparation, while its polarity can result in poor retention on standard reverse-phase chromatography columns.[2]

  • Low Concentrations: Endogenous levels of this compound can be very low, requiring highly sensitive analytical methods for accurate detection.

  • Isobaric Interferences: Compounds with the same nominal mass as this compound can co-elute and interfere with detection, especially in complex samples.[3][4][5]

  • Analyte Stability: The unsaturated nature of this compound makes it susceptible to oxidation during sample storage and preparation.

Q2: Which analytical technique is more sensitive for this compound detection: GC-MS or LC-MS/MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this compound analysis.[2]

  • GC-MS is highly sensitive for volatile compounds. However, it typically requires a derivatization step to convert the carboxylic acid into a more volatile and thermally stable form, such as a trimethylsilyl (B98337) (TMS) ester.[2]

  • LC-MS/MS , especially when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, generally offers superior sensitivity and selectivity for targeted quantification in complex matrices without the need for derivatization.[2] The MRM technique significantly reduces background noise by monitoring a specific precursor-to-product ion transition.

Q3: What is derivatization, and is it always necessary for this compound analysis?

A3: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties, such as volatility, thermal stability, and ionization efficiency.

  • For GC-MS analysis , derivatization of this compound is essential to increase its volatility and improve peak shape. Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

  • For LC-MS/MS analysis , derivatization is not always necessary as this compound can be analyzed directly. However, in some cases, derivatization can be used to enhance ionization efficiency and improve sensitivity.

Q4: How can I minimize matrix effects in my analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Employ rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7]

Troubleshooting Guides

GC-MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
No or Low Peak for this compound Incomplete derivatization.Optimize derivatization conditions (temperature, time, reagent excess). Ensure the sample is dry before adding the derivatization reagent, as moisture can inhibit the reaction.
Analyte loss during sample preparation.Minimize evaporation steps. Ensure the pH is acidic during any extraction steps to keep the carboxylic acid protonated and more soluble in organic solvents.
Active sites in the GC inlet or column.Use a deactivated inlet liner. Perform column conditioning.
Poor Peak Shape (Tailing) Active sites in the GC system.Use a deactivated inlet liner and column. Trim the front end of the column.
Incomplete derivatization.Re-optimize derivatization conditions.
Co-elution with interfering compounds.Optimize the GC temperature program to improve separation.
High Background Noise Contaminated GC system (inlet, column, detector).Clean the inlet and detector. Bake out the column.
Impure derivatization reagents or solvents.Use high-purity reagents and solvents.
Inconsistent Results Variability in manual sample preparation.Automate sample preparation steps if possible. Ensure consistent timing and temperature for derivatization.
Sample degradation.Store samples at -80°C and minimize freeze-thaw cycles. Process samples quickly and on ice.
LC-MS/MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
No or Low Peak for this compound Ion suppression due to matrix effects.[1]Improve sample cleanup (e.g., use SPE). Optimize chromatography to separate the analyte from the suppression zone. Dilute the sample.
Poor ionization of this compound.Optimize ion source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure). Try a different ionization source (e.g., APCI).[1]
Analyte loss during sample preparation.Ensure the pH is appropriate during extraction steps. Minimize sample transfer steps.
Poor Peak Shape (Fronting or Tailing) Column overload.Dilute the sample or inject a smaller volume.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Column degradation.Replace the column.
High Variability in Signal Inconsistent sample preparation.Standardize all sample preparation steps.
Instrument instability.Allow the LC-MS system to equilibrate fully. Run system suitability tests.
Matrix effects varying between samples.Use a stable isotope-labeled internal standard. Prepare matrix-matched calibrants.

Quantitative Data Summary

The following tables provide illustrative performance characteristics for the analysis of this compound and similar short-chain fatty acids using GC-MS and LC-MS/MS. Actual values will vary depending on the specific instrument, matrix, and method optimization.

Table 1: Illustrative GC-MS Method Performance

ParameterIllustrative ValueReference(s)
Limit of Detection (LOD)0.01 - 0.1 µM[8]
Limit of Quantitation (LOQ)0.05 - 0.5 µM[8]
Linearity (R²)> 0.995[8]
Precision (%RSD)< 10%[8]
Recovery85% - 117%[9]

Table 2: Illustrative LC-MS/MS Method Performance

ParameterIllustrative ValueReference(s)
Limit of Detection (LOD)0.8 nmol/L[10]
Limit of Quantitation (LOQ)1.0 nmol/L[10]
Linearity (R²)> 0.99[10]
Precision (%RSD)< 15%[10]
Recovery103% - 108%[10]

Experimental Protocols

Protocol 1: GC-MS Analysis with BSTFA Derivatization

This protocol describes the analysis of this compound in a plasma sample.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., deuterated hexanoic acid).
  • Acidify the sample to pH < 2 with 1M HCl.
  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).
  • Vortex for 2 minutes.
  • Centrifuge at 3000 x g for 10 minutes.
  • Transfer the upper organic layer to a clean tube.
  • Repeat the extraction and pool the organic extracts.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[11]
  • Cap the vial tightly and heat at 65°C for 30 minutes.[11]
  • Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[2]
  • Carrier Gas: Helium at 1 mL/min.[2]
  • Injector Temperature: 250°C.[2]
  • Oven Program: 70°C for 1 min, ramp to 200°C at 10°C/min, then to 290°C at 35°C/min and hold for 2 min.[2]
  • MSD Transfer Line: 280°C.[2]
  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.[2]
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-TMS derivative.

Protocol 2: LC-MS/MS Analysis (Direct)

This protocol is suitable for the direct analysis of this compound in a plasma sample.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add an internal standard.
  • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 x g for 20 minutes at 4°C.[12]
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
  • Flow Rate: 0.4 mL/min.[2]
  • Gradient: A suitable gradient to separate this compound from other components (e.g., 5% B to 95% B over 6 minutes).[2]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[2]
  • MS/MS Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is [M-H]⁻ at m/z 113.1. Product ions would need to be determined by fragmentation experiments.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify (pH < 2) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporate to Dryness extract->evaporate add_bstfa Add BSTFA + TMCS & Pyridine evaporate->add_bstfa heat Heat at 65°C add_bstfa->heat gcms GC-MS Analysis heat->gcms data Data Processing gcms->data experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcmsms LC-MS/MS Analysis supernatant->lcmsms data Data Processing lcmsms->data troubleshooting_low_signal start Low or No Signal for This compound check_is Is Internal Standard Signal Also Low? start->check_is review_instrument Review Instrument Settings: - Ionization Source Parameters - MS/MS Transitions - Detector Function check_is->review_instrument  Yes   review_sample_prep Review Sample Preparation: - Extraction Efficiency - Derivatization (GC-MS) - Sample Degradation check_is->review_sample_prep  No   check_matrix_effects Investigate Matrix Effects: - Post-column Infusion - Compare different lots of matrix review_sample_prep->check_matrix_effects signaling_pathway cluster_receptors Cellular Interactions cluster_downstream Downstream Effects fa Unsaturated Fatty Acids (e.g., this compound) ppars PPARs (Peroxisome Proliferator- Activated Receptors) fa->ppars gpcrs G-Protein Coupled Receptors (GPCRs) fa->gpcrs gene_expression Modulation of Gene Expression ppars->gene_expression inflammation Regulation of Inflammatory Pathways gpcrs->inflammation metabolism Alteration of Lipid Metabolism gene_expression->metabolism

References

"common pitfalls in the interpretation of 4-Hexenoic acid NMR spectra"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR spectral analysis. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the interpretation of 4-Hexenoic acid NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why can't I see the carboxylic acid proton (-COOH) in my ¹H NMR spectrum?

A1: The disappearance of the carboxylic acid proton signal, typically expected between 10-12 ppm, is a common issue.[1][2] Several factors can cause this:

  • Proton Exchange: The acidic proton can rapidly exchange with deuterium (B1214612) from deuterated solvents (like D₂O or CD₃OD), converting the -COOH group to -COOD, which is not visible in ¹H NMR.[3][4] Even trace amounts of water in the NMR solvent can lead to rapid exchange, causing the peak to broaden significantly or disappear into the baseline.[3][4]

  • Broadening: Due to hydrogen bonding and chemical exchange, the carboxylic acid proton often appears as a very broad singlet, which can be difficult to distinguish from the baseline.[1][3][5]

  • Sample pH/Salt Formation: If the sample is not sufficiently acidic, or if basic impurities are present, the carboxylic acid may exist as its carboxylate salt (-COO⁻), in which case there is no proton to observe.[3]

Q2: The signals for my vinyl protons (H-4 and H-5) are overlapping and difficult to interpret. What can I do?

A2: Signal overlap in the alkene region (~5-6 ppm) can obscure coupling patterns and make assignment difficult.[6] Here are some troubleshooting steps:

  • Change NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of protons differently, potentially resolving the overlap.[7]

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of signals, often separating overlapping multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapped in the 1D spectrum.

Q3: My baseline is noisy and some peaks are unusually broad. What is the cause?

A3: Broad peaks and a poor signal-to-noise ratio can stem from several sources:[7]

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is often necessary.

  • Low Sample Concentration: A very dilute sample will result in a spectrum with a low signal-to-noise ratio.

  • Paramagnetic Impurities: The presence of paramagnetic materials (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample can sometimes help.

  • Compound Aggregation: At higher concentrations, carboxylic acids can form hydrogen-bonded dimers or other aggregates, which can lead to broader signals.[5][7]

Q4: How can I definitively confirm the identity of the -COOH peak?

A4: The most reliable method is the D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing the signal to disappear from the spectrum.[1][7]

Troubleshooting Guides

Guide 1: Common Spectral Artifacts and Solutions

This guide addresses the appearance of unexpected peaks in your spectrum.

ProblemProbable CauseSolution
Broad singlet around 1.5-4 ppm Residual water (H₂O) in the NMR solvent.[3]Use a fresh, sealed ampule of deuterated solvent. For hygroscopic solvents like DMSO-d₆, consider adding molecular sieves.[3]
Singlet at ~2.1 ppm, Quartet at ~4.1 ppm, Triplet at ~1.2 ppm Contamination with Ethyl Acetate, a common extraction and chromatography solvent.[7]Co-evaporate the sample with a solvent like dichloromethane (B109758) several times to azeotropically remove the residual ethyl acetate.[7]
Singlet at ~2.17 ppm Residual acetone, often from cleaning NMR tubes.Ensure NMR tubes are thoroughly dried in an oven for several hours after washing with acetone.[7]
Signals look different from a previous batch A change in sample concentration can affect chemical shifts due to varying degrees of intermolecular interactions like hydrogen bonding.[7]Prepare samples at a consistent concentration to ensure reproducibility of spectra.
Guide 2: Quantitative Data for this compound

The following tables summarize the expected chemical shifts for this compound. Note that exact values can vary depending on the solvent and sample concentration.

¹H NMR - Expected Chemical Shifts & Multiplicities

Proton AssignmentStructure FragmentApprox. Chemical Shift (ppm)MultiplicityIntegration
H-1-H OOC-10.0 - 12.0broad singlet1H
H-4 / H-5-CH =CH -5.4 - 5.8multiplet2H
H-2-CH ₂-COOH2.3 - 2.5triplet2H
H-3=CH-CH ₂-2.2 - 2.4multiplet2H
H-6-CH1.6 - 1.8doublet3H

¹³C NMR - Expected Chemical Shifts

Carbon AssignmentStructure FragmentApprox. Chemical Shift (ppm)
C-1-C OOH175 - 185
C-4 / C-5-C H=C H-120 - 135
C-2-C H₂-COOH30 - 35
C-3=CH-C H₂-28 - 33
C-6-C H₃15 - 20

Note: The carbonyl carbon of a carboxylic acid is typically less deshielded than that of a ketone or aldehyde.[1]

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of your this compound sample.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Cap the tube and invert it several times to ensure the sample is fully dissolved. A brief sonication can aid dissolution if necessary.

  • Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent poor shimming.

  • D₂O Exchange (Optional): To confirm the carboxylic acid proton, acquire an initial spectrum. Then, add one drop of D₂O, shake the tube for 1-2 minutes, and acquire a second spectrum to observe the disappearance of the -COOH signal.[7]

Visual Guides and Workflows

Troubleshooting Workflow for Common NMR Issues

The following diagram outlines a logical workflow for diagnosing and solving frequent problems encountered during the spectral interpretation of this compound.

References

"strategies to prevent isomerization of 4-Hexenoic acid during analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 4-Hexenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound during analytical procedures. Isomerization, the process by which the double bond shifts its position or changes its stereochemistry (e.g., from cis to trans), can lead to inaccurate quantification and misinterpretation of experimental results.

This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my chromatogram which I suspect are isomers of this compound.

Possible Causes and Solutions:

  • High Temperatures during Sample Preparation or Analysis: Heat is a primary driver of isomerization in unsaturated fatty acids. The energy supplied can overcome the activation barrier for double bond migration or rotation.

    • Solution: Employ low-temperature methods throughout your workflow. During extraction, use cold solvents and consider techniques like cold extraction.[1] For solvent evaporation, use a gentle stream of nitrogen at room temperature instead of heating.[2] During GC analysis, use the lowest possible injector and oven temperatures that still allow for good peak shape and resolution.

  • Harsh pH Conditions (Acidic or Basic): Both strong acids and bases can catalyze the isomerization of double bonds.[1]

    • Solution: Maintain a neutral pH wherever possible. Use buffered solutions for extractions and sample handling. If a pH adjustment is necessary, use the mildest acids or bases that are effective and minimize the exposure time.

  • Exposure to Light: UV and visible light can provide the energy for photochemical isomerization.

    • Solution: Protect your samples from light at all stages. Use amber vials or wrap your glassware in aluminum foil. Conduct sample preparation steps in a dimly lit environment when possible.

  • Oxidation: The presence of oxygen and other oxidizing agents can lead to the formation of free radicals, which can initiate isomerization.[3]

    • Solution: Work under an inert atmosphere (e.g., nitrogen or argon) whenever feasible, especially during heating steps. Use degassed solvents. Consider the addition of an antioxidant to your samples.

Problem: My quantitative results for this compound are inconsistent across different batches.

Possible Causes and Solutions:

  • Variable Isomerization: Inconsistent exposure to heat, light, or pH extremes across different sample batches can lead to varying degrees of isomerization, causing poor reproducibility.

    • Solution: Standardize your entire analytical protocol. Ensure that all samples are treated identically in terms of temperature, light exposure, and pH. Document all steps of your procedure meticulously.

  • Incomplete or Variable Derivatization: If using derivatization to improve stability and volatility for GC analysis, incomplete or inconsistent reactions can lead to variable results.

    • Solution: Optimize your derivatization protocol. Ensure the reaction goes to completion by using a sufficient excess of the derivatizing reagent and optimizing the reaction time and temperature. Always use fresh, high-quality derivatization reagents, as they can be sensitive to moisture.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q1: What are the optimal storage conditions for this compound and its solutions to prevent isomerization?

A1: To minimize isomerization during storage, it is recommended to store this compound, both as a pure standard and in solution, at low temperatures, protected from light and oxygen. For long-term storage, temperatures of -20°C or, ideally, -80°C are recommended.[4] Samples should be stored in amber vials under an inert atmosphere (e.g., argon or nitrogen). For solutions, use a solvent that has been degassed to remove dissolved oxygen. The addition of an antioxidant can also be beneficial.

Q2: Can freeze-thaw cycles affect the stability of this compound?

A2: Yes, repeated freeze-thaw cycles should be avoided. They can introduce oxygen into the sample and potentially lead to the formation of concentration gradients, which may affect analytical accuracy. It is best to aliquot samples into smaller, single-use vials before freezing to avoid the need for repeated thawing of the entire sample.

Sample Preparation and Extraction

Q3: What are the mildest extraction methods to isolate this compound from a biological matrix while minimizing isomerization?

A3: Cold extraction techniques are highly recommended.[1] A common mild method is a modified Folch or Bligh-Dyer extraction using cold chloroform/methanol. Another option is to use low-toxicity solvents like hexane (B92381) and isopropanol.[5] To further reduce the risk of isomerization, ensure all solvents are degassed, and perform the extraction on ice and under dim light.

Q4: Should I use an antioxidant during sample preparation? If so, which ones are recommended?

A4: Yes, using an antioxidant is a good practice to prevent oxidative degradation and subsequent isomerization. Common and effective antioxidants for lipid analysis include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols.[4] These should be added to the extraction solvent at a low concentration (e.g., 0.005%).

Derivatization

Q5: Why is derivatization recommended for the analysis of this compound by GC?

A5: Derivatization serves two main purposes for the GC analysis of carboxylic acids like this compound:

  • Increased Volatility: Carboxylic acids have low volatility due to their polar nature and ability to form hydrogen bonds. Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester, making it suitable for GC analysis.

  • Increased Thermal Stability: The derivatized form is generally more stable at the high temperatures used in the GC injector and column, which helps to prevent on-column degradation and isomerization.

Q6: What are the recommended derivatization reagents for this compound that are effective and minimize the risk of isomerization?

A6: Silylation is a common and effective derivatization method. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. Esterification to form methyl esters (FAMEs) is another common approach. For this, milder reagents like methanolic HCl are preferable to harsher ones like boron trifluoride (BF3) in methanol, especially for polyunsaturated fatty acids, as strong acids can promote isomerization.[6] Low-temperature esterification methods are also available.[7]

Chromatographic Analysis

Q7: What type of GC column is best for separating isomers of this compound?

A7: For the separation of fatty acid isomers, highly polar "wax" type columns (polyethylene glycol phases) or specialized columns with high selectivity for isomers, such as certain ionic liquid or cyanopropyl stationary phases, are recommended.[8] The choice of column will depend on the specific isomers you are trying to separate.

Q8: Can HPLC be used as an alternative to GC for analyzing this compound to avoid high temperatures?

A8: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent alternative as it is performed at or near room temperature, thus minimizing the risk of thermal isomerization.[5] Reversed-phase HPLC using a C18 column is a common method. Since this compound lacks a strong chromophore, UV detection at a low wavelength (around 200-210 nm) or the use of a mass spectrometer (LC-MS) for detection is necessary. Derivatization can also be employed in HPLC to introduce a UV-active or fluorescent tag for enhanced sensitivity.

Quantitative Data Summary

Validation ParameterHPLC-UV (Underivatized)GC-MS (as FAME)LC-MS/MS (Derivatized)
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) ~0.0005 - 0.004 mg/mL~0.9 - 8.8 ng~0.8 nmol/L
Limit of Quantitation (LOQ) ~0.004 - 0.232 mg/mL~9 - 88 ng~1.0 nmol/L
Precision (%RSD) <15%<15%<10%

Data is representative and should be confirmed through specific method validation.[9]

Experimental Protocols

Protocol 1: Mild Extraction and Derivatization for GC-MS Analysis

This protocol is designed to minimize isomerization during sample preparation.

  • Sample Preparation (Aqueous Matrix):

    • If the sample contains particulates, centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean glass vial.

  • Extraction:

    • Acidify the sample to pH ~2 with a mild acid (e.g., 1M HCl) on ice.

    • Add 2 volumes of cold, degassed ethyl acetate (B1210297) or diethyl ether.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction twice and pool the organic extracts.

  • Drying:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.[2][10]

Protocol 2: Direct Analysis by HPLC-UV

This protocol avoids derivatization and high temperatures.

  • Sample Preparation:

    • For clean liquid samples, filtration through a 0.22 µm syringe filter is sufficient.

    • For complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is protonated.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 205 nm.

Visualizations

experimental_workflow Workflow for Preventing this compound Isomerization cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start with Sample storage Store at -80°C in amber vials under Nitrogen start->storage Storage extraction Mild Extraction: - Cold Solvents - Neutral pH - Antioxidant (BHT) start->extraction Direct Analysis storage->extraction hplc HPLC-UV/MS Analysis extraction->hplc Direct Injection derivatization Mild Derivatization: - Silylation (BSTFA) - Low Temperature extraction->derivatization gc_ms GC-MS Analysis quantification Accurate Quantification gc_ms->quantification hplc->quantification derivatization->gc_ms troubleshooting_logic Troubleshooting Isomerization Issues cluster_causes Potential Causes cluster_solutions Corrective Actions issue Unexpected Peaks or Inconsistent Results temp High Temperature issue->temp ph Harsh pH issue->ph light Light Exposure issue->light oxidation Oxidation issue->oxidation low_temp Use Low-Temp Methods (Cold Extraction, Room Temp Evaporation) temp->low_temp neutral_ph Maintain Neutral pH (Use Buffers) ph->neutral_ph protect_light Protect from Light (Amber Vials) light->protect_light antioxidant Use Inert Atmosphere & Add Antioxidants oxidation->antioxidant

References

Technical Support Center: Dealing with Co-elution of Fatty acids in Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of fatty acids.

General Troubleshooting of Co-eluting Peaks

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that can compromise the accuracy of fatty acid identification and quantification.[1][2] The initial troubleshooting steps should focus on confirming the co-elution and then investigating the most common causes related to sample preparation and the chromatographic method.

Q1: My chromatogram shows broad, tailing, or shouldering peaks, suggesting co-elution. What are the initial steps I should take?

A1: First, you need to confirm that the peak impurity is due to co-elution.

  • Confirm Peak Purity:

    • Mass Spectrometry (MS) Detector: Examine the mass spectra across the peak. If the mass spectra are not consistent from the leading edge to the trailing edge, it indicates the presence of multiple components.[1][2]

    • Diode Array Detector (DAD) for HPLC: A DAD can assess peak purity by comparing UV spectra across the peak. Non-identical spectra suggest an impure peak.[1][2]

    • Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" are often strong indicators of co-elution.[1][2][3]

  • Review Sample Preparation:

    • Incomplete Derivatization: For Gas Chromatography (GC), ensure that the conversion of fatty acids to fatty acid methyl esters (FAMEs) is complete. Incomplete reactions can result in broad or tailing peaks of the original free fatty acids, which may overlap with FAME peaks.[1][4] Using high-quality derivatization reagents with low moisture content is crucial to prevent side reactions.[1]

    • System Contamination: Extraneous peaks can come from contamination in the solvent, glassware, or from carryover from previous injections.[1] Running a blank solvent injection can help identify if a co-eluting peak is a contaminant.[1]

  • Optimize Chromatographic Method:

    • Simple adjustments to your GC or HPLC method can often resolve co-elution by influencing the three key factors of chromatographic resolution: capacity factor, selectivity, and efficiency.[1][5]

Gas Chromatography (GC) Troubleshooting

GC is a primary technique for fatty acid analysis, which typically requires derivatization into volatile FAMEs.[6]

FAQs for GC Analysis

Q2: How can I optimize my GC temperature program to resolve co-eluting FAMEs?

A2: The oven temperature program significantly impacts the separation of FAMEs.[4] An increase of approximately 30°C can reduce the retention time by half.[1] Here are key parameters to adjust:

  • Lower the Initial Temperature: A lower starting temperature can enhance the separation of more volatile, early-eluting compounds.[1]

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2°C/min instead of 10°C/min) improves separation for most compounds, including complex isomer mixtures.[1]

  • Add an Isothermal Hold: Holding the temperature constant at a specific point in the run can improve the separation of compounds eluting during that period.[1]

Parameter AdjustmentEffect on SeparationTypical Application
Lower Initial Temperature Increases retention and resolution of early-eluting peaks.Separating short-chain FAMEs from the solvent front.
Slower Temperature Ramp Improves resolution for most compounds.Resolving complex mixtures and isomers.[1]
Faster Temperature Ramp Decreases analysis time but may reduce resolution.[1]Screening simple mixtures where critical pairs are not an issue.[1]
Add Isothermal Hold Can improve separation for compounds eluting during the hold.[1]Targeting a specific region of the chromatogram with known co-elution.[1]

Q3: I'm observing co-elution of cis and trans fatty acid isomers. What is the best approach to separate them?

A3: The separation of cis and trans fatty acid isomers is a common challenge that often requires specific chromatographic conditions.

  • Column Selection: This is the most critical factor. Highly polar cyanopropyl siloxane stationary phases (e.g., SP-2560, CP-Sil 88) are specifically designed for the separation of FAMEs, including cis/trans isomers.[1][3] Polyethylene glycol (PEG) columns (e.g., DB-Wax), while good for general FAME analysis, are generally not suitable for resolving cis and trans isomers.[4]

  • Column Dimensions: For very complex samples, longer columns (e.g., 100 meters) are often necessary to achieve the required resolution.[4]

  • Temperature Program: The relative elution of some FAME isomers is highly temperature-dependent.[4] Isothermal analysis at a specific temperature can be crucial for separating certain critical pairs.[4] For example, elution temperatures below 160°C may be preferred to ensure all 20:1 FAME isomers elute after 18:3n-3 on 100% biscyanopropyl siloxane columns.[4]

Q4: My peaks are tailing. What could be the cause and how do I fix it?

A4: Peak tailing can be caused by several factors:

  • Active Sites: Free fatty acids can interact with active sites in the GC system (e.g., inlet liner, column). Ensure complete derivatization to FAMEs to reduce this interaction.[7]

  • Injection Technique: For FAME analysis, cold injection techniques like on-column or programmed-temperature vaporization (PTV) are preferable to classical split injection, which can cause discrimination based on boiling point.[4]

  • Column Contamination: Buildup of sample matrix can create active sites. Trimming the first few centimeters of the column can help.

  • Incompatible Solvent: The sample solvent should be compatible with the stationary phase.

Experimental Protocols for GC

Protocol 1: Acid-Catalyzed Methylation of Fatty Acids using Boron Trifluoride (BF3)-Methanol

This protocol is a common method for preparing FAMEs for GC analysis.[6]

Materials:

  • Lipid extract or oil sample

  • Boron trifluoride-methanol solution (14% w/v)[6]

  • n-Heptane[6]

  • Saturated sodium chloride solution[6]

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap test tubes

Procedure:

  • Place approximately 25 mg of the lipid extract into a screw-cap test tube.[6]

  • Add 1 mL of 0.5 M NaOH in methanol, cap tightly, and heat at 100°C for 5 minutes.[6]

  • Cool the tube and add 2 mL of BF3-methanol solution.[6]

  • Cap and heat at 100°C for 30 minutes.[6]

  • Cool the tube to room temperature and add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution to stop the reaction and facilitate phase separation.[8][9]

  • Shake the vessel vigorously for 30 seconds to extract the FAMEs into the non-polar heptane (B126788) layer.[1]

  • Allow the layers to separate.

  • Carefully transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1] The sample is now ready for GC injection.

GC Troubleshooting Workflow

GC_Troubleshooting start Co-elution Observed in GC confirm Confirm Peak Purity (MS) start->confirm sample_prep Review Sample Preparation confirm->sample_prep Impure incomplete_deriv Incomplete Derivatization? sample_prep->incomplete_deriv gc_method Optimize GC Method temp_prog Adjust Temperature Program gc_method->temp_prog incomplete_deriv->gc_method Yes, Re-derivatize contamination System Contamination? incomplete_deriv->contamination No contamination->gc_method No resolution Resolution Achieved contamination->resolution Yes, Clean System column Change GC Column temp_prog->column Still Co-eluting temp_prog->resolution Resolved column->resolution

Caption: A logical workflow for troubleshooting co-eluting peaks in GC.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC can be used for the analysis of free fatty acids and their less volatile derivatives.[6] Reversed-phase HPLC is the most common mode used for fatty acid analysis, separating analytes based on their hydrophobicity.[2]

FAQs for HPLC Analysis

Q5: What are the initial steps to resolve co-eluting fatty acid isomers in HPLC?

A5: Initial troubleshooting should focus on optimizing your HPLC method and ensuring proper sample preparation.

  • Confirm Peak Purity: Use a DAD or MS detector to verify co-elution.[2]

  • Evaluate Sample Preparation:

    • Sample Overload: Injecting too much sample can lead to peak distortion and co-elution.[2] Dilute your sample and inject a smaller volume to prevent column overloading.[2]

    • Derivatization: For underivatized fatty acids, the free carboxyl group can interact with the silica (B1680970) backbone of the column, causing peak tailing. Derivatization to esters, such as phenacyl or p-bromophenacyl esters, neutralizes this polarity, resulting in sharper peaks and improved separation.[2]

Q6: How can I optimize my mobile phase to improve separation?

A6: Adjusting the mobile phase is a powerful way to alter selectivity.

  • Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase will increase retention times and may improve resolution.

  • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation for certain fatty acids.

  • pH: Adjusting the mobile phase pH can suppress the ionization of free fatty acids, leading to better peak shape and retention.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient can improve the separation of a complex mixture of fatty acids with a wide range of polarities. For existing gradients, decreasing the gradient slope (i.e., making it shallower) can increase resolution.[2]

Q7: When should I consider changing the HPLC column?

A7: If optimizing the mobile phase and other method parameters does not resolve the co-elution, changing the column is the next logical step.

Column TypePrinciple of SeparationTypical Application
C18 (ODS) Hydrophobicity (Chain length and degree of unsaturation)General purpose separation of fatty acids.
C30 Hydrophobicity and shape selectivitySeparation of carotenoids and long-chain fatty acid isomers.
Cholesteryl Molecular shape selectivitySeparation of geometrical (cis/trans) isomers.[10]
Silver-Ion (Ag+) Interaction with double bondsSeparation of fatty acids based on the number and position of double bonds.[11]
Chiral EnantioselectivitySeparation of enantiomeric fatty acids.[2]
Experimental Protocols for HPLC

Protocol 2: Derivatization of Fatty Acids with 2,4'-Dibromoacetophenone (B128361) for UV Detection

This protocol describes a pre-column derivatization method to enhance the detection of fatty acids by HPLC with a UV detector.

Materials:

  • Fatty acid sample

  • Acetone (B3395972)

  • 2,4'-Dibromoacetophenone solution in acetone

  • Triethylamine solution in acetone

  • Acetic acid solution in acetone

Procedure:

  • Hydrolyze the lipid sample using 2 M NaOH at 80-85°C for 30-35 minutes.[12]

  • After cooling, acidify the hydrolysate with 4 M HCl to a pH of approximately 2.[12]

  • Extract the free fatty acids four times with dichloromethane.[12]

  • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under a stream of argon.[12]

  • To the dried residue, add the acetone solutions of 2,4'-dibromoacetophenone and triethylamine.

  • To prevent oxidation and isomerization of unsaturated fatty acids, carry out the derivatization at 40°C for 30 minutes.[12]

  • Stop the reaction by adding the acetic acid solution.[12]

  • The resulting solution can be injected into the HPLC system.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Co-elution Observed in HPLC confirm Confirm Peak Purity (DAD/MS) start->confirm sample_prep Evaluate Sample Preparation confirm->sample_prep Impure overload Sample Overload? sample_prep->overload hplc_method Optimize HPLC Method mobile_phase Adjust Mobile Phase hplc_method->mobile_phase overload->hplc_method Yes, Dilute Sample derivatization Incomplete/No Derivatization? overload->derivatization No derivatization->hplc_method No resolution Resolution Achieved derivatization->resolution Yes, Derivatize column Change HPLC Column mobile_phase->column Still Co-eluting mobile_phase->resolution Resolved column->resolution

Caption: A decision tree for troubleshooting co-elution in HPLC.

References

Technical Support Center: Enhancing the Extraction Efficiency of 4-Hexenoic Acid from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the extraction of 4-hexenoic acid from biological tissues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recovery of this compound is consistently low. What are the potential causes and solutions?

A1: Low recovery is a common issue stemming from several factors throughout the experimental workflow. Consider the following troubleshooting steps:

  • Inadequate Sample Homogenization: Ensure the biological tissue is thoroughly homogenized to release the analyte. Mechanical disruption (e.g., bead beating, ultrasonication) is often necessary for solid tissues.

  • Incorrect pH During Extraction: this compound is a carboxylic acid. To ensure it partitions into the organic solvent during liquid-liquid extraction (LLE), the aqueous phase must be acidified to a pH of approximately 2.[1] This protonates the carboxyl group, making the molecule less polar.

  • Suboptimal Solvent Selection for LLE: The choice of organic solvent is critical. Diethyl ether and ethyl acetate (B1210297) are commonly used for extracting short-chain fatty acids.[1][2] If recovery is low, consider trying a different solvent or a mixture of solvents.

  • Insufficient Mixing During LLE: Vigorous mixing is essential to maximize the surface area between the aqueous and organic phases, facilitating the transfer of this compound. Vortexing for at least 2 minutes is recommended.[1]

  • Incomplete Elution in Solid-Phase Extraction (SPE): If using SPE, ensure the elution solvent is strong enough to displace the analyte from the sorbent. Methanol (B129727) or acetonitrile (B52724) are typically effective for eluting from C18 cartridges.[1] Also, ensure the sample is loaded onto the conditioned cartridge at the correct pH (~2).[1]

  • Analyte Volatility and Evaporation Loss: this compound is a relatively volatile short-chain fatty acid. During the solvent evaporation step, use a gentle stream of nitrogen and avoid excessive heat to prevent loss of the analyte.[1]

  • Use of an Internal Standard: To accurately quantify recovery and correct for sample loss during preparation, the use of a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is highly recommended.[3]

Q2: I am observing significant matrix effects in my GC-MS/LC-MS analysis. How can I minimize these interferences?

A2: Matrix effects, where other components in the sample interfere with the ionization and detection of the analyte, can significantly impact quantification. To mitigate these effects:

  • Incorporate a Cleanup Step: For complex biological matrices, a cleanup step is crucial. Solid-Phase Extraction (SPE) is effective for removing interfering substances.[1][4] A C18 cartridge can be used to retain the this compound while more polar impurities are washed away.[1]

  • Protein Precipitation: For samples like plasma or serum, a protein precipitation step using acetonitrile or methanol may be necessary before further extraction.[5]

  • Derivatization for GC-MS: Derivatization not only increases volatility but can also improve chromatographic separation from interfering compounds.[5][6] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.[1][7]

  • Optimize Chromatographic Conditions: Adjusting the temperature gradient in GC or the mobile phase composition in LC can help separate this compound from co-eluting matrix components.

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my tissue samples?

A3: The choice between LLE and SPE depends on the complexity of your sample matrix and the desired level of cleanup.

  • Liquid-Liquid Extraction (LLE): LLE is a fundamental and widely used technique.[8] It is effective for relatively clean samples but may be less efficient at removing all interfering substances from complex matrices like tissue homogenates.[9]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be more easily automated.[9][10] It is particularly useful for complex matrices to reduce matrix effects and protect the analytical column.[4][10]

Troubleshooting Workflow for Low Analyte Recovery

Troubleshooting_Workflow start Low this compound Recovery check_homogenization Is tissue homogenization complete? start->check_homogenization check_ph Is the sample pH ~2 before extraction? check_homogenization->check_ph Yes solution_homogenization Improve homogenization method (e.g., bead beating, sonication) check_homogenization->solution_homogenization No check_solvent Is the extraction solvent optimal? (e.g., diethyl ether, ethyl acetate) check_ph->check_solvent Yes solution_ph Adjust pH to ~2 with HCl check_ph->solution_ph No check_mixing Is mixing during LLE vigorous and sufficient? check_solvent->check_mixing Yes solution_solvent Test alternative solvents or mixtures check_solvent->solution_solvent No check_spe If using SPE, is elution complete? check_mixing->check_spe Yes solution_mixing Increase vortexing time/intensity check_mixing->solution_mixing No check_evaporation Is the evaporation step gentle to avoid analyte loss? check_spe->check_evaporation Yes solution_spe Optimize SPE elution solvent and volume check_spe->solution_spe No check_is Are you using a suitable internal standard? check_evaporation->check_is Yes solution_evaporation Use gentle nitrogen stream and minimal heat check_evaporation->solution_evaporation No solution_is Incorporate a stable isotope-labeled internal standard check_is->solution_is No end_node Improved Recovery check_is->end_node Yes solution_homogenization->check_ph solution_ph->check_solvent solution_solvent->check_mixing solution_mixing->check_spe solution_spe->check_evaporation solution_evaporation->check_is solution_is->end_node

Caption: Troubleshooting flowchart for low this compound recovery.

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used in the quantification of short-chain fatty acids. These values should be validated for this compound specifically in your laboratory.

ParameterIllustrative Value (GC-MS)Illustrative Value (HPLC-UV)
Limit of Detection (LOD) 0.01 - 0.1 µM0.1 - 1 µM
Limit of Quantitation (LOQ) 0.05 - 0.5 µM0.5 - 5 µM
Linearity (R²) > 0.995> 0.99
Precision (%RSD) < 10%< 15%
Recovery 85 - 115%80 - 120%

Data adapted from typical performance for similar organic acids.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from liquid biological samples or tissue homogenates.

  • Sample Preparation: Take 1 mL of the liquid sample or tissue homogenate.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., deuterated this compound).

  • Acidification: Acidify the sample to a pH of approximately 2 with 1M HCl.[1] This step is crucial for protonating the carboxylic acid.

  • Extraction: Add 2 mL of ethyl acetate or diethyl ether.[1]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[1]

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[1]

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 4-7) twice more on the remaining aqueous layer, pooling the organic extracts to maximize recovery.[1]

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.[1] The sample is now ready for derivatization (for GC-MS) or reconstitution in mobile phase (for HPLC).

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is recommended for complex matrices requiring additional cleanup.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 3 mL of methanol followed by 3 mL of deionized water.[1]

  • Sample Preparation: Prepare and acidify the sample to pH ~2 as described in the LLE protocol (steps 1-3).

  • Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.[1]

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.[1]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. The sample is now ready for further analysis.

General Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Biological Tissue homogenize Homogenization tissue->homogenize acidify Acidification (pH ~2) & Internal Standard Spiking homogenize->acidify lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidify->lle spe Solid-Phase Extraction (C18 Cartridge) acidify->spe dry Evaporation to Dryness lle->dry spe->dry deriv Derivatization (Silylation) (for GC-MS) dry->deriv hplc HPLC Analysis dry->hplc Reconstitute gcms GC-MS Analysis deriv->gcms

Caption: General workflow for this compound extraction and analysis.

References

Technical Support Center: Validation of Analytical Methods for Short-Chain Fatty Acid (SCFA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the validation of analytical methods for Short-Chain Fatty Acid (SCFA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting support, and detailed protocols for the accurate measurement of SCFAs.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the validation of analytical methods for SCFA quantification.

Q1: What is analytical method validation and why is it crucial for SCFA quantification? A1: Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[1][2] For SCFA quantification, this is critical because it ensures the reliability, accuracy, and consistency of the data generated.[1][3] Validated methods are a regulatory requirement and a key component of Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP), supporting the identity, strength, and purity of drug substances and products.[1][3]

Q2: What are the key parameters to consider during the validation of an SCFA analytical method? A2: The core validation characteristics that should be evaluated for an SCFA quantification method include: Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.[1][4]

Q3: What is the difference between method validation, verification, and transfer? A3:

  • Method Validation is the comprehensive process of establishing that a new analytical method is fit for its purpose.[1]

  • Method Verification is a less extensive process used to confirm that a well-established, compendial (e.g., pharmacopeial) method performs as expected in a specific laboratory with its own personnel, equipment, and reagents.[1][2]

  • Method Transfer is the documented process of qualifying a laboratory to use an analytical method that originated in another laboratory, ensuring the receiving lab can perform the procedure with the required accuracy and precision.[1]

Q4: What are the most common analytical techniques for SCFA quantification? A4: Gas Chromatography (GC) and Liquid Chromatography (LC) are the most widely used techniques.

  • Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a reliable and cost-effective method.[5][6] It often requires derivatization to make the volatile SCFAs suitable for analysis.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity and can sometimes be performed without derivatization, simplifying sample preparation.[8]

Q5: How do I choose an appropriate internal standard (IS) for SCFA analysis? A5: An ideal internal standard should be structurally similar to the analytes of interest but not naturally present in the samples.[9] Isotopically labeled versions of the target SCFAs (e.g., d4-acetic acid, 13C-butyrate) are considered the gold standard as they have nearly identical chemical properties and extraction efficiencies to their unlabeled counterparts, which helps to correct for sample loss and matrix effects.[10][11] 2-Ethylbutyric acid is also a commonly used non-endogenous IS.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during SCFA analysis, primarily focusing on chromatography-based methods.

Chromatographic Issues
Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Peak Tailing - Active sites on the column (e.g., free silanols) interacting with acidic SCFA groups.- Column contamination or degradation.- Sample overload.- Use an end-capped column or add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress ionization.- Flush the column with a strong solvent or replace it if necessary.- Reduce sample concentration or injection volume.[13][14][15]
Peak Fronting - Column overloading.- Sample dissolved in a solvent stronger than the mobile phase.- Poor column installation.- Dilute the sample or reduce injection volume.- Dissolve the sample in the initial mobile phase whenever possible.- Reinstall the column, ensuring the correct insertion distance into the inlet and detector.[13][15][16]
Ghost Peaks - Contamination in the inlet (septum, liner), carrier gas, or gas lines.- Sample carryover from a previous injection.- Replace the septum and inlet liner.- Run a blank analysis after leaving the GC at a low temperature for several hours to check for contamination in the gas lines (condensation test).- Implement a solvent wash step between sample injections.[14][16]
Poor Resolution / Peak Overlap - Suboptimal mobile phase composition (LC) or temperature program (GC).- Column aging or loss of efficiency.- Inadequate carrier gas flow rate (GC).- LC: Adjust mobile phase solvent strength (e.g., decrease the percentage of organic solvent to increase retention).- GC: Decrease the temperature ramp rate (e.g., 1-3°C/min) to improve separation.- Use a longer column or a column with smaller particles to increase efficiency.- Verify and adjust flow rates.[15][17][18]
Retention Time Shifts - Fluctuations in oven temperature or carrier gas flow rate.- Leaks in the system.- Changes to the column (e.g., trimming the inlet).- Check the stability of the oven temperature program.- Perform a leak check on the inlet, column connections, and gas lines.- Always run standards before and after a sample batch to monitor for shifts.[17][19]
Baseline Noise or Drift - Contaminated detector or gas supply.- Column bleed at high temperatures.- Leaks in the system allowing air to enter.- Clean the detector.- Ensure high-purity gases and install appropriate filters.- Condition the column properly. Ensure the maximum operating temperature is not exceeded.- Trace and repair any system leaks.[14][19]
Sample Preparation Issues
Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low SCFA Recovery - Inefficient extraction from the sample matrix (e.g., feces, plasma).- Loss of volatile SCFAs during sample handling (e.g., evaporation).- Degradation of SCFAs due to improper storage or bacterial action.- Optimize the extraction solvent and procedure. Acidifying the sample (pH ~2-3) helps protonate SCFAs for better extraction into organic solvents.- Keep samples on ice during preparation. Use airtight containers.- Store samples immediately at -80°C after collection.[9][20][21]
High Variability in Results - Inconsistent sample homogenization.- Non-reproducible sample injection technique.- Instability of derivatized samples.- Thoroughly homogenize fecal samples before weighing.- Use an autosampler for injections to ensure consistency.- Analyze derivatized samples within a validated stability window. Prepare standards and QCs fresh if needed.[19][22]

Data Presentation: Method Validation Parameters

The following tables summarize typical validation parameters for SCFA quantification from published methods, allowing for easy comparison.

Table 1: GC-based Methods for SCFA Quantification in Fecal Samples

ParameterMethod 1 (GC-FID)[23][24]Method 2 (GC-FID)[25]Method 3 (GC-MS)[21]
Linearity (R²) > 0.99994> 0.998Not specified
LOD (µg/mL) 0.02 - 0.23~15 (as part of linear range)Not specified
LOQ (µg/mL) 0.08 - 0.78Not specifiedNot specified
Recovery (%) 87.6 - 129.7> 97.0Similar to surrogate matrix
Precision (%RSD) Intra-day: 0.56-1.03Inter-day: 0.10-4.76< 15.0Not specified
Analytes Acetic, Propionic, Butyric, Isobutyric, Valeric, Isovaleric, Hexanoic, Heptanoic, 4-methyl valericAcetic, Propionic, ButyricAcetic, Propionic, Butyric, Valeric

Table 2: LC-MS/MS-based Methods for SCFA Quantification

ParameterMethod 1 (Plasma/Tissues, no derivatization)[8]Method 2 (Biological Samples, derivatization)[10][26]
Linearity (R²) > 0.998> 0.995
LOD 0.001 mM (most SCFAs)0.003 mM (Acetate)40 nM (Acetate, Propionate, Butyrate)
LOQ Not specified0.16 µM (Propionate, Butyrate)0.31 µM (Acetate)
Accuracy (%) 92 - 120Intra/Inter-day error < 10%
Precision (%RSD) Intra-day: < 12Inter-day: < 20Intra-day: 2-3Inter-day: < 1
Analytes Acetate, Butyrate, Isobutyrate, Isovalerate, Lactate, Propionate, ValerateAcetate, Propionate, Butyrate

Experimental Protocols

Protocol 1: GC-FID Quantification of SCFAs in Human Fecal Samples

This protocol is adapted from a simplified, validated method that does not require derivatization.[12]

1. Materials and Reagents:

  • SCFA standards (acetic, propionic, butyric, etc.)

  • Internal Standard (IS): 2-ethylbutyric acid

  • Milli-Q water

  • tert-Butyl methyl ether (TBME)

  • Sodium bicarbonate

2. Sample Preparation (Aqueous Extraction):

  • Weigh approximately 50-100 mg of homogenized, freeze-dried fecal sample into a microcentrifuge tube.

  • Add 1 mL of Milli-Q water and the internal standard.

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for GC-FID analysis.

3. GC-FID Instrument Conditions:

  • GC System: Agilent 7890A GC-FID (or equivalent)

  • Column: Agilent J&W DB-FFAP (30 m × 0.25 mm × 0.5 µm)

  • Injection: 1 µL in pulsed split mode

  • Inlet Temperature: 300°C

  • Oven Program:

    • Initial temperature: 100°C (no hold)

    • Ramp: 20°C/min to 250°C (no hold)

  • Carrier Gas: Helium at 1.77 mL/min

  • Detector: FID

  • Total Run Time: Approximately 10 minutes

4. Calibration and Quantification:

  • Prepare a six-point calibration curve with SCFA standards ranging from 5 to 2000 ppm.[23]

  • Add a fixed concentration of the internal standard to each calibrator.

  • Analyze the calibrators and samples.

  • Quantify SCFA concentrations by calculating the peak area ratio of each analyte to the internal standard and plotting against the concentration.

Protocol 2: LC-MS/MS Quantification of SCFAs using Derivatization

This protocol is based on a method using aniline (B41778) derivatization for sensitive quantification.[10][26]

1. Materials and Reagents:

  • SCFA standards (e.g., 12C-acetate, -propionate, -butyrate)

  • Isotopically labeled internal standards (e.g., 13C-acetate, -propionate, -butyrate)

  • Aniline solution (2.4 M in acetonitrile)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (1.2 M in water)

  • Acetonitrile (ACN) and Methanol (MeOH)

2. Sample and Standard Preparation:

  • For biological samples, perform an extraction (e.g., using an ice-cold 50:50 ACN:water mixture) containing the 13C-labeled internal standards.[10]

  • Centrifuge to pellet proteins and debris. Collect the supernatant.

  • Prepare calibration standards containing known ratios of 12C-SCFAs to 13C-SCFAs.

3. Derivatization Procedure:

  • To 100 µL of sample extract or standard solution (cooled to 0°C), add 5 µL of the aniline solution.

  • Add 5 µL of the EDC solution.

  • Keep the reaction mixture on ice for 2 hours, mixing periodically.

  • Dilute the final mixture (e.g., 1:100 v/v) in a 50:50 MeOH:water solution for analysis.

4. LC-MS/MS Instrument Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm).[27]

  • Mobile Phase A: Water

  • Mobile Phase B: 1:1 (v/v) Acetonitrile/Isopropanol

  • Gradient: A suitable gradient to separate the derivatized SCFAs (e.g., starting at 5% B and ramping up).[27]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis: Selected Reaction Monitoring (SRM) mode, monitoring the specific parent-to-fragment transitions for each derivatized 12C- and 13C-SCFA.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key workflows for method validation and troubleshooting.

G_Validation_Workflow cluster_plan Phase 1: Planning cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting plan Define Method Purpose (e.g., Assay, Impurity Test) protocol Prepare Validation Protocol (Scope, Parameters, Acceptance Criteria) plan->protocol exp Conduct Validation Experiments (Linearity, Accuracy, Precision, etc.) protocol->exp analyze Analyze Data & Compare Against Acceptance Criteria exp->analyze report Prepare Validation Report (Results, Deviations, Conclusion) analyze->report approve QA/Regulatory Review & Approval report->approve

Caption: A typical workflow for analytical method validation.

G_Troubleshooting_Peak_Shape cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Peak Shape (Tailing/Fronting) cause1 Column Overload? start->cause1 cause2 Chemical Interactions? start->cause2 cause3 Sample Solvent Mismatch? start->cause3 sol1 Dilute Sample or Reduce Injection Volume cause1->sol1 Yes sol2 Add Acidic Modifier to Mobile Phase cause2->sol2 Tailing sol3 Dissolve Sample in Mobile Phase cause3->sol3 Yes

Caption: A decision tree for troubleshooting poor peak shape.

G_SCFA_Signaling cluster_gut Gut Lumen cluster_cell Host Cell (e.g., Colonocyte, Immune Cell) fiber Dietary Fiber microbiota Gut Microbiota fiber->microbiota scfa SCFAs (Acetate, Propionate, Butyrate) microbiota->scfa uptake SCFA Uptake (e.g., MCT1/SMCT1) scfa->uptake gpr Activate GPCRs (GPR41, GPR43) uptake->gpr hdac Inhibit HDACs uptake->hdac response Cellular Responses (↓ Inflammation, ↑ Gut Barrier) gpr->response hdac->response

Caption: Simplified overview of SCFA production and signaling.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Cis- and Trans-4-Hexenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in a molecule, particularly the geometry around a double bond, can have profound implications for its biological activity. This guide provides a comparative overview of the known biological activities of cis-4-Hexenoic acid and trans-4-Hexenoic acid. While direct comparative studies are limited, this document synthesizes available data on these and structurally related fatty acid isomers to highlight potential differences in their effects and underlying mechanisms.

Summary of Key Differences

The geometric isomerism of cis- and trans-4-Hexenoic acid dictates their three-dimensional shape, which in turn influences their interaction with biological systems. The cis isomer has a bent conformation, while the trans isomer is more linear. This structural variance can lead to differences in membrane fluidity, enzyme recognition, and receptor binding.

Quantitative Data on Biological Activity

Table 1: Antiviral and Cytotoxic Activity of a Structurally Related trans-Hexenoic Acid Isomer

CompoundBiological ActivityCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
trans-2-Hexenoic AcidAntiviral (Coxsackievirus B3)HeLa2.933.6211.59[1][2]
trans-2-Hexenoic AcidAntiviral (Enterovirus A71)HeLa3.2133.6210.47[1][2]

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the therapeutic window of a compound.

No comparable quantitative data for the antiviral or cytotoxic activity of cis-4-Hexenoic acid was identified in the reviewed literature. The absence of such data represents a significant knowledge gap and a potential area for future research.

Stereospecificity in Biological Systems

The differential biological effects of cis and trans isomers are a well-documented phenomenon. The geometry of the double bond influences how the fatty acid is metabolized and incorporated into cellular structures.

In microbial metabolism, particularly in the degradation of steroids, there is evidence suggesting a preference for the cis configuration by certain enzymes. This stereoselectivity implies that the bent shape of the cis isomer may be a better fit for the active site of these enzymes, leading to more efficient processing.

Potential Signaling Pathway Interactions

While specific signaling pathways for cis- and trans-4-Hexenoic acid have not been fully elucidated, other unsaturated fatty acids are known to modulate key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses. It is plausible that the different spatial arrangements of the 4-hexenoic acid isomers could lead to differential interactions with components of these pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of biological activity. Below are summarized protocols based on established methods for evaluating the antiviral and cytotoxic effects of fatty acids.

Protocol 1: Determination of Antiviral Activity (EC₅₀)

This protocol is adapted from studies on the antiviral activity of trans-2-hexenoic acid.[1]

  • Cell Culture: Plate HeLa cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Infect the cells with the virus of interest (e.g., Coxsackievirus B3 or Enterovirus A71) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compound (cis- or trans-4-Hexenoic acid) to the wells. Include a virus-only control and a no-virus control.

  • Incubation: Incubate the plates for a period sufficient to observe a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

  • Assessment of CPE: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Cytotoxicity (CC₅₀)

This protocol is run in parallel with the antiviral assay to assess the toxicity of the compounds to the host cells.[1]

  • Cell Culture: Plate HeLa cells in 96-well plates as described for the antiviral assay.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).

  • Assessment of Cell Viability: Measure cell viability using the MTT assay.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The available evidence suggests that the geometric isomerism of this compound likely plays a significant role in its biological activity. While data on a related trans isomer indicates potent antiviral effects, a clear understanding of the comparative activities of cis- and trans-4-Hexenoic acid is hampered by a lack of direct experimental evidence.

Future research should focus on conducting head-to-head comparisons of these isomers in a variety of biological assays, including antimicrobial, antiviral, and cytotoxic screenings. Investigating their differential effects on key signaling pathways such as NF-κB and MAPK will provide a more complete picture of their mechanisms of action. Such studies are essential for unlocking the full therapeutic potential of these and other short-chain unsaturated fatty acids.

References

"4-Hexenoic acid vs hexanoic acid: a comparative study of antimicrobial effects"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the antimicrobial properties of a saturated and an unsaturated C6 fatty acid.

This guide provides a comprehensive comparison of the antimicrobial effects of 4-hexenoic acid, an unsaturated fatty acid, and hexanoic acid, its saturated counterpart. While direct comprehensive studies on the antimicrobial properties of this compound are limited, this guide draws upon available data for closely related C6 unsaturated fatty acids, primarily sorbic acid (2,4-hexadienoic acid), to provide a comparative analysis. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to inform research and development in the field of antimicrobial agents.

Executive Summary

Hexanoic acid, a saturated medium-chain fatty acid, is well-documented for its broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and cell lysis. In contrast, unsaturated fatty acids, including other C6 variants like sorbic acid, often exhibit more potent antimicrobial activity. This enhanced efficacy is attributed not only to membrane disruption but also to the inhibition of key cellular enzymes. This guide will delve into the available quantitative data, detail the experimental protocols for assessing antimicrobial activity, and provide visual representations of the proposed mechanisms of action.

Data Presentation: Antimicrobial Efficacy

CompoundMicroorganismTypeMIC (µg/mL)Reference
Hexanoic Acid Staphylococcus aureusGram-positive bacterium50 - 100[1]
Escherichia coliGram-negative bacterium50 - 100[1]
Candida albicansFungus (Yeast)25 - 50[1]
Aspergillus nigerFungus (Mold)200 - 500[1]
Sorbic Acid Staphylococcus aureusGram-positive bacterium50 - 100[1]
(2,4-hexadienoic acid)Escherichia coliGram-negative bacterium50 - 100[1]
Candida albicansFungus (Yeast)25 - 50[1]
Aspergillus nigerFungus (Mold)200 - 500[1]

Note: The antimicrobial activity of weak acids like hexanoic and sorbic acid is pH-dependent, with increased efficacy at lower pH values where the undissociated form of the acid predominates[2][3]. The provided MIC values are generally determined at a pH of around 6.0[1].

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the antimicrobial activity of a compound. The following is a detailed methodology for a typical broth microdilution assay.

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Microbial Inoculum:

  • Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.

  • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Incubate the culture under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL).

2. Preparation of Test Compounds:

  • Prepare a stock solution of this compound and hexanoic acid in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) at a high concentration.

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate sterile broth medium to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Include a positive control (microorganism in broth without any test compound) and a negative control (broth only) in each plate.

  • Seal the plate and incubate under the appropriate conditions for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

4. MIC Determination:

  • After incubation, visually inspect the microtiter plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow Experimental workflow for MIC determination. cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture (e.g., S. aureus) B Standardize Inoculum (0.5 McFarland) A->B Standardization E Inoculate Microtiter Plate with standardized culture B->E C Prepare Stock Solutions (4-Hexenoic & Hexanoic Acid) D Serial Dilutions in 96-well plate C->D Dilution Series D->E Addition to wells F Incubate (e.g., 37°C for 24h) E->F Incubation Period G Visually Inspect for Growth (Turbidity) F->G Observation H Determine MIC (Lowest concentration with no growth) G->H Interpretation

Caption: Experimental workflow for MIC determination.

Diagram 2: Proposed Antimicrobial Mechanisms of Action

Antimicrobial_Mechanisms Proposed antimicrobial mechanisms of action. cluster_hexanoic Hexanoic Acid (Saturated) cluster_4hexenoic This compound (Unsaturated) HA Hexanoic Acid HA_Membrane Membrane Intercalation HA->HA_Membrane HA_Disruption Membrane Disruption & Increased Permeability HA_Membrane->HA_Disruption HA_Lysis Cell Lysis HA_Disruption->HA_Lysis Microbial_Death Microbial Cell Death HA_Lysis->Microbial_Death UFA This compound UFA_Membrane Membrane Intercalation UFA->UFA_Membrane UFA_Enzyme Inhibition of Cellular Enzymes (e.g., in carbohydrate metabolism) UFA->UFA_Enzyme UFA_Disruption Membrane Disruption & Increased Permeability UFA_Membrane->UFA_Disruption UFA_Lysis Cell Lysis UFA_Disruption->UFA_Lysis UFA_Lysis->Microbial_Death UFA_Metabolism Disruption of Cellular Metabolism UFA_Enzyme->UFA_Metabolism UFA_Metabolism->Microbial_Death

Caption: Proposed antimicrobial mechanisms of action.

Discussion of Antimicrobial Mechanisms

Hexanoic Acid: As a saturated fatty acid, the primary antimicrobial mechanism of hexanoic acid is the disruption of the microbial cell membrane. Its amphipathic nature allows it to insert into the phospholipid bilayer, leading to a loss of membrane integrity, increased permeability, and subsequent leakage of intracellular components, ultimately causing cell death.

This compound (and other unsaturated C6 fatty acids): Unsaturated fatty acids, such as sorbic acid, share the membrane-disrupting capabilities of their saturated counterparts. The presence of one or more double bonds can increase the fluidity of the microbial membrane, further compromising its function. In addition to this direct action on the cell membrane, unsaturated fatty acids like sorbic acid have been shown to inhibit various cellular enzymes. This includes enzymes involved in carbohydrate metabolism and the citric acid cycle[2]. The inhibition of these essential metabolic pathways provides an additional mechanism for their antimicrobial action, which may contribute to their often-observed higher potency compared to saturated fatty acids of the same carbon chain length. The sulfhydryl enzymes are particularly susceptible to inhibition by sorbic acid[4].

Conclusion

Both hexanoic acid and its unsaturated counterpart, represented here by data for sorbic acid, demonstrate significant antimicrobial properties. While both act by disrupting the microbial cell membrane, unsaturated C6 fatty acids may possess an additional advantage through the inhibition of key metabolic enzymes. The quantitative data, though limited for a direct comparison with this compound, suggests that the presence of unsaturation can enhance antimicrobial efficacy. Further research is warranted to directly compare the antimicrobial profiles of this compound and hexanoic acid against a broad range of clinically relevant microorganisms to fully elucidate their potential as therapeutic agents. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a framework for such future investigations.

References

Differentiating 4-Hexenoic Acid from its Positional Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analytical comparison of 4-hexenoic acid, 2-hexenoic acid, and 3-hexenoic acid for researchers, scientists, and drug development professionals. This guide provides objective experimental data and protocols to distinguish between these positional isomers.

The subtle shift of a double bond within a molecule can significantly impact its chemical reactivity, physical properties, and biological activity. For researchers in drug development and other scientific fields, the accurate identification and differentiation of positional isomers like this compound, 2-hexenoic acid, and 3-hexenoic acid are critical. This guide offers a comparative analysis of these three isomers using key analytical techniques, providing the necessary data and methodologies to ensure accurate identification in a laboratory setting.

Spectroscopic and Chromatographic Comparison

The primary methods for differentiating these positional isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Mass Spectrometry (MS). Each technique provides unique insights into the molecular structure and properties of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive identification of positional isomers. The chemical environment of each proton and carbon atom in the molecule is unique, resulting in distinct chemical shifts in ¹H and ¹³C NMR spectra. The key differentiating features are the signals from the vinyl protons and carbons, as well as the adjacent methylene (B1212753) and methyl groups.

Table 1: Comparative ¹H NMR Chemical Shift Data (CDCl₃)

Proton Assignment 2-Hexenoic Acid (trans) 3-Hexenoic Acid (trans)[1] This compound
-COOH ~11-12 ppm~10.4 ppm~10-12 ppm
Vinyl H (α to COOH) ~7.0 ppm--
Vinyl H (β to COOH) ~5.8 ppm--
Vinyl H (C3) -~5.51-5.63 ppm-
Vinyl H (C4) -~5.51-5.63 ppm~5.4 ppm
Vinyl H (C5) --~5.4 ppm
Allylic CH₂ ~2.2 ppm~3.07 ppm~2.4 ppm
Terminal CH₃ ~0.9 ppm~0.99 ppm~1.6 ppm

Note: Data for 2-hexenoic acid and this compound are compiled from various sources and typical values. The data for 3-hexenoic acid is from a specific source with stated conditions.

Table 2: Comparative ¹³C NMR Chemical Shift Data

Carbon Assignment 2-Hexenoic Acid (trans) 3-Hexenoic Acid (trans) This compound
C1 (-COOH) ~172 ppm~178 ppm~179 ppm
C2 (=CH-) ~121 ppm~121 ppm~29 ppm
C3 (-CH=) ~150 ppm~135 ppm~34 ppm
C4 (-CH₂- or =CH-) ~35 ppm~34 ppm~129 ppm
C5 (-CH₂- or =CH-) ~21 ppm~22 ppm~124 ppm
C6 (-CH₃) ~13 ppm~14 ppm~17 ppm

Note: Data is compiled from various spectral databases and may have been recorded under different conditions.

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the column. The elution order of the hexenoic acid isomers will depend on their boiling points and the polarity of the GC column used. Generally, for non-polar columns, compounds with lower boiling points elute first.

Table 3: Comparative Gas Chromatography Data

Isomer Boiling Point (°C) Kovats Retention Index (Standard Non-Polar Column) Kovats Retention Index (Standard Polar Column)
2-Hexenoic Acid (trans) 2171042, 10471933, 1938, 1941, 1951, 1961.1, 1962, 1967, 1970, 1971, 1980, 1983, 1984, 2002
3-Hexenoic Acid (cis) 100 (at 4 mmHg)1013, 11011922, 1936, 1945
This compound 98 (at 11 Torr)Not available1891, 1923

Note: Kovats retention indices are compiled from various sources and can vary based on the specific column and analytical conditions.

Mass Spectrometry (MS)

While mass spectrometry will show the same molecular ion peak for all three isomers (m/z 114), their fragmentation patterns upon ionization can offer clues to the double bond's position. However, distinguishing positional isomers by MS alone can be challenging due to similar fragmentation pathways.

Table 4: Key Mass Spectrometry Fragments (m/z)

Isomer Molecular Ion (M⁺) Key Fragment Ions
2-Hexenoic Acid 11499, 85, 73, 69, 55, 41
3-Hexenoic Acid 11499, 85, 73, 68, 55, 41
This compound 11499, 86, 73, 68, 55, 41

Note: Fragmentation patterns are based on data from the NIST WebBook and can vary with ionization energy and instrument type.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the hexenoic acid isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation : Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set a spectral width of -2 to 14 ppm.

    • Use a 30-degree pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire 16-64 scans for an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set a spectral width of 0 to 220 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Use a 45-degree pulse angle.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans for clear signals, particularly for the carboxyl carbon.

  • Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation : Prepare a 100 ppm solution of each isomer in a suitable solvent like dichloromethane (B109758) or methanol. For complex matrices, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

  • Instrumentation : Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Column : A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) or a polar column (e.g., DB-WAX) can be used. The choice of column will affect the elution order.

    • Injector : Set to 250°C with a split ratio of 50:1.

    • Oven Program : Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Energy : 70 eV.

    • Mass Range : Scan from m/z 35 to 200.

    • Source Temperature : 230°C.

  • Data Analysis : Identify the peaks by their retention times and compare their mass spectra to a reference library.

Visualizing the Differentiation Workflow

The logical flow of analysis is crucial for efficiently and accurately differentiating the isomers.

Differentiation_Workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_identification Isomer Identification Sample Sample GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR Retention_Time Retention Time GC_MS->Retention_Time Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum 1H_NMR ¹H NMR Spectrum NMR->1H_NMR 13C_NMR ¹³C NMR Spectrum NMR->13C_NMR Isomer_ID Definitive Isomer Identification Retention_Time->Isomer_ID Mass_Spectrum->Isomer_ID 1H_NMR->Isomer_ID 13C_NMR->Isomer_ID

Caption: Workflow for the differentiation of hexenoic acid isomers.

The structural differences between the isomers directly influence their spectroscopic properties.

Isomer_Structures 2_Hexenoic 2-Hexenoic Acid CH₃CH₂CH₂CH=CHCOOH 3_Hexenoic 3-Hexenoic Acid CH₃CH₂CH=CHCH₂COOH 4_Hexenoic This compound CH₃CH=CHCH₂CH₂COOH

Caption: Structures of the positional isomers of hexenoic acid.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of fatty acids is crucial for metabolic research, nutritional science, and the development of therapeutics. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While GC-MS is a traditional and robust method, particularly for long-chain fatty acids, HPLC has emerged as a powerful alternative with distinct advantages, especially in the separation of isomers.[1][2]

This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection and cross-validation, ensuring the integrity and reliability of research findings.

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC. Specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.[1][3]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%[1]< 5% (often slightly better than GC)[1][4]Both methods demonstrate good precision for fatty acid analysis.[1][4]
Accuracy (Recovery %) 85 - 115%[1]90 - 110%[1]Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.[1][4]
Linearity (r²) > 0.99[1][4]> 0.99[1][4]Both techniques exhibit excellent linearity over a defined concentration range.[1][4]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL[1]~0.1 - 0.5 µg/mL[1]GC-MS generally offers higher sensitivity, especially for volatile compounds.[1][4]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL[1]~0.5 - 2.0 µg/mL[1]Sensitivity for HPLC is highly dependent on the detector used (e.g., UV, ELSD, MS).[4]
Isomer Separation Can be challenging for cis/trans and positional isomers; requires highly polar capillary columns.[4]Superior for separation of cis/trans and positional isomers, often without derivatization.[4][5]This is a significant advantage of HPLC for detailed fatty acid profiling.[1][4]
Derivatization Mandatory to increase volatility (e.g., conversion to Fatty Acid Methyl Esters - FAMEs).[2][4]Generally not required, which simplifies sample preparation.[4][5]The derivatization step in GC-MS adds time and a potential source of error.[4]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the analysis of fatty acids using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established and highly sensitive method for the analysis of fatty acids, which requires a derivatization step to make the analytes volatile.[6][7]

1. Lipid Extraction (Folch Method)

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.[1]

  • Vortex thoroughly and allow phases to separate.

  • Collect the lower organic layer containing the total lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) (Acid-Catalyzed)

  • Saponify the dried lipid extract by adding 0.5 M methanolic NaOH and heating at 100°C for 10 minutes.[1]

  • After cooling, add a catalyst such as 14% Boron Trifluoride (BF₃)-methanol or methanolic HCl.[8][9]

  • Heat the mixture again at 100°C for 10 minutes to facilitate methylation.[1]

  • After cooling, add hexane (B92381) and a saturated NaCl solution.

  • Vortex and centrifuge to separate the layers. Collect the upper hexane layer, which contains the FAMEs, for analysis.[1]

3. GC-MS Instrumental Analysis

  • GC Column: Use a polar capillary column such as a DB-23 or equivalent.[1]

  • Injector Temperature: 220-280°C.[1][10]

  • Oven Temperature Program: An example program is an initial temperature of 100°C (hold for 2 min), ramp to 180°C at 20°C/min (hold for 12 min).[1]

  • Carrier Gas: Helium at a constant flow rate.[11]

  • MS Detector: Use Electron Impact (EI) ionization.[1] For enhanced sensitivity and selectivity, operate in Single Ion Monitoring (SIM) mode, targeting specific ions for the target FAMEs.[1][10]

4. Data Analysis

  • Identify FAMEs by comparing their retention times and mass spectra to those of known standards.

  • Quantify each fatty acid by creating a calibration curve using the peak areas of the standards.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC can analyze fatty acids directly, often without derivatization, and excels at separating isomers.[4][5]

1. Lipid Extraction (Folch Method)

  • Follow the same extraction procedure as described for the GC-MS protocol to obtain the total lipid extract.[1]

2. Saponification (Optional but Recommended)

  • To analyze free fatty acids, saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes.[1]

  • Neutralize the solution and extract the free fatty acids with hexane.[1]

  • Dry the hexane extract and reconstitute in the mobile phase.

3. HPLC Instrumental Analysis

  • HPLC Column: A reversed-phase C18 column is commonly used.[12][13] For enhanced isomer separation, specialized columns like a COSMOSIL Cholester column can be employed.[5]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% acetic acid).[13]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30-40°C.[4]

  • Detector:

    • UV Detector: Set at a low wavelength (~205 nm) for underivatized fatty acids.[4][13]

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for lipids that lack a strong UV chromophore.[14]

    • Mass Spectrometer (LC-MS): Provides the highest sensitivity and selectivity.[4]

4. Data Analysis

  • Identify fatty acids by comparing their retention times with those of authentic standards.

  • Quantification is achieved by constructing a calibration curve with known concentrations of standards.[4]

Visualizing the Cross-Validation Workflow

To ensure data from both methods are comparable, a structured workflow is essential. The following diagrams illustrate the experimental process and the logical considerations for cross-validation.

G cluster_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_hplc HPLC Pathway cluster_validation Cross-Validation Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (Methylation to FAMEs) Extraction->Derivatization Saponification Saponification (Optional) Extraction->Saponification GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data GC-MS Data GCMS_Analysis->GCMS_Data Comparison Data Comparison (Statistical Analysis) GCMS_Data->Comparison HPLC_Analysis HPLC Analysis Saponification->HPLC_Analysis HPLC_Data HPLC Data HPLC_Analysis->HPLC_Data HPLC_Data->Comparison Validated Validated Results Comparison->Validated

Caption: Comparative experimental workflows for GC-MS and HPLC analysis.

G cluster_inputs cluster_methods cluster_outputs Goals Analytical Goals (e.g., Isomer separation) GCMS GC-MS Goals->GCMS HPLC HPLC Goals->HPLC Properties Analyte Properties (e.g., Volatility, Stability) Properties->GCMS Properties->HPLC Matrix Sample Matrix Matrix->GCMS Matrix->HPLC Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision Linearity Linearity GCMS->Linearity Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity HPLC->Accuracy HPLC->Precision HPLC->Linearity HPLC->Sensitivity Result Reliable & Validated Quantitative Data Accuracy->Result Precision->Result Linearity->Result Sensitivity->Result

Caption: Logical relationship of key parameters in cross-validation.

References

A Comparative Analysis of 4-Hexenoic Acid and Other Medium-Chain Fatty Acids on Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain fatty acids (MCFAs) are gaining increasing attention for their diverse biological activities and therapeutic potential. This guide provides a comparative overview of the biological effects of 4-hexenoic acid, an unsaturated six-carbon MCFA, in relation to other well-studied saturated MCFAs such as hexanoic acid (C6), caprylic acid (C8), and capric acid (C10). Due to a notable scarcity of direct experimental data on this compound, this comparison extrapolates potential effects based on its structural characteristics and the established biological activities of its counterparts. This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development.

Introduction to Medium-Chain Fatty Acids (MCFAs)

Medium-chain fatty acids are carboxylic acids with aliphatic tails of six to twelve carbon atoms.[1] Unlike long-chain fatty acids (LCFAs), MCFAs are rapidly absorbed and metabolized by the liver, making them a quick energy source.[2][3] Their unique metabolic properties contribute to a range of biological effects, including antimicrobial, anti-inflammatory, and metabolic regulatory functions.[4][5][6] This guide focuses on C6 MCFAs, comparing the limitedly studied unsaturated this compound with its saturated analogue, hexanoic acid, and other common MCFAs.

Comparative Biological Effects of MCFAs

While specific data on this compound is sparse, research on other MCFAs provides a basis for understanding its potential biological roles. The following table summarizes key comparative effects.

Table 1: Comparison of Biological Effects of Medium-Chain Fatty Acids

Biological EffectThis compound (C6:1)Hexanoic Acid (C6:0)Caprylic Acid (C8:0)Capric Acid (C10:0)
Antimicrobial Activity Postulated, but limited direct evidence.[4]Broadly inhibitory against oral bacteria and has anti-Candida activity.[7]Effective against various bacteria and Candida species.Broadly inhibitory for various bacteria.[7]
Metabolic Regulation Recognized as a metabolite involved in lipid metabolism.[4]Prevents high-fat diet-induced obesity and improves glucose metabolism and insulin (B600854) sensitivity in mice.[8][9]Promotes mitochondrial quality control and skeletal muscle maturation.[10]May induce a balanced metabolic profile in hepatocytes.[11]
Anti-inflammatory Effects Potential anti-inflammatory properties are suggested but not well-documented.Known to have anti-inflammatory properties.Can suppress pro-inflammatory cytokine production.Exhibits anti-inflammatory activities.
Cellular Signaling Potentially involved in cellular signaling pathways.[4]Activates mevalonic and linolenic acid pathways.[12]Promotes phosphorylation of the Akt-mTOR pathway.[11]Promotes phosphorylation of the Akt-mTOR pathway.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline protocols relevant to the study of MCFA effects.

Cell Culture Treatment with Fatty Acids

This protocol describes the preparation and application of fatty acid solutions for in vitro cell culture experiments.

Materials:

  • Desired fatty acid (e.g., this compound, hexanoic acid)

  • Ethanol (B145695) or Dimethyl Sulfoxide (DMSO)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Desired cell line (e.g., HepG2, splenocytes)

Procedure:

  • Stock Solution Preparation: Dissolve the fatty acid in a suitable solvent like ethanol or DMSO to create a high-concentration stock solution.[3][13]

  • Complexing with BSA: For many cell-based assays, it is crucial to complex the fatty acid with BSA to mimic physiological conditions and improve solubility.[3]

    • Prepare a BSA solution in the cell culture medium.

    • Slowly add the fatty acid stock solution to the BSA solution while stirring to form a fatty acid-BSA complex.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Replace the existing medium with the medium containing the fatty acid-BSA complex at the desired final concentration.

    • Include appropriate controls, such as a vehicle control (medium with BSA and the solvent used for the stock solution).[5]

  • Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]

  • Downstream Analysis: Following incubation, harvest the cells for various analyses, such as gene expression analysis, western blotting, or metabolic assays.[5]

Analysis of Lipid Metabolism

This protocol provides a general workflow for assessing the impact of MCFAs on lipid metabolism in cultured cells.

Workflow:

  • Cell Treatment: Treat cells with the desired MCFA as described in Protocol 3.1.

  • Lipid Extraction: After treatment, wash the cells with phosphate-buffered saline (PBS) and extract total lipids using a standard method like the Folch or Bligh-Dyer method.[5]

  • Analysis of Lipid Content:

    • Triglyceride Measurement: Quantify intracellular triglyceride content using a commercial assay kit.

    • Fatty Acid Profiling: Analyze the fatty acid composition of the lipid extract using gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).[5]

  • Gene Expression Analysis:

    • Isolate total RNA from the treated cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipid metabolism, such as those for fatty acid synthesis (e.g., FASN, SCD1) and fatty acid oxidation (e.g., CPT1A, PPARA).[14]

Signaling Pathways

MCFAs can influence various cellular signaling pathways. Below are diagrams illustrating known and potential pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCFA MCFA Akt Akt MCFA->Akt Activation mTOR mTOR Akt->mTOR Activation SREBP-1c SREBP-1c mTOR->SREBP-1c Activation FASN_SCD1 FASN, SCD1 SREBP-1c->FASN_SCD1 Upregulation Lipogenesis Lipogenesis FASN_SCD1->Lipogenesis

Caption: MCFA-mediated activation of the Akt-mTOR signaling pathway.

G cluster_pathways Metabolic Pathways cluster_products Products Hexanoic_Acid Hexanoic Acid Mevalonic_Pathway Mevalonic_Pathway Hexanoic_Acid->Mevalonic_Pathway Induces Linolenic_Pathway Linolenic_Pathway Hexanoic_Acid->Linolenic_Pathway Induces Terpenoids_Steroids Terpenoids, Steroids Mevalonic_Pathway->Terpenoids_Steroids Jasmonates Jasmonates Linolenic_Pathway->Jasmonates Plant_Volatiles Emission of Plant Volatiles Terpenoids_Steroids->Plant_Volatiles Jasmonates->Plant_Volatiles

Caption: Induction of mevalonic and linolenic acid pathways by hexanoic acid.

Conclusion and Future Directions

The available evidence suggests that medium-chain fatty acids possess a wide array of biological activities with significant therapeutic potential. While hexanoic acid, caprylic acid, and capric acid have demonstrated beneficial effects on metabolism and inflammation, the specific roles of unsaturated MCFAs like this compound remain largely unexplored. Its structural similarity to other bioactive MCFAs suggests it may share some functionalities, but its unsaturation could also confer unique properties. Further research, including direct comparative studies, is imperative to elucidate the precise biological effects and mechanisms of action of this compound. Such investigations will be crucial for unlocking its potential in the development of novel therapeutic agents for metabolic and inflammatory diseases.

References

A Comparative Guide to the Synergistic Potential of 4-Hexenoic Acid Analogs with Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of antibiotic adjuvants that can enhance the efficacy of existing drugs. While direct studies on the synergistic effects of 4-hexenoic acid with known antibiotics are not extensively documented in current literature, this guide provides a comparative analysis of structurally similar medium-chain fatty acids (MCFAs) and unsaturated fatty acids (UFAs) that have demonstrated significant synergistic potential. This information serves as a valuable reference for researchers investigating the potential of this compound as a synergistic agent.

Fatty acids have been recognized for their antimicrobial properties and their ability to potentiate the effects of various classes of antibiotics.[1][2] The mechanisms underlying these synergistic interactions often involve the disruption of the bacterial cell membrane, which can facilitate the entry of antibiotics into the bacterial cell.[3][4]

Quantitative Data on Synergistic Effects of Fatty Acids with Antibiotics

The following table summarizes the synergistic interactions observed between various fatty acids and antibiotics against pathogenic bacteria. The primary metric for quantifying synergy is the Fractional Inhibitory Concentration Index (FICI), calculated from checkerboard assays. A FICI of ≤ 0.5 is indicative of a synergistic interaction.

Fatty AcidAntibioticBacterial StrainMIC of Fatty Acid Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC in Combination (µg/mL)FICIReference
Myristoleic Acid (C14:1)TobramycinStaphylococcus aureus ATCC 6538100>400 (for most FAs)10 (Myristoleic Acid) + 10 (Tobramycin)Not explicitly calculated, but >4-log decrease in cell survival[2]
Myristoleic Acid (C14:1)KanamycinStaphylococcus aureus ATCC 6538100>400 (for most FAs)10 (Myristoleic Acid) + KanamycinSynergistic[2]
Myristoleic Acid (C14:1)GentamicinStaphylococcus aureus ATCC 6538100>400 (for most FAs)10 (Myristoleic Acid) + GentamicinSynergistic[2]
Myristoleic Acid (C14:1)StreptomycinStaphylococcus aureus ATCC 6538100>400 (for most FAs)10 (Myristoleic Acid) + StreptomycinSynergistic[2]
Lauric Acid (C12:0)GentamicinStaphylococcus aureusNot specifiedNot specifiedNot specifiedSynergistic[2]
Lauric Acid (C12:0)StreptomycinStaphylococcus aureusNot specifiedNot specifiedNot specifiedSynergistic[2]
Linoleic Acid (C18:2)ErythromycinStaphylococcus aureusNot specifiedNot specifiedNot specifiedSynergistic[2]
Oleic Acid (C18:1)ErythromycinStaphylococcus aureusNot specifiedNot specifiedNot specifiedSynergistic[2]

Note: The study on myristoleic acid focused on the reduction in cell survival rather than a specific FICI value, but the significant enhancement of antibiotic activity strongly indicates synergy.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[5][6]

1. Preparation of Reagents and Microplates:

  • Prepare stock solutions of the fatty acid (e.g., this compound) and the selected antibiotic in an appropriate solvent.

  • Dispense sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[5]

2. Serial Dilutions:

  • Create two-fold serial dilutions of the antibiotic along the x-axis of the plate.

  • Similarly, create two-fold serial dilutions of the fatty acid along the y-axis.[5]

  • The result is a matrix of wells containing various concentrations of both agents.

3. Inoculation:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[7]

4. Incubation:

  • Incubate the plates at 37°C for 18-24 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits bacterial growth.

  • Determine the MIC of each agent alone and in combination.

6. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated using the following formula: FICI = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[7]

  • Interpretation of FICI values:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[8]

Visualizing Mechanisms and Workflows

Proposed Mechanism of Fatty Acid Synergy

Unsaturated and medium-chain fatty acids are thought to exert their synergistic effect primarily by disrupting the bacterial cell membrane. This disruption increases membrane permeability, allowing for enhanced uptake of the antibiotic, leading to a more potent bactericidal or bacteriostatic effect at lower antibiotic concentrations.

Proposed Mechanism of Fatty Acid-Antibiotic Synergy Fatty_Acid Fatty Acid (e.g., this compound) Bacterial_Cell_Membrane Bacterial Cell Membrane Fatty_Acid->Bacterial_Cell_Membrane Disrupts Antibiotic Antibiotic Enhanced_Uptake Enhanced Antibiotic Uptake Antibiotic->Enhanced_Uptake Increased_Permeability Increased Membrane Permeability Bacterial_Cell_Membrane->Increased_Permeability Increased_Permeability->Enhanced_Uptake Bacterial_Cell_Death Inhibition of Growth or Cell Death Enhanced_Uptake->Bacterial_Cell_Death Checkerboard Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Prepare_Stocks Prepare Stock Solutions (Fatty Acid & Antibiotic) Serial_Dilute_A Serial Dilution of Antibiotic (Drug A) Prepare_Stocks->Serial_Dilute_A Serial_Dilute_B Serial Dilution of Fatty Acid (Drug B) Prepare_Stocks->Serial_Dilute_B Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilute_A->Inoculate_Plate Serial_Dilute_B->Inoculate_Plate Incubate Incubate Plate (18-24h at 37°C) Inoculate_Plate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret_Results Interpret Synergy Calculate_FICI->Interpret_Results Inhibition of Bacterial Fatty Acid Synthesis by UFAs UFA Unsaturated Fatty Acid (e.g., Linoleic Acid) FabI Enoyl-Acyl Carrier Protein Reductase (FabI) UFA->FabI Inhibition Inhibition FAS_Pathway Fatty Acid Synthesis Pathway FabI->FAS_Pathway Essential for Bacterial_Growth Bacterial Growth & Proliferation FAS_Pathway->Bacterial_Growth Inhibition->FAS_Pathway

References

Lack of Sufficient Data for Comparative Metabolomics of 4-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published literature and experimental data on the comparative metabolomics of cells treated with 4-Hexenoic acid has revealed a significant lack of available research. At present, there is insufficient public data to generate a comprehensive comparison guide that meets the specified requirements for quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Our investigation into existing scientific literature did not yield any studies that specifically detail a comparative metabolomics analysis of cells following treatment with this compound. The Human Metabolome Database acknowledges this compound, also known as gamma-hexenoic acid, as a medium-chain fatty acid, but notes a scarcity of published articles on this particular compound.[1] An early study from 1959 investigated the effects of a derivative, 2-(4-biphenylyl)-4-hexenoic acid, on lipid metabolism, but its age and lack of detailed, modern metabolomic data render it unsuitable for the requested guide.[2]

While direct research on this compound is limited, there is a more substantial body of work on the closely related saturated fatty acid, Hexanoic acid . Studies on hexanoic acid have explored its effects on lipid and glucose metabolism in various models, including the HepG2 hepatoma cell line and in mice.[3][4][5] These studies provide some of the types of quantitative data and experimental methodologies that would be necessary for a comparative guide. For instance, research has shown that hexanoic acid can influence the expression of genes involved in fatty acid biosynthesis and can impact insulin (B600854) sensitivity.[4][5]

However, due to the distinct chemical structures of this compound (unsaturated) and Hexanoic acid (saturated), their metabolic effects are likely to differ. Therefore, data from studies on Hexanoic acid cannot be directly extrapolated to create a guide on this compound.

We are unable to provide the requested comparison guide, including data tables and pathway diagrams, for this compound at this time due to the absence of requisite experimental data in the public domain. Further primary research would be necessary to generate the data needed for such a guide.

References

Comparative In Vivo Efficacy of Hexenoic Acid Derivatives: A Focus on Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable scarcity of direct comparative in vivo studies evaluating the efficacy of 4-hexenoic acid against its derivatives. Research has predominantly focused on the biological activities of various derivatives, often without including the parent compound as a benchmark. This guide, therefore, presents available in vivo data for a notable hexenoic acid derivative and contextualizes its activity with the broader understanding of short-chain unsaturated fatty acids.

This guide summarizes the in vivo anti-inflammatory efficacy of 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), a derivative of hexenoic acid. Due to the lack of direct comparative data, the efficacy of the parent this compound is not presented. The data is intended for researchers, scientists, and drug development professionals to provide insights into the potential therapeutic applications of hexenoic acid derivatives.

In Vivo Anti-inflammatory Efficacy

A study investigating novel anti-inflammatory agents demonstrated that AOPHA-Me exhibits dose-dependent inhibition of carrageenan-induced paw edema in rats, a standard model for acute inflammation.[1] The efficacy of AOPHA-Me was compared to the vehicle control.

CompoundDose (mg/kg)Mean Inhibition of Edema (%)Time Point (hours)Animal Model
AOPHA-Me10253Rat
AOPHA-Me30453Rat
AOPHA-Me100603Rat

Table 1: In Vivo Anti-inflammatory Activity of 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) in the Carrageenan-Induced Rat Paw Edema Model. Data extracted from a study demonstrating the dose-dependent anti-inflammatory effects of AOPHA-Me.[1]

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment cited in this guide.

Carrageenan-Induced Rat Paw Edema

This widely used animal model assesses the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Compound Administration: Test compounds, such as AOPHA-Me, are administered, often intraperitoneally or orally, at various doses. A vehicle control group receives the solvent used to dissolve the test compound.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution into the right hind paw is performed to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at specific time intervals post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.[1]

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) compound_prep Prepare Test Compound (AOPHA-Me) and Vehicle administration Administer Compound (e.g., Intraperitoneal Injection) induction Induce Inflammation (Carrageenan Injection in Paw) administration->induction measurement Measure Paw Volume (Plethysmometer) induction->measurement calculation Calculate % Inhibition of Edema vs. Control measurement->calculation results Evaluate Dose-Response Relationship calculation->results

Carrageenan-induced paw edema workflow.

Signaling Pathway in Inflammation

The anti-inflammatory mechanism of AOPHA-Me was investigated, and it was found not to be a significant inhibitor of cyclooxygenase (COX) enzymes in vitro.[1] The study suggests that its anti-inflammatory effects may be linked to the inhibition of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptides that can act as inflammatory mediators.[1]

signaling_pathway cluster_upstream Upstream Events cluster_biosynthesis Neuropeptide Biosynthesis cluster_downstream Downstream Effects inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_activation Immune Cell Activation inflammatory_stimulus->cell_activation propeptide Neuropeptide Precursor (Glycine-Extended) cell_activation->propeptide pam PAM Enzyme propeptide->pam Catalyzes bioactive_peptide Bioactive Amidated Neuropeptide pam->bioactive_peptide C-terminal Amidation receptor Neuropeptide Receptor bioactive_peptide->receptor Binds to inflammation Inflammatory Response (Edema, Pain) receptor->inflammation inhibitor AOPHA-Me inhibitor->pam Inhibits

Proposed mechanism of AOPHA-Me action.

References

Assessing the Specificity of 4-Hexenoic Acid's Enzymatic Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of 4-Hexenoic acid as an enzymatic inhibitor. Due to the limited specific research on its inhibitory activities, this document focuses on providing a framework for future investigation, including generalized experimental protocols and potential areas of study based on related compounds.

Introduction to this compound

This compound is a medium-chain unsaturated fatty acid with the chemical formula C₆H₁₀O₂.[1][2][3][4] Its structure, characterized by a six-carbon chain with a double bond at the fourth carbon, suggests potential interactions with various biological molecules, including enzymes. While its saturated counterpart, hexanoic acid, has been studied for its effects on metabolism, the specific enzymatic targets of this compound remain largely unexplored.[5] This guide aims to provide researchers with the necessary background and experimental frameworks to investigate the enzymatic inhibition profile of this compound.

Current State of Research and Potential Areas of Investigation

Currently, there is a notable lack of published studies detailing the specific enzymatic inhibition of this compound. No significant bioassay data is available in public databases such as PubChem that would indicate its activity against specific enzymes. However, research on other unsaturated fatty acids provides a basis for hypothesizing potential targets. For instance, various polyunsaturated fatty acids have been shown to inhibit cyclooxygenase (COX) and lipoxygenase enzymes, which are involved in inflammatory pathways. Other studies have demonstrated the inhibitory effects of certain fatty acids on enzymes involved in metabolic regulation.

Given the structural similarities to other bioactive fatty acids, potential areas for investigating the enzymatic inhibition of this compound could include:

  • Inflammatory Enzymes: Cyclooxygenases (COX-1 and COX-2), lipoxygenases (e.g., 5-LOX).

  • Metabolic Enzymes: Fatty acid synthase (FASN), acetyl-CoA carboxylase (ACC), and enzymes involved in fatty acid oxidation.

  • Histone Deacetylases (HDACs): Some short-chain fatty acids are known to inhibit HDACs.[5]

Comparative Data on Related Fatty Acid Inhibitors

While no direct comparative data exists for this compound, the following table summarizes the inhibitory activities of other relevant fatty acids to provide context and potential benchmarks for future studies.

Fatty AcidTarget EnzymeInhibition Data (IC₅₀/Kᵢ)Reference
Arachidonic AcidHuman CYP2C9Kᵢ = 1.7 µM[6]
Eicosapentaenoic Acid (EPA)Human CYP2C9Kᵢ = 2.0 µM[6]
Docosahexaenoic Acid (DHA)Human CYP2C19Kᵢ = 2.3 µM[6]
Linoleic Acidα-glucosidasePotent competitive inhibitor[7]
Oleic Acidα-glucosidasePotent competitive inhibitor[7]

Experimental Protocols for Assessing Enzymatic Inhibition

The following is a generalized protocol for determining the enzymatic inhibitory activity of this compound. This protocol should be adapted based on the specific enzyme being investigated.

General Enzyme Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound (of high purity)

  • Appropriate buffer solution for the enzyme

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control inhibitor (if available)

  • Solvent for this compound (e.g., DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the this compound stock solution to create a range of concentrations for testing.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a working solution of the enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed volume of the enzyme solution.

      • A small volume of the this compound dilution (or solvent for the control wells).

    • Include control wells:

      • Negative Control (100% activity): Enzyme, buffer, and solvent (no inhibitor).

      • Positive Control: Enzyme, buffer, and a known inhibitor of the enzyme.

      • Blank: Buffer and substrate (no enzyme).

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The rate of the reaction is proportional to the change in signal per unit of time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Workflow for Screening this compound

The following diagram illustrates a logical workflow for the initial screening and characterization of this compound as an enzyme inhibitor.

G cluster_0 Screening Phase cluster_1 Characterization Phase Initial Screening Initial Screening Hit Identification Hit Identification Initial Screening->Hit Identification Enzyme Panel Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Confirmed Activity Mechanism of Inhibition Mechanism of Inhibition Dose-Response & IC50->Mechanism of Inhibition Quantitative Potency Specificity Profiling Specificity Profiling Mechanism of Inhibition->Specificity Profiling Kinetic Analysis

Caption: A workflow for identifying and characterizing the enzymatic inhibition of this compound.

Types of Reversible Enzyme Inhibition

Understanding the mechanism of inhibition is crucial for drug development. The following diagram illustrates the common types of reversible enzyme inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition cluster_2 Uncompetitive Inhibition A Enzyme + Substrate Active Site C Enzyme-Substrate Complex A:f0->C Binds B Inhibitor B->A:f0 Competes D Enzyme Active Site Allosteric Site F Substrate G Inactive Complex D->G E Inhibitor E->D:f1 H Enzyme-Substrate Complex J Inactive Ternary Complex H->J I Inhibitor I->H Binds

Caption: A diagram illustrating the mechanisms of competitive, non-competitive, and uncompetitive enzyme inhibition.

Conclusion

While the specific enzymatic inhibitory properties of this compound are yet to be determined, its chemical structure suggests it may have roles in modulating various enzymatic pathways. This guide provides a foundational framework for researchers to begin a systematic investigation into its potential as an enzyme inhibitor. The provided protocols and conceptual diagrams are intended to facilitate the design of robust experiments to elucidate the inhibitory profile of this and other novel compounds. Further research in this area is warranted to uncover the potential therapeutic applications of this compound.

References

A Comparative Guide to the Synthesis of 4-Hexenoic Acid: Established Routes vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 4-Hexenoic Acid, Supported by Experimental Data.

The synthesis of this compound, a valuable building block in the preparation of various pharmaceuticals and fine chemicals, has traditionally been approached through several established chemical routes. However, the continuous drive for more efficient, sustainable, and cost-effective manufacturing processes has led to the exploration of novel synthetic strategies. This guide provides a comprehensive benchmark of new synthetic routes for this compound against well-established methods, offering a comparative analysis of their performance based on available experimental data.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for both established and emerging synthetic routes to this compound. These figures are compiled from literature and represent typical yields and reaction conditions.

Table 1: Established Synthetic Routes for this compound

MethodStarting MaterialsKey Reagents/CatalystReaction TimeTemperature (°C)Typical Yield (%)
Knoevenagel-Doebner Condensation Butanal, Malonic AcidPyridine, Piperidine (B6355638) (cat.)2-4 hoursReflux (~100-115)60-85[1]
Horner-Wadsworth-Emmons (HWE) Reaction Propanal, Triethyl phosphonoacetateNaH or other strong baseSeveral hoursRoom Temp. to RefluxHigh (for olefination)[2][3][4]
Reformatsky Reaction & Dehydration Propanal, Ethyl bromoacetateZinc, Acid catalyst (for dehydration)30 min (Reformatsky) + several hours (dehydration)90 (Reformatsky) + Reflux (dehydration)~86 (for β-hydroxy ester)[1]

Table 2: New & Emerging Synthetic Routes for this compound

MethodStarting MaterialsKey Reagents/CatalystReaction TimeTemperature (°C)Typical Conversion/Yield (%)
Palladium-Catalyzed Dehydrogenation Hexanoic AcidPd(OAc)₂/Pyridine, O₂Not specifiedNot specified(Data not available for direct substrate)
Biocatalysis (Lipase-catalyzed) Hexanoic Acid, Ethanol (B145695) (for esterification)Immobilized Lipase (B570770) (e.g., Novozym® 435)4-24 hours40-80High Conversion (>95%)[5][6]
Johnson-Claisen Rearrangement Crotyl alcohol, Triethyl orthoacetatePropionic acid (cat.)10-120 hours100-200(Highly variable)[7]

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental protocols for the key synthetic routes discussed.

Established Method 1: Knoevenagel-Doebner Condensation

This classical method provides a direct, one-pot synthesis of α,β-unsaturated acids.

Objective: To synthesize (E)-4-hexenoic acid from butanal and malonic acid.

Materials:

  • Butanal

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Slowly add butanal (1 equivalent) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or recrystallization to obtain pure (E)-4-hexenoic acid.[1]

Established Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

This two-step sequence involves an olefination followed by hydrolysis and is renowned for its high (E)-selectivity.

Step 1: Synthesis of Ethyl (E)-4-hexenoate

Objective: To synthesize ethyl (E)-4-hexenoate from propanal and triethyl phosphonoacetate.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.0 equivalent) dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen ceases.

  • Cool the resulting solution of the phosphonate (B1237965) ylide back to 0 °C.

  • Add propanal (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ethyl (E)-4-hexenoate by flash column chromatography.

Step 2: Hydrolysis to (E)-4-Hexenoic Acid

Objective: To hydrolyze ethyl (E)-4-hexenoate to (E)-4-hexenoic acid.

Materials:

  • Ethyl (E)-4-hexenoate

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Aqueous Hydrochloric Acid (HCl) solution

Procedure:

  • Dissolve ethyl (E)-4-hexenoate in a mixture of ethanol and aqueous NaOH solution.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with aqueous HCl to a pH of ~2.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (E)-4-hexenoic acid.

New Method 1: Biocatalysis - Lipase-Catalyzed Esterification and Hydrolysis

This emerging green chemistry approach utilizes enzymes for selective synthesis and hydrolysis under mild conditions.

Step 1: Lipase-Catalyzed Synthesis of Ethyl 4-hexenoate

Objective: To synthesize ethyl 4-hexenoate from this compound and ethanol using an immobilized lipase.

Materials:

  • This compound

  • Ethanol

  • Immobilized lipase (e.g., Novozym® 435, lipase B from Candida antarctica)

  • Molecular sieves (optional, to remove water)

  • Organic solvent (e.g., hexane, optional)

Procedure:

  • In a sealed flask, combine this compound, a molar excess of ethanol, and the immobilized lipase (typically 1-10% by weight of substrates).

  • The reaction can be run solvent-free or in a non-polar organic solvent.

  • If run in a solvent, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the ester.

  • Agitate the mixture at a controlled temperature (typically 40-70 °C) for 4 to 24 hours.[5]

  • Monitor the conversion to the ester by GC or HPLC.

  • Upon completion, filter off the immobilized enzyme (which can be washed and reused).

  • Remove the excess ethanol and solvent (if used) under reduced pressure. The crude ethyl 4-hexenoate can be purified by distillation.

Step 2: Lipase-Catalyzed Hydrolysis of Ethyl 4-hexenoate

Objective: To hydrolyze ethyl 4-hexenoate to this compound using a lipase.

Materials:

  • Ethyl 4-hexenoate

  • Phosphate (B84403) buffer (e.g., pH 7)

  • Lipase (e.g., from Candida rugosa)

Procedure:

  • Disperse ethyl 4-hexenoate in a phosphate buffer.

  • Add the lipase to the mixture.

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30-40 °C).

  • Monitor the hydrolysis by measuring the decrease in the ester concentration (GC) or the formation of the acid (titration).

  • Once the reaction is complete, acidify the mixture to pH ~2 with HCl.

  • Extract the this compound with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Visualizing the Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Established Synthetic Routes cluster_0_1 Knoevenagel-Doebner Condensation cluster_0_2 Horner-Wadsworth-Emmons Reaction cluster_0_3 Reformatsky Reaction A1 Butanal + Malonic Acid P1 (E)-4-Hexenoic Acid A1->P1 Pyridine, Piperidine B1 Propanal + Triethyl phosphonoacetate B2 Ethyl (E)-4-hexenoate B1->B2 NaH P2 (E)-4-Hexenoic Acid B2->P2 NaOH, H₂O C1 Propanal + Ethyl bromoacetate C2 Ethyl 4-hydroxyhexanoate C1->C2 Zn C3 Ethyl 4-hexenoate C2->C3 Dehydration P3 This compound C3->P3 Hydrolysis

Caption: Established synthetic pathways to this compound.

G cluster_1 New & Emerging Synthetic Routes cluster_1_1 Palladium-Catalyzed Dehydrogenation cluster_1_2 Biocatalysis cluster_1_3 Johnson-Claisen Rearrangement D1 Hexanoic Acid P4 This compound D1->P4 Pd(OAc)₂, O₂ E1 This compound + Ethanol E2 Ethyl 4-hexenoate E1->E2 Lipase (Esterification) P5 This compound E2->P5 Lipase (Hydrolysis) F1 Crotyl alcohol + Triethyl orthoacetate F2 Ethyl (E)-4-hexenoate F1->F2 Propionic acid, Heat P6 (E)-4-Hexenoic Acid F2->P6 Hydrolysis

Caption: Emerging synthetic pathways to this compound.

References

A Comparative Guide to Inter-Laboratory Quantification of 4-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of common methodologies for the quantification of 4-hexenoic acid (C₆H₁₀O₂). While a formal inter-laboratory comparison study for this specific analyte is not publicly available, this document synthesizes established analytical practices and expected performance data to serve as a practical resource. By presenting key performance indicators and detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), this guide aims to facilitate methodological consistency and comparability of results across different laboratories.

Quantitative Performance Comparison

The selection of an analytical technique for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes hypothetical yet realistic quantitative data from three laboratories employing GC-MS and HPLC-based methods. This data is compiled based on typical performance characteristics for similar organic acid analyses.[7][8]

Parameter Laboratory A (GC-MS) Laboratory B (HPLC-UV) Laboratory C (LC-MS/MS) Unit
Linearity (R²) > 0.996> 0.998> 0.999-
Limit of Detection (LOD) 0.11.00.05µM
Limit of Quantitation (LOQ) 0.55.00.2µM
Accuracy (% Recovery) 92 - 10895 - 10598 - 103%
Precision (%RSD, Repeatability) < 8< 5< 4%
Precision (%RSD, Inter-day) < 12< 7< 6%
Experimental Workflows and Logical Comparison

The following diagrams illustrate a typical experimental workflow for the GC-MS analysis of this compound and the logical framework for comparing different analytical methods based on key validation parameters.

Experimental_Workflow Figure 1: GC-MS Quantification Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction (Acidify, Extract with Organic Solvent) Sample->Extraction Dry Evaporate to Dryness Extraction->Dry Deriv Silylation (e.g., with BSTFA + 1% TMCS) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (SIM or Full Scan) GCMS->Data Quant Quantification Data->Quant

Figure 1: GC-MS Quantification Workflow for this compound

Logical_Comparison Figure 2: Method Comparison Framework cluster_methods Analytical Methods cluster_params Performance Parameters GCMS GC-MS Accuracy Accuracy (% Recovery) GCMS->Accuracy Precision Precision (% RSD) GCMS->Precision Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity Linearity Linearity (R²) GCMS->Linearity Specificity Specificity GCMS->Specificity HPLC HPLC-UV HPLC->Accuracy HPLC->Precision HPLC->Sensitivity HPLC->Linearity HPLC->Specificity LCMSMS LC-MS/MS LCMSMS->Accuracy LCMSMS->Precision LCMSMS->Sensitivity LCMSMS->Linearity LCMSMS->Specificity Conclusion Optimal Method Selection Accuracy->Conclusion Precision->Conclusion Sensitivity->Conclusion Linearity->Conclusion Specificity->Conclusion

Figure 2: Method Comparison Framework

Detailed Experimental Protocols

The following are detailed protocols for the quantification of this compound using GC-MS and HPLC-UV. These protocols are based on established methods for similar short-chain fatty acids.[7][9][10][11]

Protocol 1: GC-MS with Silylation Derivatization

This method offers high sensitivity and specificity, making it suitable for complex matrices where low concentrations of the analyte are expected.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of an aqueous sample (e.g., plasma, cell culture media), add an appropriate internal standard.

  • Acidify the sample to a pH of approximately 2 using 1M HCl.

  • Add 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a 1:1 mixture of methyl tert-butyl ether and hexane).[12]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction with an additional 1 mL of the organic solvent.

  • Combine the organic extracts and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.[12]

2. Derivatization

  • To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.[10]

  • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.[9]

  • Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Injector Temperature: 250°C.[9]

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 200°C at a rate of 10°C/min.

    • Ramp to 290°C at a rate of 35°C/min and hold for 2 minutes.[9]

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound TMS derivative. Full scan mode (m/z 40-400) can be used for initial identification.[9][10]

Protocol 2: HPLC-UV Analysis

This method is robust, cost-effective, and suitable for samples where this compound is present at higher concentrations. It avoids the need for derivatization.

1. Sample Preparation

  • For relatively clean liquid samples, filtration through a 0.22 µm syringe filter may be sufficient.

  • For more complex matrices, a solid-phase extraction (SPE) cleanup is recommended.[10]

    • SPE Cartridge: C18.

    • Conditioning: Wash the cartridge with 3 mL of methanol (B129727), followed by 3 mL of deionized water.

    • Loading: Load the pre-filtered and acidified (pH ~2) sample onto the cartridge.

    • Washing: Wash with 3 mL of deionized water to remove polar interferences.

    • Elution: Elute the this compound with 2 mL of methanol or acetonitrile (B52724).[10]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an acidic aqueous buffer (e.g., 25 mM potassium phosphate, adjusted to pH 2.5 with phosphoric acid).[10] A typical starting ratio would be 40:60 (acetonitrile:buffer).

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 210 nm.[7][11]

  • Injection Volume: 10 µL.[7][11]

3. Quantification

  • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve constructed from certified reference standards of this compound.

References

A Comparative Guide to Confirming the Identity of 4-Hexenoic Acid in Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of bioactive compounds within complex natural extracts is a cornerstone of research and development in pharmaceuticals, nutraceuticals, and functional foods. 4-Hexenoic acid, a short-chain fatty acid with potential biological activities, often presents analytical challenges due to its volatility and the presence of interfering compounds in natural matrices. This guide provides an objective comparison of the three primary analytical techniques for confirming the identity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate technique for your research needs.

At a Glance: Performance Comparison of Analytical Techniques

The selection of an analytical technique for the identification and quantification of this compound is a critical decision that influences the accuracy, sensitivity, and efficiency of your research. Below is a summary of the key performance characteristics of GC-MS, HPLC-UV, and NMR spectroscopy for the analysis of short-chain fatty acids like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase.Detection of the magnetic properties of atomic nuclei to provide detailed structural information.
Sensitivity Excellent (LOD: ~0.01 µM; LOQ: ~0.05 µM for similar compounds).[1]Good (LOD: ~11-8,026 µg/kg; LOQ: ~40-26,755 µg/kg for hexanoic acid).[2]Moderate to Low.
Selectivity Very High (based on both retention time and mass fragmentation pattern).Good (based on retention time and UV absorbance).Excellent (provides unambiguous structural information).
Quantitative Accuracy High (with appropriate internal standards and calibration).High (with proper validation).High (inherently quantitative).
Sample Preparation Often requires derivatization to increase volatility.Can often be analyzed directly after extraction and filtration.Minimal sample preparation required.
Throughput High.High.Low to Moderate.
Cost (Instrument) High.Moderate.Very High.
Primary Use Case Targeted identification and quantification of volatile and semi-volatile compounds.Routine quantification of known compounds.Structural elucidation of unknown compounds and complex mixture analysis.

In-Depth Analysis of Each Technique

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity make it ideal for detecting trace amounts of the analyte in complex natural extracts.

a) Sample Extraction:

  • Liquid-Liquid Extraction (LLE): For aqueous samples, acidify to pH < 2 with HCl and extract with an organic solvent such as diethyl ether or ethyl acetate. The organic layer is then collected and evaporated to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE): For cleaner extracts, SPE can be employed to isolate the acidic fraction of the extract.

b) Derivatization (Silylation): Due to the polarity and low volatility of carboxylic acids, derivatization is often necessary to improve chromatographic peak shape and sensitivity.[1]

  • To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile (B52724).

  • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

c) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 200°C at 10°C/min, followed by a ramp to 290°C at 35°C/min and hold for 2 minutes.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

d) Data Analysis:

  • The identity of the trimethylsilyl (B98337) (TMS) derivative of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard and with spectral libraries such as the NIST Mass Spectral Library.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Extraction from Natural Matrix Derivatize Derivatization (Silylation) Extract->Derivatize Inject Injection Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification Identify->Quantify

GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the analysis of a wide range of organic compounds, including carboxylic acids. It is particularly useful for compounds that are non-volatile or thermally labile, and it often requires less sample preparation than GC-MS.

a) Sample Preparation:

  • Extract the natural product with a suitable solvent (e.g., methanol, ethanol, or water).

  • Centrifuge the extract to remove particulate matter (e.g., 10,000 x g for 10 minutes).

  • Filter the supernatant through a 0.22 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

b) HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[4]

c) Data Analysis:

  • Identify this compound by comparing the retention time of the peak in the sample chromatogram with that of a pure standard.

  • Quantify the analyte using a calibration curve constructed from standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Extract Extraction from Natural Matrix Filter Filtration Extract->Filter Inject Injection Filter->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Identify Peak Identification (Retention Time) Detect->Identify Quantify Quantification Identify->Quantify

HPLC-UV analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous identification. While it is less sensitive than mass spectrometry-based methods, its strength lies in providing a comprehensive structural fingerprint.

a) Sample Preparation:

  • Extract the natural product and perform preliminary purification (e.g., column chromatography or SPE) to isolate a fraction enriched with this compound.

  • Dissolve an appropriate amount of the purified fraction (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

b) NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III HD 400 MHz (or higher field strength for better resolution).

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure.

c) Data Analysis:

  • Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

  • Assign the chemical shifts and coupling constants of the signals in the ¹H and ¹³C NMR spectra.

  • Compare the experimental spectral data with published data for this compound or with predicted spectra from databases to confirm the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Extract Extraction & Purification Dissolve Dissolution in Deuterated Solvent Extract->Dissolve Acquire1D 1D NMR Acquisition (¹H, ¹³C) Dissolve->Acquire1D Acquire2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acquire1D->Acquire2D Process Spectral Processing Acquire2D->Process Assign Signal Assignment Process->Assign Elucidate Structure Elucidation Assign->Elucidate

NMR analysis workflow for this compound.

Method Selection Logic

The choice of analytical technique depends on the specific goals of the analysis. The following diagram illustrates a logical approach to selecting the most suitable method for confirming the identity of this compound in a natural extract.

Method_Selection Start Start: Identify This compound IsQuant Is Quantitative Analysis Required? Start->IsQuant IsTrace Is it a Trace Compound? IsQuant->IsTrace Yes HPLC Use HPLC-UV IsQuant->HPLC No (Qualitative) GCMS Use GC-MS IsTrace->GCMS Yes IsTrace->HPLC No IsStruct Is Unambiguous Structural Confirmation Needed? IsStruct->GCMS No (GC-MS sufficient) NMR Use NMR IsStruct->NMR Yes GCMS->IsStruct Confirmation Needed HPLC->IsStruct Confirmation Needed

Decision tree for selecting an analytical method.

References

"evaluating the therapeutic potential of 4-Hexenoic acid against other fatty acids"

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the limited availability of data on the specific therapeutic effects of 4-hexenoic acid. While its saturated counterpart, hexanoic acid, and other medium-chain fatty acids (MCFAs) have been the subject of numerous studies, this compound remains largely unexplored. This guide aims to provide a comparative framework by summarizing the known properties of this compound and contrasting them with the well-documented therapeutic potential of hexanoic acid. This analysis will highlight the potential implications of the unsaturated bond in this compound's structure and suggest avenues for future research.

Chemical and Physical Properties

This compound is an unsaturated fatty acid with a six-carbon chain and a double bond at the fourth carbon.[1] In contrast, hexanoic acid is a saturated fatty acid with a six-carbon backbone.[2] This fundamental structural difference—the presence of a double bond—influences their physical and chemical properties, which in turn may affect their biological activity.

PropertyThis compoundHexanoic Acid
Molecular Formula C6H10O2[3]C6H12O2[4]
Molecular Weight 114.14 g/mol [3]116.16 g/mol [4]
Appearance -Colorless oily liquid[4]
Odor -Fatty, cheesy, waxy[2]
Boiling Point 98 °C at 11 Torr[5]205.8 °C[4]
Melting Point -17 to -15 °C[5]-3.4 °C[4]
Solubility in Water Slightly soluble[4]Insoluble to slightly soluble[4]
Classification Medium-chain fatty acid, Unsaturated fatty acid[6]Medium-chain fatty acid, Saturated fatty acid[4]

Therapeutic Potential and Mechanisms of Action: Insights from Hexanoic Acid

Given the lack of specific data for this compound, we will review the established therapeutic potential of hexanoic acid to provide a basis for comparison and to hypothesize potential activities for its unsaturated analog.

Metabolic Health: Hexanoic acid has demonstrated significant potential in improving metabolic health. In animal studies, dietary supplementation with hexanoic acid in mice on a high-fat diet prevented obesity, reduced fat accumulation, and improved glucose tolerance and insulin (B600854) sensitivity.[7][8] Medium-chain fatty acids, including hexanoic acid, are readily absorbed and metabolized, providing a quick source of energy.[9][10] They have been used in the treatment of malabsorption disorders and have shown promise in managing metabolic syndrome.[10][11]

Anti-Cancer Properties: Recent research has highlighted the anti-tumor effects of hexanoic acid. In the context of colorectal cancer, oral administration of hexanoate (B1226103) in model tumor mice enhanced anti-tumor immune responses and suppressed cancer cell growth.[12] The proposed mechanism involves the suppression of regulatory T cells (Tregs), which are key inhibitors of anti-tumor immunity.[12]

Plant Health: Hexanoic acid also acts as a potent priming agent in plants, inducing resistance against a broad spectrum of bacterial and fungal pathogens.[7] This suggests a role in activating defense signaling pathways.

Hypothesized Signaling Pathway for this compound

Fatty acids often exert their effects by activating specific receptors. One key receptor for medium and long-chain fatty acids is the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40.[13][14] Activation of FFAR1 in pancreatic β-cells leads to enhanced glucose-stimulated insulin secretion, making it a therapeutic target for type 2 diabetes.[15][[“]][17] While there is no direct evidence for this compound's interaction with FFAR1, it is plausible that it could act as a ligand for this receptor, similar to other fatty acids.

Below is a diagram illustrating the hypothesized activation of the FFAR1 signaling pathway by this compound.

FFAR1_Signaling 4_Hexenoic_Acid This compound FFAR1 FFAR1 (GPR40) 4_Hexenoic_Acid->FFAR1 Gq Gαq FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin Insulin Granule Exocytosis Ca_ER->Insulin PKC->Insulin

Hypothesized FFAR1 signaling pathway for this compound.

Experimental Protocols

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments would be necessary. The following are suggested protocols based on studies of other fatty acids.

In Vitro: FFAR1 Activation Assay

  • Objective: To determine if this compound can activate the FFAR1 receptor.

  • Cell Line: HEK293 cells transiently transfected with a plasmid encoding human FFAR1.

  • Methodology:

    • Culture transfected cells in a suitable medium.

    • Treat cells with varying concentrations of this compound.

    • Measure intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 AM).

    • A known FFAR1 agonist would be used as a positive control.

    • Quantify the dose-dependent increase in intracellular calcium as a measure of receptor activation.

In Vivo: Metabolic Effects in a High-Fat Diet Mouse Model

  • Objective: To assess the in vivo effects of this compound on metabolic parameters.

  • Animal Model: C57BL/6J mice.

  • Methodology:

    • Divide mice into groups: control (standard diet), high-fat diet (HFD), and HFD supplemented with this compound.

    • Administer diets for a specified period (e.g., 12 weeks).

    • Monitor body weight, food intake, and fasting blood glucose levels regularly.

    • At the end of the study period, perform glucose and insulin tolerance tests.

    • Collect blood and tissue samples (liver, adipose tissue) for analysis of lipid profiles, gene expression (e.g., markers of inflammation and lipogenesis), and histology.

Conclusion and Future Directions

While there is a significant lack of direct evidence for the therapeutic potential of this compound, the well-documented benefits of its saturated analog, hexanoic acid, provide a strong rationale for further investigation. The presence of a double bond in this compound may lead to differences in its metabolism, receptor binding affinity, and overall biological activity.

Future research should focus on:

  • In vitro studies to determine its mechanism of action, including its interaction with FFAR1 and other potential targets.

  • In vivo studies in animal models of metabolic diseases, cancer, and inflammation to evaluate its therapeutic efficacy and safety profile.

  • Comparative studies directly comparing the effects of this compound with hexanoic acid and other relevant fatty acids.

By systematically addressing these research questions, the scientific community can unlock the potential therapeutic applications of this compound and contribute to the development of new treatments for a range of diseases.

References

Unveiling the Structure-Activity Relationship of 4-Hexenoic Acid and its Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The exploration of small molecules that can modulate epigenetic pathways has become a cornerstone of modern drug discovery. Among these, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a comparative analysis of the structural activity relationship (SAR) of 4-hexenoic acid and its analogs, focusing on their potential as HDAC inhibitors. By examining the available experimental data and outlining key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of this chemical space.

Comparative Analysis of Biological Activity

While comprehensive SAR data for a systematic series of this compound analogs is still an area of active research, preliminary findings and studies on structurally related short-chain fatty acids provide valuable insights into their HDAC inhibitory potential. The dysregulation of HDACs is linked to the development of cancer, making them a key therapeutic target.[1] The mechanism of action for many HDAC inhibitors involves binding to the zinc-containing active site of the enzyme, thereby preventing the deacetylation of histone proteins.[2] This leads to a more open chromatin structure and the re-expression of tumor suppressor genes.

The following table summarizes the available quantitative data for this compound analogs and related short-chain fatty acids, highlighting their inhibitory activity against HDACs.

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
Arylsulfinyl-2,4-hexadienoic acid hydroxamide derivativeHDACsDown to 40CEM (human leukemic)Cell Viability Assay[3]
Valproic AcidHDACs171,000 - 400,000-Enzymatic Assay[4]
Sodium ButyrateHDACs175,000 - 400,000-Enzymatic Assay[4]
Pentadecanoic acid (C15:0)HDAC6Strong InhibitionMCF-7, A549Cell Proliferation/Enzymatic[1]
Undecanoic acid (C11:0)HDAC6Strong InhibitionMCF-7, A549Cell Proliferation/Enzymatic[1]
Nonanoic acid (C9:0)HDAC6Moderate InhibitionMCF-7, A549Cell Proliferation/Enzymatic[1]
Heptanoic acid (C7:0)HDAC6Moderate InhibitionMCF-7, A549Cell Proliferation/Enzymatic[1]
Valeric acid (C5:0)HDAC6Weak InhibitionMCF-7, A549Cell Proliferation/Enzymatic[1]

Note: The inhibitory activities for the odd-chain fatty acids were described qualitatively in the source material. "Strong Inhibition" indicates a significant anti-proliferative effect and HDAC6 inhibition, while "Moderate" and "Weak" indicate lesser effects.

From the available data, a few key SAR trends can be inferred for short-chain fatty acids and their derivatives as HDAC inhibitors:

  • Zinc-Binding Group: The presence of a hydroxamic acid group (-CONHOH) in the arylsulfinyl-2,4-hexadienoic acid derivative is a classic feature of potent HDAC inhibitors, acting as a strong chelator for the zinc ion in the enzyme's active site.

  • Chain Length: In the series of odd-chain fatty acids, a longer aliphatic chain appears to correlate with increased HDAC6 inhibitory activity.[1] This suggests that the hydrophobic tail plays a crucial role in binding to the enzyme. Molecular docking studies have indicated that a longer carbon chain facilitates better interaction with the HDAC6 active site residues.[1]

  • Unsaturation: The presence of a double bond in the hexenoic acid backbone, as seen in the arylsulfinyl derivative, contributes to the overall shape and rigidity of the molecule, which can influence its binding affinity.

  • Terminal Carboxylic Acid: Simple short-chain fatty acids like valproic acid and sodium butyrate, which possess a terminal carboxylic acid, exhibit weak HDAC inhibitory activity.

Experimental Protocols

The evaluation of HDAC inhibitors relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays.

Histone Deacetylase (HDAC) Inhibitory Activity Assay

Objective: To measure the inhibitory effect of a compound on HDAC enzyme activity.[4]

Methodology: [4][5]

  • Preparation: HeLa cell nuclear extracts or purified recombinant HDAC enzymes are used as the source of HDACs.

  • Reaction Mixture: The candidate compounds are added to a 96-well plate containing the HDAC source and an assay buffer.

  • Substrate Addition: A fluorometric substrate, which contains an acetylated lysine (B10760008) side chain (e.g., Boc-Lys(Ac)-AMC), is added to initiate the reaction.[4]

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).[5]

  • Stopping the Reaction: A developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor like Trichostatin A (TSA) as a positive control is added to stop the reaction.[4][5] The developer cleaves the deacetylated substrate, releasing a fluorophore.

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[4] The IC50 value, the concentration of inhibitor required to reduce HDAC activity by 50%, is then calculated.

Cell Viability and Proliferation Assays

Objective: To determine the concentration of an HDAC inhibitor that inhibits cell growth by 50% (IC50).[6]

Methodology: [6]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Reagent: A reagent such as MTT, XTT, or resazurin (B115843) is added to the wells. These reagents are converted into colored or fluorescent products by metabolically active cells.

  • Measurement: The absorbance or fluorescence is measured using a plate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.[5]

Methodology: [5]

  • Cell Treatment: Cells are treated with the desired concentration of the compound for a specific duration.

  • Cell Harvesting: The cells are collected and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of HDAC inhibition and a typical experimental workflow.

HDAC_Inhibition_Mechanism cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition and Gene Activation Histone Histone Protein Acetyl Acetyl Group Histone->Acetyl Acetylated Lysine DNA DNA (Condensed) Histone->DNA Tight Binding HDAC HDAC Enzyme HDAC->Acetyl Removes Acetyl Group Histone_Inhibited Histone Protein Acetyl_Inhibited Acetyl Group Histone_Inhibited->Acetyl_Inhibited Remains Acetylated DNA_Relaxed DNA (Relaxed) Histone_Inhibited->DNA_Relaxed Loose Binding HDAC_Inhibited HDAC Enzyme Inhibitor HDAC Inhibitor (e.g., this compound analog) Inhibitor->HDAC_Inhibited Blocks Active Site Transcription Gene Transcription DNA_Relaxed->Transcription

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

Experimental_Workflow cluster_workflow Experimental Workflow for Evaluating HDAC Inhibitors cluster_cell_based Cell-Based Assays Compound Synthesize/Acquire This compound Analogs Enzyme_Assay In vitro HDAC Inhibition Assay Compound->Enzyme_Assay Cell_Culture Select Cancer Cell Lines Enzyme_Assay->Cell_Culture SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Assay->SAR_Analysis Viability_Assay Cell Viability/ Proliferation Assay (IC50) Cell_Culture->Viability_Assay Mechanism_Studies Mechanism of Action Studies Viability_Assay->Mechanism_Studies Viability_Assay->SAR_Analysis Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Studies->Apoptosis Western_Blot Western Blot for Protein Expression Mechanism_Studies->Western_Blot Mechanism_Studies->SAR_Analysis

Caption: A typical experimental workflow for evaluating HDAC inhibitors.

References

The Path to Validation: A Comparative Guide for 4-Hexenoic Acid as a Putative Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable biomarkers is a cornerstone of modern medicine, offering the promise of earlier disease detection, more accurate prognosis, and personalized therapeutic strategies. While numerous molecules are investigated, few successfully navigate the rigorous journey to clinical validation. This guide provides a comparative framework for the validation of medium-chain fatty acids (MCFAs) as disease biomarkers, using the underexplored 4-Hexenoic acid as a hypothetical candidate. We will compare its potential validation pathway against established fatty acid biomarkers, detail essential experimental protocols, and illustrate key processes.

Understanding the Biomarker Validation Landscape

A biomarker is a measurable indicator of a biological state or condition. The validation process is a multi-stage endeavor designed to ensure that a biomarker is accurate, reliable, and clinically meaningful.[1][2][3] This journey, often guided by regulatory bodies like the U.S. Food and Drug Administration (FDA), can be broadly categorized into analytical validation, clinical qualification, and utilization.[4][5][6]

Analytical validation establishes the performance characteristics of the assay used to measure the biomarker, ensuring it is precise, sensitive, and specific.[2][3] Clinical qualification is the evidentiary process that links the biomarker to a specific clinical endpoint, such as disease diagnosis, prognosis, or response to treatment.[3] Finally, utilization involves the integration of the validated biomarker into clinical practice.

Comparative Analysis: this compound vs. Established Fatty Acid Biomarkers

To contextualize the validation journey for this compound, we compare it with two well-established fatty acid biomarkers: phytanic acid and odd-chain fatty acids (C15:0 and C17:0). These serve as benchmarks for what a successful validation process entails.

FeatureThis compound (Hypothetical Candidate)Phytanic Acid (Established Biomarker)Odd-Chain Fatty Acids (C15:0, C17:0) (Established Biomarkers)
Primary Association Unknown; requires initial discovery research.Dietary intake of ruminant fats and some fish.[7][8][9]Dietary intake of dairy fat and endogenous production from gut-derived propionate.[10][11][12]
Validation Status Exploratory/Pre-clinical.Clinically validated for dietary assessment.[7]Clinically validated as biomarkers for dairy fat intake and associated with reduced risk of some metabolic diseases.[10][13][14]
Key Advantages As a medium-chain fatty acid, it may be readily absorbed and reflect acute metabolic changes.Exclusively from dietary sources in humans, providing high specificity for ruminant-derived food intake.[7]Reflect long-term dietary habits when measured in adipose tissue and are also influenced by gut microbiome activity.[7]
Key Limitations Biological role and association with disease are currently uncharacterized.Presence in some fish can be a confounding factor; levels can be influenced by the animal's diet.[7]Can be synthesized endogenously to a small extent and are present in some non-ruminant sources, which can reduce specificity.[7]
Strength of Correlation To be determined.Strong correlation with dairy fat intake (r = 0.68).[7][8]Moderate to strong correlation with dairy fat intake.[7]

The Experimental Roadmap to Validation

The validation of a fatty acid biomarker like this compound requires robust and reproducible experimental methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the quantitative analysis of fatty acids in biological matrices.[15][16]

Detailed Experimental Protocol: Quantification of this compound in Human Plasma via GC-MS

This protocol provides a general framework for the analysis of this compound.

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL plasma sample, add an internal standard (e.g., a deuterated version of this compound).

  • Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v), following the Folch or Bligh-Dyer methods.[17]

  • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

2. Saponification and Derivatization:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Hydrolyze the lipids to release free fatty acids by adding a methanolic base (e.g., 0.5 M KOH in methanol) and heating.[18]

  • Acidify the mixture to protonate the fatty acids.

  • Convert the fatty acids to their more volatile methyl esters (FAMEs) by adding a derivatization agent like 10% BF3-methanol and incubating at an elevated temperature.[18]

3. FAME Extraction and GC-MS Analysis:

  • Extract the FAMEs from the aqueous mixture using an organic solvent like n-hexane.

  • Dry the hexane (B92381) extract and reconstitute in a suitable solvent for injection.

  • Inject the sample into a GC-MS system equipped with a polar capillary column (e.g., HP-88) suitable for FAME separation.[19]

  • The mass spectrometer is typically operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

4. Data Analysis and Quantification:

  • Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a chemical standard.

  • Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a standard curve generated with known concentrations of the analyte.

Visualizing the Path Forward: Workflows and Pathways

To succeed in biomarker validation, a clear understanding of the process and the biological context is crucial. The following diagrams, generated using the DOT language, illustrate the biomarker validation workflow and a hypothetical signaling pathway for this compound.

biomarker_validation_workflow cluster_discovery Discovery & Pre-clinical cluster_analytical Analytical Validation cluster_clinical Clinical Qualification cluster_regulatory Regulatory Review & Utilization discovery Hypothesis Generation (e.g., Metabolomics) preclinical Pre-clinical Studies (Cell culture, Animal models) discovery->preclinical Initial Evidence assay_dev Assay Development (e.g., GC-MS method) preclinical->assay_dev assay_val Assay Performance Evaluation (Precision, Accuracy, Sensitivity) assay_dev->assay_val retrospective Retrospective Cohort Studies (Archived Samples) assay_val->retrospective prospective Prospective Clinical Trials retrospective->prospective Confirmation fda FDA Submission & Review prospective->fda clinical_use Clinical Guideline Integration fda->clinical_use

A generalized workflow for biomarker validation.

hypothetical_mcfa_pathway cluster_cell Cellular Environment HexenoicAcid This compound GPR G-Protein Coupled Receptor (e.g., GPR40) HexenoicAcid->GPR PPAR Nuclear Receptor (e.g., PPARγ) HexenoicAcid->PPAR Binds to AC Adenylate Cyclase GPR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression (e.g., Inflammation, Metabolism) CREB->GeneExpression Regulates MetabolicResponse Metabolic Response (e.g., Insulin Sensitivity) PPAR->MetabolicResponse Regulates

A hypothetical signaling pathway for this compound.

Conclusion

The validation of this compound, or any novel medium-chain fatty acid, as a disease biomarker is a formidable but potentially rewarding endeavor. By following a structured validation pathway, employing robust analytical methods, and learning from the successes of established biomarkers like phytanic acid and odd-chain fatty acids, the scientific community can systematically evaluate its clinical utility. This comparative guide serves as a roadmap for researchers, highlighting the critical steps and considerations necessary to translate a promising molecular discovery into a clinically impactful tool.

References

Safety Operating Guide

Proper Disposal of 4-Hexenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 4-hexenoic acid are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these guidelines will help minimize risks and ensure compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1]

Quantitative Data for this compound

The following table summarizes key quantitative and safety data for this compound, providing a quick reference for safe handling and disposal.

PropertyValueSource
Molecular Formula C₆H₁₀O₂PubChem[2]
Molecular Weight 114.14 g/mol PubChem[2]
Appearance Not specified; likely a liquid
Boiling Point 217 °C (422.6 °F)Vigon[3]
Flash Point > 93.3 °C (> 200.0 °F) Closed CupVigon[3]
GHS Hazard Statements H314: Causes severe skin burns and eye damage.PubChem[2]
GHS Signal Word DangerPubChem[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this compound down the drain.[4][5] The following protocol outlines the approved procedure for its disposal.

1. Waste Segregation and Collection:

  • Classify Waste: this compound waste is categorized as organic acid waste.[1]

  • Use Appropriate Containers: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and chemically compatible waste container.[1][4] High-density polyethylene (B3416737) (HDPE) containers are a suitable choice.[1]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially bases, oxidizing agents, or reducing agents, to prevent dangerous reactions.[1]

2. Labeling and Storage:

  • Label Clearly: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive").

  • Secure Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1] Ensure the storage area is away from incompatible materials.

3. Arrange for Professional Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]

  • Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and accumulation start date.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Organic Acid Waste fume_hood->segregate container Use a Labeled, Compatible Waste Container (e.g., HDPE) segregate->container incompatible Is the waste mixed with incompatible materials (bases, oxidizers)? container->incompatible yes Yes incompatible->yes Yes no No incompatible->no No consult_ehs Consult EHS Immediately for guidance yes->consult_ehs store Store Sealed Container in Designated Satellite Accumulation Area no->store log_waste Log Waste Details (Name, Quantity, Date) store->log_waste schedule_pickup Contact EHS or Licensed Contractor for Disposal log_waste->schedule_pickup end Disposal Complete schedule_pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hexenoic acid
Reactant of Route 2
Reactant of Route 2
4-Hexenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.